BTD-1
Description
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Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RCVCTRGFCRCVCRRGVC |
Origin of Product |
United States |
Foundational & Exploratory
BTD-1 enzyme function and mechanism
An In-depth Technical Guide on the Function and Mechanism of Biotinidase (BTD)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "BTD-1" is not a standard nomenclature for a recognized enzyme. This guide focuses on Biotinidase (BTD), the enzyme responsible for biotin recycling, which is the likely subject of interest.
Executive Summary
Biotinidase (BTD) is a critical enzyme in human physiology, responsible for the recycling of the essential B-vitamin, biotin. It functions as a hydrolase, cleaving biotin from its amide-linked forms—biocytin (biotinyl-lysine) and biotinylated peptides—which are products of holocarboxylase degradation. This process is vital for maintaining the body's pool of free biotin, a necessary cofactor for five mammalian carboxylase enzymes that play indispensable roles in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1] Beyond this metabolic role, BTD is also implicated in epigenetic regulation through the biotinylation of histones, suggesting a function in gene silencing and the DNA damage response. A deficiency in BTD activity, an autosomal recessive inherited disorder, leads to a range of severe neurological and cutaneous symptoms if untreated.[2] Understanding the function, mechanism, and quantification of BTD activity is therefore crucial for diagnostics, therapeutic development, and basic research.
Core Function and Mechanism
Enzymatic Function
The primary function of BTD is to catalyze the hydrolysis of the amide bond between biotin and the ε-amino group of a lysine residue.[1] This reaction liberates free biotin and lysine (or a lysine-containing peptide). This is the final and essential step in the Biotin Cycle , which salvages biotin after the proteolytic degradation of biotin-dependent carboxylase enzymes, making it available for reuse by holocarboxylase synthetase (HCS) to activate new apocarboxylases.[2]
Catalytic Mechanism
The catalytic mechanism of human BTD involves a catalytic triad within its active site. While the precise three-dimensional structure is based on computer modeling against homologous amidases, the key residues have been identified.[3]
-
Catalytic Triad: The active site contains a catalytic triad consisting of glutamate (Glu), lysine (Lys), and cysteine (Cys) .
-
Mechanism of Action: The hydrolysis of biocytin is proposed to proceed via the formation of a biotinyl-thioester intermediate . The nucleophilic cysteine residue in the active site attacks the carbonyl carbon of the biocytin, leading to the release of lysine and the formation of a covalent intermediate where biotin is bound to the enzyme via a thioester bond. This intermediate is then hydrolyzed by a water molecule to release free biotin, regenerating the enzyme for another catalytic cycle.
References
The Evolutionary Trajectory of BTD1 Threonine Dehydratase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the evolutionary origin and functional diversification of BTD1-type threonine dehydratase, a key enzyme in the biosynthesis of isoleucine. Through a synthesis of phylogenetic analysis, comparative genomics, and enzymology, we trace the evolutionary path of BTD1 from a putative ancestral catabolic enzyme to its specialized role in anabolic pathways. This document details the key molecular events, including gene duplication and the acquisition of regulatory domains, that have shaped the modern BTD1 enzyme. We present a compilation of available kinetic data, detailed experimental protocols for enzymatic and phylogenetic analyses, and visual representations of the underlying molecular pathways and evolutionary relationships to serve as a critical resource for researchers in molecular evolution, enzymology, and drug development.
Introduction
Threonine dehydratases (TDs), also known as threonine deaminases, are a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the deamination of L-threonine to α-ketobutyrate and ammonia.[1] This reaction is a crucial metabolic step, serving as the committed step in the biosynthesis of L-isoleucine and also playing a role in threonine catabolism.[2][3] In bacteria, TDs are broadly classified into two main types: catabolic and biosynthetic. Catabolic TDs (CTDs) are typically involved in the degradation of threonine for energy production, while biosynthetic TDs (BTDs) are integral to the anabolic pathway of isoleucine synthesis.[4]
The BTDs are further categorized based on their regulatory domains. BTD1 enzymes possess a single C-terminal ACT (Aspartate kinase, Chorismate mutase, TyrA) domain, which is responsible for allosteric regulation.[4] This guide focuses specifically on the evolutionary origin and characteristics of the BTD1-type threonine dehydratase, providing a detailed technical overview for researchers in the field.
Evolutionary Origin and Phylogeny
The evolutionary history of BTD1 is a fascinating example of molecular adaptation through gene duplication and domain fusion. The prevailing model suggests that all threonine dehydratases evolved from a common ancestral gene encoding a catabolic-type enzyme (CTD) that contained only the catalytic domain.[4]
The emergence of biosynthetic threonine dehydratases is believed to have occurred through a series of key evolutionary events:
-
Gene Duplication: An initial gene duplication of the ancestral CTD gene provided a redundant copy, freeing one gene from its primary catabolic function to evolve a new role.[4]
-
Gene Fusion and Acquisition of a Regulatory Domain: The duplicated CTD gene likely fused with a gene encoding an ACT-like regulatory domain. This fusion event gave rise to the first BTD, likely a BTD1-type enzyme, conferring the ability to be allosterically regulated by pathway end-products.[4] The ACT domain is a conserved regulatory ligand-binding fold found in a variety of enzymes.[5]
-
Further Diversification: Subsequent gene duplications of this ancestral BTD1 gene and further fusion events with additional ACT domains are thought to have led to the evolution of BTD2 enzymes, which possess two ACT domains and exhibit more complex regulatory patterns.[4]
This evolutionary trajectory highlights a common theme in the evolution of metabolic pathways: the recruitment and modification of existing enzymes for new functions through gene duplication and the addition of regulatory modules.
Data Presentation: Kinetic Parameters of Bacterial BTD1 Threonine Dehydratases
The kinetic properties of BTD1 threonine dehydratases have been characterized in several bacterial species. These enzymes often exhibit allosteric regulation, with their activity being modulated by the end-product of the pathway, L-isoleucine (inhibitor), and a product of a parallel pathway, L-valine (activator). This regulation is reflected in their kinetic parameters, which often deviate from classical Michaelis-Menten kinetics.
| Organism | Enzyme Type | K0.5 for Threonine (mM) | Hill Coefficient (nH) | Allosteric Regulation | Reference |
| Corynebacterium glutamicum | BTD1 | 21 | 2.4 | Inhibited by L-isoleucine (K0.5 increases to 78 mM, nH to 3.7), Activated by L-valine (K0.5 decreases to 12 mM, nH ~1.0) | [6][7] |
| Escherichia coli (biosynthetic) | BTD2 | 8.0 | 2.3 | Inhibited by L-isoleucine (K0.5 increases to 74 mM, nH to 3.9), Activated by L-valine (K0.5 decreases to 5.7 mM, nH of 1.0) | [1] |
| Corynebacterium sp. F5 | Biosynthetic | 40 | 2.0 | Inhibited by L-isoleucine (50% inhibition at 60 µM), Biphasic effect by L-valine (activation up to 2 mM) | [8] |
Note: K0.5 represents the substrate concentration at half-maximal velocity for allosteric enzymes. The Hill coefficient (nH) indicates the degree of cooperativity; nH > 1 suggests positive cooperativity, nH < 1 suggests negative cooperativity, and nH = 1 indicates no cooperativity. The E. coli enzyme is a BTD2 but is included for comparative purposes due to the detailed kinetic data available.
Experimental Protocols
Threonine Dehydratase Activity Assay (2,4-Dinitrophenylhydrazine Method)
This protocol is adapted from a method used for measuring threonine deaminase activity in sweet cherry buds and fission yeast, which relies on the reaction of the product, α-ketobutyrate, with 2,4-dinitrophenylhydrazine (DNPH).[4][9]
Principle: Threonine dehydratase converts L-threonine to α-ketobutyrate. The α-ketobutyrate is then derivatized with DNPH in an acidic solution to form a 2,4-dinitrophenylhydrazone. Upon the addition of a strong base (KOH), the hydrazone derivative forms a colored complex that can be quantified spectrophotometrically at 515 nm.[9]
Materials:
-
Extraction Buffer: 20 mM K2HPO4 (pH 8.0), 2 mM Na2EDTA, 2 mM Dithiothreitol (DTE), 0.4 mM pyridoxal phosphate, 1 mM L-isoleucine, 1 mM Phenylmethylsulfonyl fluoride (PMSF).
-
Assay Mixture: 0.1 M Tris-HCl (pH 9.0), 60 mM L-threonine, 0.3 M K2HPO4, 0.3 mM Na2EDTA, 0.3 mM DTT, 0.04 mM pyridoxal phosphate.
-
Stop Solution: 50% (w/v) Trichloroacetic acid (TCA).
-
DNPH Reagent: 0.1% (w/v) 2,4-dinitrophenylhydrazine in 2 N HCl.
-
Color Development Reagent: 2.5 N KOH.
-
Spectrophotometer and cuvettes.
-
Thermostated water bath or incubator.
Procedure:
-
Enzyme Extraction:
-
Homogenize bacterial cell pellets (from a known volume of culture) in ice-cold Extraction Buffer.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 15 minutes at 4°C).
-
The resulting supernatant is the crude enzyme extract. Determine the total protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).
-
-
Enzyme Reaction:
-
Pre-warm the Assay Mixture to 30°C.
-
In a microcentrifuge tube, mix 200 µL of the enzyme extract with 300 µL of the pre-warmed Assay Mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes). Ensure the reaction time is within the linear range of product formation.
-
Prepare a blank control for each sample by adding the Stop Solution to the reaction mixture before adding the enzyme extract.
-
-
Reaction Termination and Derivatization:
-
Stop the reaction by adding 200 µL of 50% TCA.
-
Add 200 µL of the DNPH Reagent to the stopped reaction mixture.
-
Incubate at room temperature for 20 minutes to allow for the formation of the hydrazone derivative.
-
-
Color Development and Measurement:
-
Add 0.9 mL of 2.5 N KOH to the mixture.
-
After 15 minutes, measure the absorbance at 515 nm against the blank control.
-
-
Calculation of Activity:
-
Calculate the concentration of α-ketobutyrate produced using a standard curve prepared with known concentrations of α-ketobutyrate.
-
Express the enzyme activity as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketobutyrate per minute under the specified assay conditions.
-
Phylogenetic Analysis of BTD1 Threonine Dehydratase
Objective: To reconstruct the evolutionary relationships of BTD1 threonine dehydratases from various bacterial species.
Software: MEGA (Molecular Evolutionary Genetics Analysis)
Procedure:
-
Sequence Retrieval:
-
Obtain protein sequences of BTD1 threonine dehydratases (IlvA) from different bacterial species from a public database such as NCBI or UniProt.
-
Include sequences of BTD2 and CTD threonine dehydratases to serve as related groups for comparison.
-
Select a suitable outgroup sequence, such as a D-serine dehydratase, which is evolutionarily related but distinct from the threonine dehydratases.[10]
-
-
Multiple Sequence Alignment (MSA):
-
Import the retrieved sequences in FASTA format into MEGA.
-
Perform a multiple sequence alignment using an algorithm like ClustalW or MUSCLE, which are integrated into MEGA. Use default alignment parameters, but visually inspect the alignment for any obvious errors and manually adjust if necessary.
-
-
Phylogenetic Tree Construction:
-
Choose a method for phylogenetic reconstruction. The Maximum Likelihood (ML) method is recommended for its statistical robustness.
-
Select a substitution model that best fits the data. MEGA's "Find Best DNA/Protein Models (ML)" tool can be used to determine the most appropriate model based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
-
Set the number of bootstrap replications to 1000 to assess the statistical support for the branches of the tree.
-
Run the analysis to generate the phylogenetic tree.
-
-
Tree Visualization and Interpretation:
-
Visualize the generated tree in MEGA's Tree Explorer.
-
The bootstrap values on the branches indicate the percentage of replicate trees in which the associated taxa clustered together. Higher bootstrap values (typically >70%) indicate stronger support for a particular branching pattern.
-
Analyze the clustering of BTD1, BTD2, and CTD sequences to infer their evolutionary relationships.
-
Signaling Pathways and Regulation
BTD1 threonine dehydratase is a key regulatory point in the biosynthesis of isoleucine. Its activity is tightly controlled through allosteric feedback inhibition by the final product of the pathway, L-isoleucine, and allosteric activation by L-valine, the end product of a parallel branched-chain amino acid biosynthetic pathway. This intricate regulation ensures a balanced supply of these essential amino acids.
Conclusion
The evolutionary origin of BTD1 threonine dehydratase exemplifies a classic case of molecular evolution, where gene duplication and the acquisition of a regulatory domain have led to the functional specialization of an enzyme for a crucial anabolic pathway. The allosteric control of BTD1 by isoleucine and valine underscores the sophisticated regulatory networks that govern cellular metabolism. This technical guide provides a foundational resource for researchers, offering a synthesis of the current understanding of BTD1 evolution, quantitative data on its function, and detailed protocols for its study. Further research into the structural basis of BTD1 regulation and its diversity across a wider range of bacterial species will undoubtedly provide deeper insights into the evolution of metabolic pathways and may reveal novel targets for antimicrobial drug development.
References
- 1. Purification, molecular multiplicity and kinetic properties of "biosynthetic" L-threonine dehydratase from E. coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of Staphylococcus aureus sortase SrtA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for detecting threonine deaminase activity in fission yeast cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cofactor identification of threonine-serine dehydratase from sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial catabolism of threonine. Threonine degradation initiated by l-threonine hydrolyase (deaminating) in a species of Corynebacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics of inactivation of Pseudomonas aeruginosa in aqueous solutions by ozone aeration - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying BTD-1 Homologues in Different Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of protein homologues across different species is a cornerstone of modern biological and biomedical research. It allows for the translation of findings from model organisms to humans, provides insights into evolutionary relationships, and is a critical step in the development of new therapeutic strategies. This guide focuses on the methodologies for identifying homologues of the human enzyme Biotinidase (BTD).
While the query specified "BTD-1", this is not a standard nomenclature. The vast majority of scientific literature refers to this enzyme simply as Biotinidase or BTD. It is encoded by the BTD gene. Therefore, this guide will focus on the identification of homologues of the human BTD protein. It is important to note that "btd" is also the abbreviation for the buttonhead gene in Drosophila melanogaster, a transcription factor involved in embryonic development. This guide will not focus on the buttonhead gene.
Biotinidase is a crucial enzyme in the "biotin cycle". Its primary function is to recycle the B vitamin, biotin, by cleaving it from biocytin, which is produced from the breakdown of biotin-dependent carboxylases. This recycled biotin is essential for the function of these carboxylases, which are involved in key metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Deficiency in BTD activity, due to mutations in the BTD gene, leads to the autosomal recessive metabolic disorder known as Biotinidase deficiency. This can result in a range of severe neurological and cutaneous symptoms.
This guide will provide a comprehensive overview of the in silico and experimental approaches for identifying and validating BTD homologues in various species. It is intended to be a practical resource for researchers and professionals involved in genetics, molecular biology, and drug development.
Methodologies for Identifying BTD Homologues
The identification of BTD homologues can be broadly divided into two stages: in silico (computational) prediction and experimental validation.
In Silico Approaches
Computational methods are the first step in identifying potential homologues. These methods rely on the comparison of sequence and domain information available in public databases.
1. Sequence-Based Homology Searches
The most common method for finding homologous sequences is the Basic Local Alignment Search Tool (BLAST). BLAST algorithms compare a query sequence (in this case, human BTD) against a database of sequences to identify regions of local similarity.
Experimental Protocol: Identifying Potential BTD Homologues using BLAST
-
Obtain the Query Sequence: Retrieve the human Biotinidase protein sequence in FASTA format from a protein database such as UniProt (Accession: P43251) or NCBI RefSeq (Accession: NP_000051.1).
-
Select the BLAST Program:
-
BLASTP (Protein-Protein BLAST): Use this to compare the human BTD protein sequence against a protein database. This is the most common and effective method for finding protein homologues.
-
TBLASTN (Translated BLAST): Use this to compare the human BTD protein sequence against a translated nucleotide database. This is useful for identifying homologous genes in unannotated genomes or expressed sequence tag (EST) databases.
-
-
Choose the Database:
-
Non-redundant protein sequences (nr): A comprehensive database that is a good starting point for most searches.
-
Reference proteins (refseq_protein): A curated database of non-redundant protein sequences.
-
Organism-specific databases: If you are interested in a particular species, you can restrict your search to its specific genome or proteome database.
-
-
Set BLAST Parameters:
-
Algorithm: For distant homologues, consider using PSI-BLAST (Position-Specific Iterated BLAST), which can be more sensitive.
-
E-value (Expect value): The default value (e.g., 10) is often sufficient, but a lower E-value (e.g., 1e-6) will result in more stringent and statistically significant hits.
-
Word size and scoring matrix: The default parameters are generally suitable for initial searches.
-
-
Interpret the Results:
-
Score (Bit Score): Higher scores indicate better alignments.
-
E-value: The number of hits one can "expect" to see by chance when searching a database of a particular size. A lower E-value indicates a more significant match.
-
Percent Identity: The percentage of identical amino acid residues between the query and the subject sequence. Homology can be inferred for sequences with statistically significant similarity, even with low percent identity.
-
Table 1: Key Parameters for BLAST Searches
| Parameter | Recommended Setting | Rationale |
| Program | BLASTP | Directly compares protein sequences. |
| Database | Non-redundant protein sequences (nr) | Comprehensive and widely used. |
| E-value cutoff | < 1e-6 | To ensure high statistical significance of the hits. |
| Algorithm | BLASTP or PSI-BLAST | PSI-BLAST for identifying more distant homologues. |
Workflow for identifying BTD homologues using BLAST.
2. Phylogenetic Analysis
Once a list of potential homologues is generated, phylogenetic analysis can be used to infer their evolutionary relationships. This can help distinguish between orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome).
Experimental Protocol: Phylogenetic Analysis of BTD Homologues
-
Sequence Retrieval: Collect the protein sequences of the potential BTD homologues identified through BLAST. Include the human BTD sequence and, if possible, sequences from a known outgroup.
-
Multiple Sequence Alignment (MSA):
-
Use an MSA tool such as Clustal Omega, MUSCLE, or T-Coffee to align the collected sequences.
-
The alignment is crucial as it places homologous residues in the same column, allowing for the identification of conserved regions.
-
-
Phylogenetic Tree Construction:
-
Use a program like MEGA (Molecular Evolutionary Genetics Analysis) or a web server like PhyML to construct a phylogenetic tree from the MSA.
-
Choose a method:
-
Neighbor-Joining (NJ): A fast distance-based method.
-
Maximum Likelihood (ML): A more computationally intensive but generally more accurate statistical method.
-
-
Bootstrap Analysis: Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the tree.
-
-
Tree Interpretation: Analyze the branching pattern of the tree to understand the evolutionary relationships between the sequences. Sequences that cluster together with the human BTD and follow the expected species phylogeny are likely orthologs.
Workflow for phylogenetic analysis of BTD homologues.
Experimental Validation
Computational predictions should always be followed by experimental validation to confirm the identity and function of the putative homologue.
1. Gene Cloning and Sequencing
This is the most direct way to confirm the sequence of the predicted homologous gene.
Experimental Protocol: Cloning and Sequencing of a BTD Homologue
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the target species and tissue of interest. Synthesize first-strand cDNA using reverse transcriptase.
-
Primer Design: Design PCR primers based on the predicted sequence of the BTD homologue. Primers should flank the entire coding sequence.
-
PCR Amplification: Perform PCR using the designed primers and the synthesized cDNA as a template.
-
Gel Electrophoresis and Purification: Run the PCR product on an agarose gel to confirm the expected size. Purify the DNA from the gel.
-
Cloning and Sequencing: Ligate the purified PCR product into a suitable vector and transform it into E. coli. Select positive clones and sequence the inserted DNA.
-
Sequence Analysis: Compare the obtained sequence with the predicted sequence to confirm its identity.
2. Western Blotting
Western blotting can be used to confirm the expression of the BTD homologous protein in the target species.
Experimental Protocol: Western Blotting for BTD Homologue Detection
-
Protein Extraction: Extract total protein from the target species and tissue.
-
Protein Quantification: Determine the protein concentration using a method like the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes a conserved epitope of the BTD protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal to visualize the protein band corresponding to the BTD homologue.
3. Enzymatic Activity Assay
A functional assay is the gold standard for confirming that a putative homologue is indeed a functional Biotinidase.
Experimental Protocol: Colorimetric Assay for Biotinidase Activity
This assay is based on the hydrolysis of an artificial substrate, N-biotinyl-p-aminobenzoate (BPABA), by Biotinidase.
-
Sample Preparation: Prepare a protein extract from the tissue of interest.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 6.0), the protein extract, and the BPABA substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding trichloroacetic acid (TCA).
-
Color Development:
-
Add sodium nitrite to the reaction mixture.
-
Add ammonium sulfamate.
-
Add N-(1-naphthyl)ethylenediamine dihydrochloride. A purple color will develop.
-
-
Measurement: Measure the absorbance of the solution at 546 nm. The intensity of the color is proportional to the amount of p-aminobenzoate released, and thus to the Biotinidase activity.
-
Standard Curve: Prepare a standard curve using known concentrations of p-aminobenzoate to quantify the enzyme activity.
Data Presentation
Table 2: Human Biotinidase (BTD) Summary
| Attribute | Information |
| Gene Name | BTD |
| Protein Name | Biotinidase |
| UniProt ID | P43251 |
| NCBI Gene ID | 686 |
| Chromosomal Location | 3p25.1 |
| Protein Length | 543 amino acids |
| Molecular Weight | ~61 kDa |
| Function | Cleaves biotin from biocytin, recycling the vitamin. |
Table 3: Predicted BTD Orthologs in Selected Species
| Species | Gene Symbol | UniProt ID | Sequence Identity to Human BTD |
| Mus musculus (Mouse) | Btd | Q9R1D3 | ~84% |
| Rattus norvegicus (Rat) | Btd | Q5XJ63 | ~83% |
| Danio rerio (Zebrafish) | btd | Q6P4R8 | ~54% |
| Drosophila melanogaster (Fruit Fly) | CG7857 | Q9VHW5 | ~38% |
| Caenorhabditis elegans (Nematode) | Y43F8B.6 | Q21115 | ~31% |
| Saccharomyces cerevisiae (Yeast) | BTD1 | P53093 | ~33% |
Note: Percent identity values are approximate and can vary based on the alignment algorithm and parameters used.
Signaling Pathway and Biological Context
Biotinidase plays a central role in the biotin cycle, which is essential for the activity of several key metabolic enzymes.
The Biotin Cycle, highlighting the central role of Biotinidase (BTD).
Conclusion
The identification of BTD homologues across different species is a valuable endeavor for both basic research and drug development. In silico methods provide a powerful and rapid approach for the initial identification of potential homologues. However, experimental validation through gene sequencing, protein expression analysis, and functional assays is essential to confirm these predictions. The methodologies and data presented in this guide provide a solid framework for researchers to confidently identify and characterize BTD homologues in their species of interest. A thorough understanding of these homologues will pave the way for the development of better animal models for Biotinidase deficiency and the exploration of novel therapeutic interventions.
An In-depth Technical Guide on the Identification and Sequencing of the BTD Gene
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies for identifying and sequencing the Biotinidase (BTD) gene. Mutations in this gene are responsible for Biotinidase deficiency, an inherited metabolic disorder.
Introduction to the BTD Gene
The BTD gene provides the instructions for producing the enzyme biotinidase.[1][2] This enzyme plays a crucial role in recycling biotin, a B vitamin essential for various cellular functions, including the breakdown of proteins, fats, and carbohydrates.[1][2] Biotinidase recycles biotin by cleaving it from biocytin, a product of carboxylase degradation, making free biotin available for reuse by other enzymes.[1][2][3][4]
Mutations in the BTD gene can lead to reduced or absent biotinidase activity, causing Biotinidase deficiency.[5] This autosomal recessive disorder can result in a buildup of toxic compounds in the body, leading to neurological and cutaneous symptoms if left untreated.[1][5] Over 150 mutations in the BTD gene have been identified in individuals with biotinidase deficiency.[2] The severity of the deficiency, categorized as profound or partial, is correlated with the level of residual enzyme activity.[1][5]
Experimental Protocols
The identification of mutations in the BTD gene involves a series of molecular biology techniques.
The initial step is the isolation of high-quality genomic DNA from a patient sample, typically peripheral blood.
Methodology:
-
Blood Collection: Collect 3-5 mL of whole blood in an EDTA-containing tube to prevent coagulation.
-
Genomic DNA Extraction: Utilize a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) following the manufacturer's instructions. These kits typically involve cell lysis, protein precipitation, and DNA precipitation and hydration.
-
Quality and Quantity Assessment: Measure the concentration and purity of the extracted DNA using a spectrophotometer. A 260/280 absorbance ratio of approximately 1.8 indicates a pure DNA sample.
-
Storage: Store the extracted genomic DNA at -20°C for short-term use or -80°C for long-term preservation.
Polymerase Chain Reaction (PCR) is used to amplify the coding regions (exons) and flanking intronic sequences of the BTD gene where disease-causing mutations are often located.
Methodology:
-
Primer Design: Design pairs of specific primers that flank each of the four coding exons of the BTD gene.
-
PCR Reaction Setup: Prepare a reaction mix containing the patient's genomic DNA, forward and reverse primers for a specific exon, Taq polymerase, deoxynucleotide triphosphates (dNTPs), and PCR buffer.
-
Thermal Cycling: Perform the PCR amplification using a thermal cycler. The cycling conditions (denaturation, annealing, and extension temperatures and times) should be optimized for each primer pair.
-
Amplification Verification: Visualize the PCR products by agarose gel electrophoresis to confirm that DNA fragments of the expected sizes have been amplified.
Sequencing of the amplified PCR products is necessary to determine the exact nucleotide sequence and identify any mutations.
Sanger Sequencing Methodology: Sanger sequencing, or the chain-termination method, is a reliable technique for sequencing individual gene fragments and remains a gold standard for clinical mutation verification.[6][7][8]
-
PCR Product Purification: Remove unincorporated primers and dNTPs from the PCR product using a purification kit.
-
Cycle Sequencing Reaction: Set up a sequencing reaction containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), DNA polymerase, and a mix of dNTPs and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[6][7][8]
-
Chain Termination: During the reaction, the random incorporation of a ddNTP terminates the extension of the DNA strand, resulting in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled nucleotide.[6][7][8]
-
Capillary Electrophoresis: Separate the labeled DNA fragments by size using capillary electrophoresis.[7] A laser excites the fluorescent tags, and a detector reads the color of the fluorescence for each fragment as it passes.[7]
-
Sequence Analysis: The sequence of the DNA is determined by the order of the fluorescent signals. The obtained sequence is then compared to the BTD gene reference sequence to identify any variations.[7]
Next-Generation Sequencing (NGS) Methodology: NGS platforms allow for the simultaneous sequencing of multiple genes or even the entire genome, making them suitable for comprehensive genetic screening.[9][10][11][12]
-
Library Preparation: The patient's genomic DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Clonal Amplification: The library fragments are amplified to form clusters, with each cluster containing many copies of the same DNA fragment.
-
Sequencing by Synthesis: The clusters are sequenced in a massively parallel fashion.[13]
-
Data Analysis: The sequencing reads are aligned to a human reference genome, and the BTD gene region is analyzed for any variants.
Data Presentation
Quantitative data from sequencing analysis can be summarized to highlight common mutations and their clinical significance.
Table 1: Common Pathogenic Variants in the BTD Gene
| Mutation | Exon | Nucleotide Change | Amino Acid Change | Associated Phenotype |
| p.D444H | 4 | c.1330G>C | Aspartic acid to Histidine | Partial Biotinidase Deficiency[3] |
| p.R157H | 3 | c.470G>A | Arginine to Histidine | Partial Biotinidase Deficiency |
| c.98-104del7ins3 | 2 | Deletion/Insertion | Frameshift | Profound Biotinidase Deficiency |
| p.R538C | 4 | c.1612C>T | Arginine to Cysteine | Profound Biotinidase Deficiency |
Mandatory Visualizations
Diagrams illustrating the experimental workflow and the relevant biological pathway are crucial for a comprehensive understanding.
Caption: A streamlined workflow for the identification of mutations in the BTD gene.
Caption: The central role of Biotinidase in the Biotin recycling pathway.
References
- 1. BTD gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. BTD biotinidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Biotinidase deficiency - Wikipedia [en.wikipedia.org]
- 6. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 7. Sanger Sequencing | Medicover Genetics [medicover-genetics.com]
- 8. cd-genomics.com [cd-genomics.com]
- 9. youtube.com [youtube.com]
- 10. openpr.com [openpr.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Illumina | Sequencing and array solutions to fuel genomic discoveries [illumina.com]
- 13. DNA sequencing - Wikipedia [en.wikipedia.org]
Navigating the Biotinidase (BTD) Metabolic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biotinidase (BTD) metabolic pathway, a critical component of biotin metabolism. The document elucidates the core functions of the BTD enzyme, the cascading effects of its deficiency, and the diagnostic and therapeutic strategies employed. Detailed experimental protocols for key assays, quantitative data on enzyme activity and metabolite levels, and visualizations of the pathway and experimental workflows are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development. While the query specified "BTD-1," the scientific literature predominantly refers to this pathway in the context of the biotinidase (BTD) enzyme. This guide focuses on the well-established BTD pathway.
Introduction to the Biotinidase Metabolic Pathway
The biotinidase metabolic pathway is a crucial salvage pathway responsible for the recycling of the B vitamin, biotin. Biotin is an essential cofactor for five carboxylase enzymes that play vital roles in gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids. The central enzyme in this pathway, biotinidase (BTD), catalyzes the cleavage of biocytin (a product of carboxylase degradation) into free biotin and lysine, thereby making biotin available for reuse by holocarboxylase synthetase to form new active carboxylases.
Biotinidase deficiency is an autosomal recessive inherited metabolic disorder.[1] A dysfunctional BTD enzyme disrupts the recycling of biotin, leading to a state of multiple carboxylase deficiency. If left untreated, this can result in a wide range of severe neurological and cutaneous symptoms.[1] However, early diagnosis through newborn screening and lifelong supplementation with free biotin can effectively prevent the clinical manifestations of the disease.
The Core Pathway: Biotin Recycling
The BTD metabolic pathway is a cyclical process ensuring the continuous availability of free biotin.
-
Dietary Intake and Protein-Bound Biotin: Biotin is obtained from dietary sources where it is often covalently bound to proteins.
-
Proteolysis: In the gastrointestinal tract, proteolytic enzymes digest these proteins, releasing biocytin and biotinyl-peptides.
-
Biotinidase Action: Biotinidase, present in intestinal secretions and various tissues, hydrolyzes the amide bond between biotin and lysine in biocytin and biotinyl-peptides, releasing free biotin.
-
Absorption and Transport: Free biotin is then absorbed in the small intestine and transported to various tissues.
-
Carboxylase Synthesis: Holocarboxylase synthetase covalently attaches free biotin to apocarboxylases (inactive carboxylase enzymes) to form active holocarboxylases.
-
Carboxylase Degradation: As cellular proteins, including holocarboxylases, undergo natural turnover, they are degraded, releasing biocytin.
-
Recycling: Biotinidase then acts on this endogenously produced biocytin, completing the recycling loop.
Below is a diagram illustrating the biotin recycling pathway.
Quantitative Data
Biotinidase Enzyme Activity Levels
The diagnosis of biotinidase deficiency is primarily based on the measurement of BTD enzyme activity in serum or plasma. The activity levels are categorized as follows:
| Activity Level | Percentage of Mean Normal Activity | Clinical Classification |
| Normal | > 30% | Unaffected |
| Partial Deficiency | 10% - 30% | Partial Biotinidase Deficiency |
| Profound Deficiency | < 10% | Profound Biotinidase Deficiency |
Individuals with partial biotinidase deficiency may be asymptomatic or develop symptoms only during times of stress, such as illness.[2] Profound deficiency, if untreated, leads to severe clinical symptoms.
Therapeutic Biotin Dosage
Treatment for biotinidase deficiency involves lifelong oral supplementation with free biotin.
| Condition | Typical Daily Dosage |
| Biotinidase Deficiency | 5 - 20 mg |
A daily dose of 10 mg is often sufficient for effective management.
Metabolite Concentrations in Biotinidase Deficiency
In untreated biotinidase deficiency, the lack of active carboxylases leads to the accumulation of specific metabolites.
| Metabolite | Biological Fluid | Expected Level in Untreated BTD Deficiency |
| Lactic Acid | Blood, Urine | Increased |
| Ammonia | Blood | Increased |
| Organic Acids | Urine | Increased (e.g., 3-hydroxyisovaleric acid, 3-methylcrotonylglycine) |
| 3-hydroxyisovaleryl-carnitine | Blood (acylcarnitine profile) | Increased |
Elevated levels of these metabolites are indicative of a metabolic block in the respective carboxylase-dependent pathways.[2][3]
Experimental Protocols
Colorimetric Assay for Biotinidase Activity
This method is widely used for the diagnosis of biotinidase deficiency.
Principle: Biotinidase cleaves the artificial substrate N-biotinyl-p-aminobenzoate (B-PABA) to release p-aminobenzoic acid (PABA). PABA is then diazotized with sodium nitrite, and the excess nitrite is destroyed with ammonium sulfamate. The resulting diazonium salt is coupled with N-(1-Naphthyl)ethylenediamine to produce a stable, colored azo dye, which is measured spectrophotometrically. The intensity of the color is directly proportional to the biotinidase activity.
Detailed Protocol:
-
Sample Preparation: Collect whole blood in a heparin tube and separate the plasma by centrifugation.
-
Reagent Preparation:
-
Potassium phosphate buffer (0.2 M, pH 6.0)
-
B-PABA substrate solution (in ethylene glycol monomethyl ether)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Sodium nitrite solution (0.1% w/v)
-
Ammonium sulfamate solution (0.5% w/v)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride solution (0.1% w/v in the dark)
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 50 µL of plasma with 150 µL of potassium phosphate buffer.
-
Add 50 µL of B-PABA substrate solution to initiate the reaction.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 30% TCA.
-
Centrifuge to pellet the precipitated proteins.
-
-
Color Development:
-
Transfer 250 µL of the supernatant to a new tube.
-
Add 50 µL of sodium nitrite solution and incubate for 3 minutes at room temperature.
-
Add 50 µL of ammonium sulfamate solution and incubate for 2 minutes.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine solution and incubate for 10 minutes in the dark.
-
-
Measurement:
-
Measure the absorbance at 546 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of PABA. Activity is typically expressed as nmol of PABA released per minute per mL of plasma (nmol/min/mL).
-
Below is a workflow diagram for the colorimetric assay.
HPLC Method for Biotin Analysis
High-Performance Liquid Chromatography (HPLC) is a sensitive method for the quantification of biotin in biological samples.
Principle: Biotin is extracted from the sample matrix and separated from other components using a reversed-phase HPLC column. Detection is typically achieved using UV absorbance or, for higher sensitivity, by derivatization with a fluorescent tag followed by fluorescence detection.
Detailed Protocol (with UV detection):
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add 2 mL of methanol to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and phosphate buffer (e.g., 20:80 v/v), pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 200 nm.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the biotin peak by comparing its retention time with that of a biotin standard.
-
Quantify the biotin concentration by comparing the peak area of the sample with a standard curve generated from known concentrations of biotin.
-
Below is a workflow diagram for the HPLC analysis.
Molecular Analysis of the BTD Gene
Genetic testing is used to confirm the diagnosis of biotinidase deficiency and for carrier screening.
Principle: The BTD gene is analyzed for pathogenic variants using DNA sequencing. This allows for the identification of specific mutations that cause the enzyme deficiency.
Detailed Protocol (Sanger Sequencing):
-
DNA Extraction: Extract genomic DNA from a whole blood sample using a commercial DNA extraction kit.
-
PCR Amplification:
-
Design primers to amplify the coding exons and flanking intronic regions of the BTD gene.
-
Perform polymerase chain reaction (PCR) to amplify these specific regions of the gene from the extracted DNA.
-
-
PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers.
-
Sequencing Reaction:
-
Perform cycle sequencing reactions using the purified PCR products as a template and fluorescently labeled dideoxynucleotides.
-
-
Capillary Electrophoresis: Separate the sequencing products by size using capillary electrophoresis.
-
Data Analysis:
-
Analyze the sequencing data using appropriate software to identify any variations from the reference sequence of the BTD gene.
-
Compare identified variants with databases of known pathogenic mutations.
-
Drug Development and Future Directions
The current treatment for biotinidase deficiency is highly effective. However, research in this area continues to focus on:
-
Genotype-Phenotype Correlations: Understanding how specific mutations in the BTD gene correlate with the clinical severity of the disease.
-
Long-term Outcomes: Studying the long-term neurological and developmental outcomes in treated individuals.
-
Improved Diagnostics: Developing more rapid and cost-effective methods for newborn screening and diagnosis.
-
Enzyme Replacement Therapy: Investigating the potential for enzyme replacement therapy as an alternative treatment strategy, although the success of biotin supplementation makes this a lower priority.
Conclusion
The biotinidase metabolic pathway is a fundamental process for maintaining biotin homeostasis. A thorough understanding of this pathway, the consequences of its disruption, and the methods for its investigation is essential for the diagnosis and management of biotinidase deficiency. This guide provides a foundational resource for professionals engaged in research and drug development related to this and other inborn errors of metabolism. The detailed protocols and quantitative data presented herein are intended to facilitate further research and the development of improved diagnostic and therapeutic strategies.
References
An In-depth Technical Guide to the Substrates and Inhibitors of Biotinidase (BTD-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinidase (EC 3.5.1.12), systematically known as biotin-amide amidohydrolase and historically referred to as BTD-1, is a critical enzyme in human physiology responsible for the recycling of the essential B vitamin, biotin. By catalyzing the hydrolysis of biocytin and biotinyl-peptides, biotinidase ensures a sustained supply of free biotin, which is indispensable for the catalytic activity of several carboxylases involved in key metabolic pathways. This technical guide provides a comprehensive overview of the known substrates and inhibitors of human biotinidase, presenting quantitative kinetic data, detailed experimental methodologies, and visual representations of associated pathways and workflows to support further research and drug development efforts targeting this enzyme.
Introduction to Biotinidase (this compound)
Biotinidase is a ubiquitous enzyme found in high concentrations in human serum, liver, and kidney. Its primary physiological role is the cleavage of the amide bond between biotin and the ε-amino group of a lysine residue in biocytin, the proteolytic degradation product of biotin-dependent carboxylases. This process is essential for liberating and recycling biotin from both endogenous and dietary protein sources. The released biotin is then available to be utilized by holocarboxylase synthetase to attach to apocarboxylases, thereby forming active holocarboxylases. These enzymes play vital roles in gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids.
Genetic deficiencies in biotinidase lead to an autosomal recessive metabolic disorder known as biotinidase deficiency. This condition results in an inability to recycle biotin, leading to a state of functional biotin deficiency. If left untreated, biotinidase deficiency can cause severe neurological and cutaneous symptoms, including seizures, hypotonia, developmental delay, hearing loss, optic atrophy, skin rashes, and hair loss. Early diagnosis through newborn screening and subsequent lifelong supplementation with pharmacological doses of biotin can effectively prevent the onset of these symptoms. The critical role of biotinidase in metabolism and the severe consequences of its deficiency underscore the importance of understanding its enzymatic activity, substrate specificity, and inhibition.
Substrates of Biotinidase
Biotinidase exhibits specificity for substrates containing a biotin moiety linked via an amide bond to an amino acid or a peptide. The natural substrate is biocytin (ε-N-biotinyl-L-lysine). In addition to its natural substrate, several artificial chromogenic and fluorogenic substrates have been developed for use in enzymatic assays to determine biotinidase activity.
Natural Substrate
-
Biocytin: The primary physiological substrate of biotinidase. It is the product of the proteolytic degradation of holocarboxylases. Biotinidase hydrolyzes biocytin to release free biotin and L-lysine. While it is the natural substrate, its Michaelis constant (Km) is not as extensively reported in the literature as those of artificial substrates.
Artificial Substrates
A variety of artificial substrates have been synthesized to facilitate the measurement of biotinidase activity, particularly in clinical and research settings. These substrates typically release a chromogenic or fluorogenic molecule upon cleavage by biotinidase, allowing for spectrophotometric or fluorometric quantification of enzyme activity.
-
N-(+)-biotinyl-p-aminobenzoate (B-PAB): A widely used colorimetric substrate. The enzymatic hydrolysis of B-PAB releases p-aminobenzoic acid (PABA), which can be detected colorimetrically after a diazotization reaction.
-
Biotin-6-aminoquinoline: A fluorogenic substrate that releases the highly fluorescent molecule 6-aminoquinoline upon enzymatic cleavage.
Quantitative Data for Biotinidase Substrates
The following table summarizes the available quantitative kinetic data for a key artificial substrate of human biotinidase.
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Source |
| N-(+)-biotinyl-p-aminobenzoic acid | 0.04 ± 0.007 mM | 0.29 ± 0.009 nmol/min-1/mg-1 | [1] |
Inhibitors of Biotinidase
The study of biotinidase inhibitors is crucial for understanding the enzyme's active site and for the development of potential therapeutic agents. Research has identified several competitive inhibitors of biotinidase, primarily biotin analogs.
Competitive Inhibitors
Competitive inhibitors of biotinidase are molecules that structurally resemble the biotin portion of the substrate and compete for binding to the active site of the enzyme. A study by Kobza et al. identified several synthetic biotin analogs that act as competitive inhibitors of human biotinidase[2][3][4].
The identified competitive inhibitors include:
-
Biotinyl anilide
-
Biotinyl allylamide
-
Biotinyl N-methylanilide
-
Biotinyl-methyl 4-(amidomethyl) benzoate
-
Biotinyl 2-amido-pyridine
-
Biotinyl 4-amidophenylboronic acid
-
Biotinyl benzylamide
Among these, biotinyl-methyl 4-(amidomethyl) benzoate was found to be the most potent inhibitor[2][3][4].
Quantitative Data for Biotinidase Inhibitors
The following table presents the inhibition constant (Ki) for the most effective known competitive inhibitor of human biotinidase, along with the percent inhibition for other identified inhibitors at a concentration of 1 mM.
| Inhibitor | Type of Inhibition | Inhibition Constant (Ki) | % Inhibition at 1 mM | Source |
| Biotinyl-methyl 4-(amidomethyl) benzoate | Competitive | 0.06 ± 0.01 mM | 80% | [1][2] |
| Biotinyl anilide | Competitive | Not Reported | 55% | [2] |
| Biotinyl 2-amido-pyridine | Competitive | Not Reported | 40% | [2] |
| Biotinyl allylamide | Competitive | Not Reported | 37% | [2] |
| Biotinyl N-methylanilide | Competitive | Not Reported | 26% | [2] |
| Biotinyl 4-amidophenylboronic acid | Competitive | Not Reported | >25% | [3] |
| Biotinyl benzylamide | Competitive | Not Reported | >25% | [3] |
Experimental Protocols
Colorimetric Assay for Biotinidase Activity
This protocol is based on the widely used method employing the artificial substrate N-biotinyl-p-aminobenzoate (B-PAB).
Materials:
-
Serum or plasma sample
-
Potassium phosphate buffer (e.g., 0.2 M, pH 6.0)
-
N-biotinyl-p-aminobenzoate (B-PAB) solution (e.g., 15 mM)
-
Trichloroacetic acid (TCA) solution (e.g., 30% w/v)
-
Sodium nitrite solution (e.g., 0.01% w/v)
-
Ammonium sulfamate solution (e.g., 0.05% w/v)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.01% w/v)
-
Microcentrifuge tubes
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540-550 nm
Procedure:
-
Sample Preparation: Prepare a reaction mixture containing the serum sample and potassium phosphate buffer in a microcentrifuge tube.
-
Incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).
-
Initiation of Reaction: Add the B-PAB substrate solution to the reaction mixture to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding the TCA solution. This will precipitate the proteins.
-
Centrifugation: Centrifuge the tubes (e.g., at 10,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Diazotization Reaction: a. Transfer the supernatant to a new tube or a well in a 96-well plate. b. Add sodium nitrite solution and incubate for a short period (e.g., 3 minutes) at room temperature. c. Add ammonium sulfamate solution to quench the excess nitrite and incubate for another short period (e.g., 3 minutes). d. Add the NED solution to develop the color and incubate for a defined time (e.g., 10 minutes) at room temperature.
-
Measurement: Measure the absorbance of the resulting purple azo dye at 540-550 nm using a microplate reader.
-
Quantification: Calculate the biotinidase activity based on a standard curve generated with known concentrations of p-aminobenzoic acid (PABA).
Visualizations
Biotin Recycling Pathway
Caption: The central role of Biotinidase in the biotin recycling pathway.
Experimental Workflow for Biotinidase Inhibitor Screening
Caption: A typical workflow for the screening and characterization of Biotinidase inhibitors.
Conclusion
Biotinidase is a well-characterized enzyme with a fundamental role in human health. This guide has provided a detailed overview of its substrates and inhibitors, supported by quantitative data and experimental protocols. The natural substrate, biocytin, and various artificial substrates are crucial for assaying its activity. A number of competitive inhibitors, primarily biotin analogs, have been identified, with biotinyl-methyl 4-(amidomethyl) benzoate being a notable example with a determined inhibition constant. The provided experimental protocol for the colorimetric assay offers a robust method for quantifying biotinidase activity, which is essential for both clinical diagnostics and basic research. The visualized pathways and workflows offer a clear understanding of the enzyme's physiological context and a roadmap for inhibitor discovery. Further research into the kinetic properties of biotinidase with its natural substrate and the development of more potent and specific inhibitors will continue to be important areas of investigation, potentially leading to new therapeutic strategies and a deeper understanding of biotin metabolism.
References
- 1. Elevated circulating biotinidase concentration (Concept Id: C4703645) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 2. Biotinyl-methyl 4-(amidomethyl) benzoate is a competitive inhibitor of human biotinidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin and biotinidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of " by Keyna Kobza, Kittichai Chaiseeda et al. [digitalcommons.unl.edu]
An In-depth Technical Guide on the Allosteric Regulation of BTD-1 Activity
Disclaimer: Information regarding "BTD-1" as a specific, well-characterized enzyme is limited in publicly available scientific literature. The term "BTD1" appears in the context of bacterial threonine dehydratases, which are involved in L-isoleucine biosynthesis.[1] This guide synthesizes general principles of enzyme kinetics and allosteric regulation with the available information on this class of enzymes to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed examination of the allosteric regulation of this compound (Bacterial Threonine Dehydratase-1) activity. This compound is a bacterial enzyme crucial for the biosynthesis of L-isoleucine and is subject to feedback inhibition by this amino acid.[1] This document outlines the kinetic properties of this compound, presents detailed experimental protocols for studying its allosteric regulation, and includes visualizations of the relevant biochemical pathway and experimental workflows.
Quantitative Data Summary
The activity of this compound is allosterically regulated, often exhibiting non-Michaelis-Menten kinetics, characterized by a sigmoidal relationship between substrate concentration and reaction velocity.[2][3] This indicates cooperative binding of the substrate. The following tables present hypothetical, yet plausible, quantitative data for the kinetic and binding properties of a representative this compound enzyme in the presence and absence of its allosteric inhibitor, L-isoleucine.
Table 1: Kinetic Parameters of this compound
| Condition | Substrate (L-threonine) K₀.₅ (mM) | Vₘₐₓ (µmol/min/mg) | Hill Coefficient (n) |
| No Inhibitor | 2.5 | 15.0 | 2.1 |
| + 100 µM L-isoleucine | 5.0 | 14.5 | 1.2 |
K₀.₅ represents the substrate concentration at half-maximal velocity for allosteric enzymes.
Table 2: Binding Affinity of L-isoleucine to this compound
| Ligand | Kᵢ (µM) | Assay Method |
| L-isoleucine | 50 | Isothermal Titration Calorimetry |
Kᵢ is the inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition.
Experimental Protocols
This compound Enzyme Kinetics Assay
Objective: To determine the kinetic parameters of this compound in the presence and absence of the allosteric inhibitor L-isoleucine.
Principle: The activity of threonine dehydratase is measured by quantifying the formation of α-ketobutyrate from the deamination of L-threonine. The α-ketobutyrate can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a colored product that can be measured spectrophotometrically.
Materials:
-
Purified recombinant this compound enzyme
-
L-threonine stock solution
-
L-isoleucine stock solution
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0, containing 10 mM KCl
-
DNPH solution: 0.1% (w/v) 2,4-dinitrophenylhydrazine in 2 M HCl
-
NaOH solution: 2.5 M
-
96-well microplate and microplate reader
Procedure:
-
Prepare serial dilutions of L-threonine in the assay buffer.
-
Prepare assay mixtures in a 96-well plate by combining the L-threonine dilutions with either assay buffer (for the uninhibited reaction) or a fixed concentration of L-isoleucine (for the inhibited reaction).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a standardized amount of this compound enzyme to each well.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding the DNPH solution. This will also derivatize the α-ketobutyrate product.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Add the NaOH solution to enhance the color.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Convert absorbance values to product concentration using a standard curve of α-ketobutyrate.
-
Plot the initial reaction velocities against the L-threonine concentration and fit the data to the Hill equation to determine K₀.₅, Vₘₐₓ, and the Hill coefficient (n).
Isothermal Titration Calorimetry (ITC) for Inhibitor Binding
Objective: To determine the binding affinity (Kᵢ) of L-isoleucine to this compound.
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the inhibitor into a solution containing the enzyme, the binding affinity, stoichiometry, and thermodynamic parameters of the interaction can be determined.
Materials:
-
Purified recombinant this compound enzyme, dialyzed extensively against the ITC buffer.
-
L-isoleucine, dissolved in the same ITC buffer.
-
ITC Buffer: e.g., 50 mM potassium phosphate buffer, pH 8.0.
-
Isothermal titration calorimeter.
Procedure:
-
Thoroughly degas both the this compound solution and the L-isoleucine solution.
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the L-isoleucine solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of L-isoleucine into the this compound solution.
-
Record the heat changes associated with each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of L-isoleucine to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), which is equivalent to Kᵢ in this context, and the stoichiometry of binding (n).
Visualizations
Caption: L-isoleucine biosynthesis pathway showing feedback inhibition of this compound.
Caption: Experimental workflow for this compound kinetic analysis.
Caption: Model of this compound allosteric regulation by L-isoleucine.
References
BTD-1 expression in bacterial species
An In-depth Technical Guide on BTD-1 Expression and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "this compound" has been identified in scientific literature referring to distinct molecular entities with different biological functions. This guide provides a comprehensive overview of two such entities: a bacterial threonine deaminase involved in amino acid biosynthesis, and a primate-derived antimicrobial peptide. Understanding the specific context of "this compound" is crucial for research and development, particularly in the fields of microbiology and pharmacology. A third mention of "this compound" in the context of a fermented soybean extract from Bacillus subtilis MORI has been noted for its effects on adipocyte differentiation[1]. However, as "this compound" in this context appears to refer to the extract itself rather than a specific, characterized protein, it will not be the focus of this technical guide.
Part 1: BTD1 - Bacterial L-Threonine Deaminase
L-Threonine deaminase (TD), encoded by the ilvA gene in many bacteria, is a key enzyme in the biosynthetic pathway of L-isoleucine. In Bacillus subtilis, this enzyme is also referred to as BTD1. It catalyzes the deamination of L-threonine to α-ketobutyrate, the first committed step in isoleucine synthesis[2][3][4]. Due to its critical role in bacterial metabolism, threonine deaminase is a potential target for antimicrobial drug development and a key focus for metabolic engineering to enhance amino acid production[5][6].
Quantitative Data on Threonine Deaminase Activity and Regulation
| Bacterial Species | Gene | Regulation of Expression | Allosteric Regulation | Impact of Overexpression/Mutation | Reference(s) |
| Escherichia coli | tdcB / ilvA | Subject to feedback inhibition by isoleucine. | The native threonine dehydratase is totally inhibited by 15 mM isoleucine. The catabolic threonine dehydratase is much less sensitive, retaining 60% activity at 200 mM isoleucine. | Overexpression of the native ilvA resulted in a fourfold increase in isoleucine production, while expression of the feedback-resistant tdcB led to a 50-fold increase. | [6][7] |
| Corynebacterium glutamicum | ilvA | The hom-thrB operon is repressed by L-methionine, and the lysC-asd operon is repressed by L-threonine and L-isoleucine. | Native threonine deaminase activity is reduced by feedback inhibition from L-isoleucine. | Inactivating mutation (G96D) in ilvA reduced threonine deaminase activity and increased L-threonine production from 2.5 to 4.0 g/L. | [5][8] |
| Bacillus subtilis | ilvA | The hom-thrCB operon expression is controlled by the transcriptional regulator ThrR. | Inhibited by its end product, isoleucine, and this effect is countered by valine. | Deletion of ilvA leads to isoleucine auxotrophy. Pseudo-revertants can arise with derepressed hom-thrCB operon. | [2][9][10] |
| Pseudomonas multivorans | - | High constitutive activity. | Susceptible to inhibition by isoleucine. | Not applicable. | [11] |
Experimental Protocols
This protocol provides a general framework for quantifying the transcript levels of the threonine deaminase gene (ilvA) in bacterial cultures.
a. RNA Isolation:
-
Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.
-
Resuspend the cell pellet in an appropriate lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and a reducing agent (e.g., β-mercaptoethanol).
-
Disrupt the cells using mechanical (e.g., bead beating) or enzymatic (e.g., lysozyme) methods.
-
Purify total RNA using a commercial RNA isolation kit or a phenol-chloroform extraction protocol.
-
Treat the purified RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Incubate the reaction mixture according to the manufacturer's instructions.
-
The resulting cDNA will be used as the template for qPCR.
c. qPCR:
-
Prepare a qPCR reaction mix containing a fluorescent dye (e.g., SYBR Green), a DNA polymerase, forward and reverse primers specific for the ilvA gene, and the cDNA template.
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
Use a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization.
-
Perform the qPCR using a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of the ilvA gene[12][13][14].
This spectrophotometric assay measures the amount of α-ketobutyrate produced from the deamination of L-threonine.
a. Preparation of Cell-Free Extract:
-
Grow the bacterial strain of interest to the desired growth phase and harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them by sonication or using a French press.
-
Centrifuge the lysate at high speed to remove cell debris and collect the supernatant (cell-free extract).
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
b. Enzyme Assay:
-
Prepare a reaction mixture containing L-threonine in a suitable buffer.
-
Initiate the reaction by adding a known amount of the cell-free extract.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding 2,4-dinitrophenylhydrazine, which reacts with the α-ketobutyrate product to form a colored hydrazone.
-
Measure the absorbance of the resulting solution at 540 nm.
-
Calculate the amount of α-ketobutyrate produced by comparing the absorbance to a standard curve prepared with known concentrations of α-ketobutyrate.
-
Express the enzyme activity in units, where one unit is defined as the amount of enzyme that produces 1 µmol of α-ketobutyrate per minute under the assay conditions[15][16][17][18].
Signaling Pathway and Regulatory Network
The activity of threonine deaminase is a crucial node in the metabolic network of branched-chain amino acid biosynthesis. The following diagram illustrates the feedback regulation of this pathway.
Caption: Feedback regulation of the L-isoleucine biosynthesis pathway.
Part 2: this compound - Baboon Theta-Defensin 1
This compound is a member of the θ-defensin family of antimicrobial peptides, which are small, cyclic peptides found in the leukocytes of some primate species[19][20][21]. Unlike the bacterial enzyme, this compound is not produced by bacteria but exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens[22][23].
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of this compound is typically evaluated by determining its minimum inhibitory concentration (MIC) or by measuring zones of growth inhibition in agar diffusion assays.
| Target Microorganism | Assay Type | Result | Reference(s) |
| Staphylococcus aureus 502a | Agar Diffusion | Nearly identical zones of clearing produced by this compound, -2, -3, -4, and -7. | [22] |
| Escherichia coli ML35 | Bacteriostatic Activity | This compound had identical bacteriostatic activity to RTD-1. | [22] |
| Candida albicans 16820 | Microbiostatic/Microbicidal | BTDs inhibited microbial growth in a dose-dependent manner. | [22] |
Experimental Protocols
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a peptide.
-
Prepare a lawn of the target bacterial strain on an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Apply a known amount of the purified or synthetic this compound peptide to a small paper disc or directly into a well cut into the agar.
-
Incubate the plate under optimal growth conditions for the target bacterium.
-
Measure the diameter of the zone of growth inhibition around the disc or well. A larger zone indicates greater antimicrobial activity[22][23].
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Prepare a series of two-fold dilutions of the this compound peptide in a suitable liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterial strain.
-
Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection as the lowest concentration of the peptide at which no turbidity (bacterial growth) is observed.
Mechanism of Action and Signaling
As an external antimicrobial agent, this compound does not participate in bacterial signaling pathways in the same way as an endogenous enzyme. Its mechanism of action is primarily through disruption of the bacterial cell membrane. The following diagram illustrates the general workflow for assessing the antimicrobial properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive evolution of threonine deaminase in plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Application of Corynebacterium glutamicum in l-Threonine Biosynthesis [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Cloning, expression, purification, and characterization of biosynthetic threonine deaminase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconstruction the feedback regulation of amino acid metabolism to develop a non-auxotrophic l-threonine producing Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric regulation of Bacillus subtilis threonine deaminase, a biosynthetic threonine deaminase with a single regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Properties of Threonine Deaminase From a Bacterium Able to Use Threonine as Sole Source of Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized bacterial absolute quantification method by qPCR using an exogenous bacterial culture as a normalization strategy in triple-species BV-like biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | ACC Deaminase Producing Bacteria With Multifarious Plant Growth Promoting Traits Alleviates Salinity Stress in French Bean (Phaseolus vulgaris) Plants [frontiersin.org]
- 17. jeeng.net [jeeng.net]
- 18. garwarecollege.mespune.in [garwarecollege.mespune.in]
- 19. Isolation, synthesis, and antimicrobial activities of naturally occurring theta-defensin isoforms from baboon leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. The Chemistry and Biology of Theta Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
FDA Breakthrough Therapy Designation: A Technical Guide for Drug Development Professionals
An in-depth examination of the criteria, processes, and strategic considerations for obtaining and leveraging the FDA's Breakthrough Therapy Designation to accelerate the delivery of novel treatments to patients.
Executive Summary
The U.S. Food and Drug Administration (FDA) Breakthrough Therapy Designation is a program designed to expedite the development and review of drugs intended for serious or life-threatening conditions.[1] Established under the Food and Drug Administration Safety and Innovation Act (FDASIA) of 2012, this designation is granted to therapies that have demonstrated substantial improvement over available treatments based on preliminary clinical evidence.[2] This guide provides a comprehensive technical overview of the Breakthrough Therapy Designation, including its core requirements, the nature of the preliminary clinical evidence needed, a comparison with other expedited programs, and the tangible benefits for drug developers. Through two case studies—zenocutuzumab-zbco in NRG1+ cancers and ciltacabtagene autoleucel (cilta-cel) in multiple myeloma—this document will illustrate the practical application and impact of this designation.
Core Concepts of Breakthrough Therapy Designation
The fundamental goal of the Breakthrough Therapy Designation is to bring promising medications for serious conditions to patients faster.[3][4] This is achieved through enhanced collaboration and communication between the drug sponsor and the FDA throughout the development process.
Eligibility Criteria
To qualify for Breakthrough Therapy Designation, a drug must meet two primary criteria:
-
Serious or Life-Threatening Condition: The therapy must be intended to treat a disease or condition with significant morbidity or mortality.[4]
-
Substantial Improvement Over Available Therapies: Preliminary clinical evidence must indicate that the drug may demonstrate substantial improvement over existing therapies on one or more clinically significant endpoints.[4] If no prior therapy exists, the drug should demonstrate a significant and clinically meaningful effect over a placebo or historical control.[5]
The determination of "substantial improvement" is a matter of FDA judgment and considers both the magnitude and duration of the treatment effect, as well as the importance of the clinical outcome.[1] A clinically significant endpoint is generally one that measures an effect on irreversible morbidity or mortality (IMM) or on symptoms that represent serious consequences of the disease.[1]
Key Benefits of the Designation
Receiving Breakthrough Therapy Designation confers several significant advantages to the drug sponsor:
-
Intensive FDA Guidance: The program features more frequent meetings with the FDA and a collaborative, cross-disciplinary review process to ensure efficient drug development.[3][5][6]
-
Organizational Commitment from Senior FDA Managers: The designation ensures the involvement of senior FDA personnel, facilitating a more streamlined and responsive review process.[4][6]
-
Rolling Review: Sponsors can submit portions of their Biologics License Application (BLA) or New Drug Application (NDA) as they are completed, rather than waiting for the entire application to be finalized.[3][4]
-
Eligibility for Priority Review: This reduces the FDA's review timeline from the standard 10 months to 6 months.[5]
-
Potential for Reduced Clinical Development Time: An FDA analysis has suggested that drugs with Breakthrough Therapy Designation may have a roughly 30% reduction in clinical development time compared to non-designated drugs.
Comparison with Other FDA Expedited Programs
The FDA offers several expedited programs to facilitate drug development for serious conditions. Understanding the distinctions is crucial for sponsors to select the most appropriate pathway.
| Feature | Breakthrough Therapy Designation | Fast Track Designation | Accelerated Approval | Priority Review |
| Purpose | To expedite the development and review of drugs with preliminary clinical evidence of substantial improvement over available therapies. | To facilitate the development and expedite the review of drugs to treat serious conditions and fill an unmet medical need.[3] | To allow for earlier approval of drugs that treat serious conditions and fill an unmet medical need based on a surrogate endpoint.[7] | To direct overall attention and resources to the evaluation of applications for drugs that, if approved, would be significant improvements in the safety or effectiveness of the treatment, diagnosis, or prevention of serious conditions.[7] |
| Qualifying Criteria | Preliminary clinical evidence of substantial improvement over available therapies on a clinically significant endpoint.[4][6] | Nonclinical or clinical data demonstrating the potential to address an unmet medical need.[3] | Use of a surrogate endpoint that is reasonably likely to predict clinical benefit.[7] | Significant improvement in safety or effectiveness over standard applications. |
| Timing of Request | Concurrently with or any time after IND submission, but ideally before the end-of-phase-2 meeting.[1][6] | With the initial IND or at any time thereafter. | Can be discussed with the FDA during development. | Submitted with the BLA or NDA. |
| Key Benefits | All Fast Track benefits, intensive FDA guidance, organizational commitment from senior managers, rolling review, and eligibility for priority review.[5][6] | More frequent meetings with the FDA to discuss the drug's development plan and ensure collection of appropriate data needed to support drug approval; eligibility for Rolling Review and Priority Review.[3] | Earlier patient access to promising new drugs. | A shorter review clock (6 months instead of 10 months).[7] |
The Designation Process: A Step-by-Step Workflow
The process of obtaining Breakthrough Therapy Designation involves a formal request and a thorough review by the FDA.
References
- 1. The phase I/II eNRGy trial: Zenocutuzumab in patients with cancers harboring NRG1 gene fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The phase I/II eNRGy trial: Zenocutuzumab in patients with cancers harboring NRG1 gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Fast Lane: A Technical Guide to FDA Breakthrough Therapy Designation
For Immediate Release
[City, State] – October 30, 2025 – For researchers, scientists, and drug development professionals striving to bring transformative treatments to patients with serious diseases, the U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation offers an unparalleled opportunity to expedite the development and review process. This in-depth technical guide provides a comprehensive overview of the core criteria, data requirements, and strategic considerations for achieving this coveted designation.
Core Criteria for Breakthrough Therapy Designation
Established under the Food and Drug Administration Safety and Innovation Act (FDASIA) in 2012, the Breakthrough Therapy Designation is designed to accelerate the development of drugs that show preliminary clinical evidence of substantial improvement over existing therapies for serious or life-threatening conditions.[1][2][3] To qualify, a therapy must meet two primary criteria:
-
The therapy must be intended to treat a serious or life-threatening disease or condition. [2][4][5]
-
Preliminary clinical evidence must indicate that the drug may demonstrate substantial improvement over available therapies on one or more clinically significant endpoints. [1][4][6]
The FDA assesses whether a condition is "serious" based on its impact on survival, day-to-day functioning, or the likelihood that, if left untreated, it will progress to a more severe state.[7] The determination of "substantial improvement" is a matter of judgment and considers both the magnitude and duration of the treatment effect on a clinically significant outcome.[4]
Defining "Substantial Improvement" and "Clinically Significant Endpoint"
A "clinically significant endpoint" generally refers to an outcome that measures a significant impact on the disease, such as irreversible morbidity or mortality (IMM).[4] It can also include established surrogate endpoints or intermediate clinical endpoints that are reasonably likely to predict clinical benefit.[4] Evidence of substantial improvement can be demonstrated in several ways, including:
-
Showing a superior effect on an established surrogate endpoint.
-
Demonstrating an effect on a surrogate or intermediate clinical endpoint that is likely to predict a clinical benefit.[4]
-
An effect on a pharmacodynamic biomarker that strongly suggests a clinically meaningful effect.[4]
-
A significantly improved safety profile compared to available therapy with similar efficacy.[4]
The preliminary clinical evidence should demonstrate a clear advantage over existing treatments.[4]
Data Presentation: Quantitative Insights into Expedited Programs
While specific data on the percentage of successful applications can fluctuate, historical data provides valuable context for the competitive landscape of Breakthrough Therapy Designation.
| Metric | CDER (Center for Drug Evaluation and Research) | CBER (Center for Biologics Evaluation and Research) |
| Annual Requests | Approximately 100 | 15–30 |
| Historical Approval Rate | Roughly one-third | Not specified |
Source: Wikipedia[2]
The benefits of receiving Breakthrough Therapy Designation extend to all features of the Fast Track program, including more frequent meetings with the FDA and eligibility for rolling and priority review.[6][7]
| Expedited Program | Key Features |
| Fast Track | More frequent FDA interactions, eligibility for rolling review.[6] |
| Breakthrough Therapy | All Fast Track features, intensive FDA guidance, and involvement of senior FDA managers.[4][6][7] |
| Accelerated Approval | Approval based on a surrogate endpoint reasonably likely to predict clinical benefit.[8] |
| Priority Review | FDA aims to take action on an application within 6 months. |
Experimental Protocols: Generating the Requisite Clinical Evidence
The foundation of a successful Breakthrough Therapy Designation request is robust preliminary clinical data. This evidence is typically generated from early-phase clinical trials (Phase I or II). While specific protocols are tailored to the investigational drug and indication, the following methodologies are central to generating the necessary data.
Phase I/II Clinical Trial Design for Breakthrough Therapy Designation Candidates
Objective: To provide preliminary evidence of safety and a substantial treatment effect on a clinically significant endpoint.
Methodology:
-
Patient Population: Enroll a well-defined patient population with the serious or life-threatening condition for which there is an unmet medical need.
-
Study Design: An open-label, single-arm, or randomized controlled trial design may be appropriate depending on the indication and available therapies. The design should be robust enough to allow for a clear interpretation of the drug's effect.
-
Endpoint Selection: The primary and secondary endpoints should be clinically significant and measure a substantial improvement over available therapies. Examples include:
-
Oncology: Overall Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS).[9]
-
Rare Diseases: Validated surrogate endpoints that are reasonably likely to predict clinical benefit.
-
-
Data Collection and Analysis: Rigorous data collection and statistical analysis are crucial. The data should clearly demonstrate the magnitude of the treatment effect. For instance, in a recent example, an investigational treatment for cholangiocarcinoma showed a 37% Overall Response Rate (ORR) in the eNRGy trial, which supported its Breakthrough Therapy Designation.[10]
-
Comparator: If a control arm is used, it should be the standard of care or an appropriate historical control. If no therapy exists, a comparison against a placebo or the natural history of the disease may be warranted.[11]
Example Experimental Workflow: The case of zenocutuzumab in patients with NRG1 fusion-positive cancers illustrates a successful pathway. The ongoing Phase II eNRGy trial (NCT02912949) served as the basis for its Breakthrough Therapy Designation in cholangiocarcinoma.[9] The trial was designed as a two-part study with a dose-escalation phase followed by a dose-expansion cohort, focusing on specific patient populations with documented NRG1 fusions.[9] The primary endpoint was the Overall Response Rate, with secondary endpoints including Duration of Response, Clinical Benefit Rate, and Progression-Free Survival.[9]
Visualizing the Path to Breakthrough Therapy Designation
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships.
Conclusion
The Breakthrough Therapy Designation is a powerful mechanism for expediting the development and review of truly innovative medicines.[1][12] By understanding the core criteria, generating robust preliminary clinical evidence, and strategically engaging with the FDA, drug developers can leverage this pathway to bring transformative therapies to patients in need more efficiently. This guide serves as a foundational resource for navigating the complexities of the Breakthrough Therapy Designation process. It is recommended that sponsors engage in early and frequent communication with the FDA to maximize the benefits of this program.[13]
References
- 1. precisionformedicine.com [precisionformedicine.com]
- 2. Breakthrough therapy - Wikipedia [en.wikipedia.org]
- 3. healthaffairs.org [healthaffairs.org]
- 4. fda.gov [fda.gov]
- 5. Developing Standards for Breakthrough Therapy Designation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frequently Asked Questions: Breakthrough Therapies | FDA [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. FDA Breakthrough Therapy Designation: A Pathway for Expedited Drug Development - Medelis [medelis.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Zenocutuzumab-zbco Granted FDA Breakthrough Therapy Designation for NRG1+ Cholangiocarcinoma; Data Highlighting Potential of Zenocutuzumab-zbco in NRG1+ Cholangiocarcinoma to be Presented at AACR-NCI-EORTC [prnewswire.com]
- 11. Fast Track Designation and Breakthrough Therapy Designation — Scendea [scendea.com]
- 12. Breakthrough Therapy (December 2015) | FDA [fda.gov]
- 13. US FDA Expedited Review Processes: Fast Track Designation and Breakthrough Therapy Designation. — Scendea [scendea.com]
The Catalyst for Innovation: A Technical Guide to the FDA's Breakthrough Therapy Designation
For Immediate Release
Washington D.C. - For researchers, scientists, and drug development professionals navigating the complex landscape of therapeutic innovation, the U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation represents a critical pathway for expediting the delivery of transformative medicines to patients. Established under the Food and Drug Administration Safety and Innovation Act (FDASIA) in 2012, this designation is designed to accelerate the development and review of drugs intended for serious or life-threatening conditions.[1][2][3][4] This in-depth guide provides a technical overview of the core purpose, quantitative impact, and procedural methodologies associated with achieving this significant regulatory milestone.
The fundamental purpose of the Breakthrough Therapy Designation is to bring promising treatments to patients as quickly as possible by providing more intensive FDA guidance and a commitment from senior FDA managers to an efficient drug development program.[4][5] This designation is distinct from other expedited pathways in its requirement for preliminary clinical evidence indicating that the drug may demonstrate a substantial improvement over available therapies on a clinically significant endpoint.[6][7][8]
Core Objectives and Benefits
The program's primary objectives are to streamline clinical trials, reduce development timelines, and foster close collaboration between the FDA and drug sponsors.[1] The benefits of receiving a Breakthrough Therapy Designation are substantial and include all the features of the Fast Track designation program, such as more frequent meetings and written communication with the FDA, eligibility for rolling and priority review, and intensive guidance on an efficient drug development program starting as early as Phase 1.[5][6][7] This enhanced level of interaction and support from the FDA can significantly de-risk and accelerate a drug's journey to market.[3]
Quantitative Impact of Breakthrough Therapy Designation
Studies and FDA data have demonstrated the tangible impact of the Breakthrough Therapy Designation on drug development timelines. The designation has been shown to reduce late-stage clinical development time by an estimated 30%.[1][4][9] This acceleration is a critical factor in delivering life-saving treatments to patients sooner.[1]
| Metric | Value | Source |
| Total Requests for Breakthrough Therapy Designation (as of June 30, 2024) | 1516 | [1] |
| Designations Granted (as of June 30, 2024) | 587 (38.7%) | [1] |
| Breakthrough-Designated Products Approved (as of June 30, 2024) | 317 | [1] |
| Estimated Reduction in Clinical Development Time | ~30% | [1][4][9] |
| Reduction in Late-Stage Trial to Application Submission Time | ~23% | [10] |
| Estimated Reduction in Pre-Market Development Time | 2-3 years | [3] |
Methodology for Requesting Breakthrough Therapy Designation
While specific clinical trial protocols are unique to each investigational drug, the methodology for requesting Breakthrough Therapy Designation follows a defined regulatory process. The request can be submitted concurrently with or at any time after the submission of an Investigational New Drug (IND) application.[5] However, to maximize the benefits, the FDA encourages sponsors to submit the request by the end-of-Phase-2 meeting.[5][6]
Key Steps in the Request Process:
-
Pre-submission Assessment: The sponsor should first assess if the drug meets the two primary criteria:
-
Compilation of the Request Package: The submission should include a comprehensive package of data and information, including:
-
A clear rationale for why the drug meets the criteria for Breakthrough Therapy Designation.
-
All available clinical data, including study protocols, safety data, and efficacy results.
-
A comparison to available therapies, highlighting the substantial improvement offered by the investigational drug.
-
The proposed plan for the subsequent phases of clinical development.
-
-
Submission to the FDA: The request is submitted to the relevant review division within the FDA.
-
FDA Review and Decision: The FDA will respond to the request within 60 days of receipt.[6][11] If the designation is granted, the agency will work closely with the sponsor to expedite the development program. In some cases, the FDA may even suggest that a sponsor submit a request if the agency identifies a promising candidate.[5][6]
Visualizing the Process and Impact
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships within the Breakthrough Therapy Designation framework.
References
- 1. precisionformedicine.com [precisionformedicine.com]
- 2. Assessing the Impact of US Food and Drug Administration Breakthrough Therapy Designation Timing on Trial Characteristics and Development Speed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breakthrough therapy designation: The real-world impact of structural novelty | CAS [cas.org]
- 4. jjccgroup.org [jjccgroup.org]
- 5. Frequently Asked Questions: Breakthrough Therapies | FDA [fda.gov]
- 6. Breakthrough Therapy | FDA [fda.gov]
- 7. Fast Track Designation and Breakthrough Therapy Designation — Scendea [scendea.com]
- 8. ozmosi.com [ozmosi.com]
- 9. healthaffairs.org [healthaffairs.org]
- 10. Speeding the Development and Approval of Breakthrough Drugs | NBER [nber.org]
- 11. Developing Standards for Breakthrough Therapy Designation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of the FDA's Breakthrough Therapy Designation: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of drug development in the United States was significantly altered in 2012 with the introduction of the Breakthrough Therapy Designation (BTD) program by the Food and Drug Administration (FDA). This designation is designed to expedite the development and review of drugs intended for serious or life-threatening conditions.[1] This technical guide provides a comprehensive overview of the history, origin, and core components of the Breakthrough Therapy program, offering valuable insights for professionals engaged in the discovery and development of novel therapeutics.
I. Legislative and Conceptual Origins
The Breakthrough Therapy Designation was established as part of the FDA Safety and Innovation Act (FDASIA), signed into law on July 9, 2012.[2][3] Specifically, Section 902 of FDASIA created this new pathway to help bring promising medicines to patients more quickly.[2]
The conceptual groundwork for the BTD program was laid through collaborative efforts involving various stakeholders, including the FDA, the pharmaceutical industry, and patient advocacy groups. A pivotal role was played by Friends of Cancer Research, which, through a series of conferences and white papers, built consensus around proposals for accelerating the development of drugs demonstrating extraordinary effects in early clinical testing.[4] This work directly informed the legislative language of FDASIA Section 902.[4] The central idea was to create a new designation for drugs that showed substantial improvement over existing therapies early in their clinical development, recognizing that the traditional, sequential drug development process might not be suitable for such highly promising candidates.[1]
II. Core Criteria for Breakthrough Therapy Designation
To qualify for Breakthrough Therapy Designation, a drug must meet two primary criteria:
-
It must be intended to treat a serious or life-threatening disease or condition. [2][4]
-
Preliminary clinical evidence must indicate that the drug may demonstrate substantial improvement over existing therapies on one or more clinically significant endpoints. [2][4]
The FDA reviews all requests for Breakthrough Therapy Designation within 60 days of receipt and will either grant or deny the request.[2] It is important to note that the designation can be rescinded if subsequent data no longer support the initial claim of substantial improvement.[4]
III. Key Features and Benefits of Breakthrough Therapy Designation
Receiving a Breakthrough Therapy Designation confers several significant advantages to a drug development program, aimed at fostering a more efficient and collaborative process with the FDA. These benefits include:
-
Intensive FDA guidance on an efficient drug development program. [5]
-
An organizational commitment from the FDA, including the involvement of senior managers. [6]
-
All the features of the Fast Track designation program. [6]
These features are designed to shorten the overall time to market for designated therapies. Studies have shown that drugs with Breakthrough Therapy Designation can have their pre-market development time reduced by two to three years.[5] An FDA analysis also indicated an estimated 30% reduction in clinical development time for designated drugs compared to non-designated ones.[7]
IV. Quantitative Impact of the Breakthrough Therapy Program
Since its inception, the Breakthrough Therapy program has had a significant impact on drug development. The following tables summarize key quantitative data related to the program.
| Metric | Value | Source |
| Total Requests for BTD (as of June 30, 2024) | 1,516 | [7] |
| Total BTDs Granted (as of June 30, 2024) | 587 | [7] |
| Grant Rate | 38.7% | [7] |
| BTD Products Approved (as of June 30, 2024) | 317 | [7] |
Table 1: Overall Breakthrough Therapy Designation Program Statistics.
A recent analysis of 599 Breakthrough Therapy Designations between 2013 and 2025 revealed a high rate of eventual approval for designated drugs.
| Outcome | Percentage | Source |
| Ultimately Won FDA Approval (2013-2022) | 72% | [8] |
| Awaiting Regulatory Decision | 13% | [8] |
| Discontinued During Clinical Studies | 43% of failed BTDs | [8] |
Table 2: Outcomes of Breakthrough Therapy Designated Drugs.
Oncology has been the therapeutic area with the highest number of Breakthrough Therapy Designations.
| Therapeutic Area | Percentage of BTDs (2013-2025) | Source |
| Oncology | 46% | [8] |
| Infectious Diseases | 11% | [8] |
| Metabolic Diseases | 8% | [8] |
| Neurological Diseases | 7% | [8] |
Table 3: Breakthrough Therapy Designations by Therapeutic Area.
V. Experimental Protocols: Case Studies in Breakthrough Designation
A critical component of the Breakthrough Therapy Designation is the "preliminary clinical evidence" of "substantial improvement." While specific experimental protocols are unique to each drug and indication, an examination of early designees provides insight into the types of methodologies that have met this standard.
Case Study 1: Ibrutinib for Hematologic Malignancies
Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, was one of the first drugs to receive Breakthrough Therapy Designation for multiple indications, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3][9]
-
Experimental Design: The designations were largely based on data from Phase 1b/2, open-label, single-arm studies in patients with relapsed or refractory B-cell malignancies.[9][10]
-
Methodology:
-
Patient Population: Patients who had failed at least one prior therapy.[10] For the CLL/SLL indication with the del17p mutation, the designation was based on studies in this high-risk patient population known for poor responses to standard chemoimmunotherapy.[3]
-
Intervention: Ibrutinib was administered orally as a monotherapy at a dose of 420 mg once daily.[10]
-
Endpoints: The primary endpoint in the Phase II study for CLL with del17p was overall response rate (ORR).[3] The Phase 1b/2 study in relapsed/refractory CLL showed an ORR of 60%, with some patients achieving a complete response.[10] The responses were also noted to be durable, with a median progression-free survival (PFS) of 13.6 months at the time of data cutoff.[10]
-
-
Evidence of Substantial Improvement: The high and durable response rates in heavily pre-treated and high-risk patient populations, for whom existing therapies had limited efficacy, constituted the preliminary clinical evidence of substantial improvement.
Case Study 2: Ivacaftor for Cystic Fibrosis with Specific Genetic Mutations
Ivacaftor was a groundbreaking therapy for cystic fibrosis (CF) in patients with the G551D mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[6]
-
Experimental Design: The approval of ivacaftor was based on two 48-week, placebo-controlled, randomized clinical trials.[6]
-
Methodology:
-
Patient Population: The trials enrolled 213 CF patients aged 12 years and older who carried the G551D mutation.[6]
-
Intervention: Ivacaftor was administered orally twice a day.[6]
-
Endpoints: The primary endpoint was the improvement in lung function, as measured by the forced expiratory volume in one second (FEV1). The trials also assessed patient-reported outcomes using the Cystic Fibrosis Questionnaire-Revised (CFQ-R), which measures symptoms, functioning, and well-being.[11]
-
-
Evidence of Substantial Improvement: Ivacaftor was the first treatment to target the underlying cause of CF—the defective CFTR protein—rather than just the symptoms.[6] The significant improvements in lung function and patient-reported outcomes across multiple domains, such as respiratory symptoms, physical and social functioning, and vitality, in a disease with limited treatment options, provided the evidence of substantial improvement.[11]
VI. Visualizing the Breakthrough Therapy Designation Process
The following diagrams illustrate the key logical flows and relationships within the Breakthrough Therapy program.
Caption: The process flow for obtaining Breakthrough Therapy Designation.
References
- 1. Ibrutinib Receives Third Oncology Breakthrough Therapy Designation from U.S. Food and Drug Administration [jnj.com]
- 2. researchgate.net [researchgate.net]
- 3. Ibrutinib Receives Third Breakthrough Therapy Designation from the FDA - The ASCO Post [ascopost.com]
- 4. FDA gives breakthrough therapy designation for ibrutinib for relapsed or refractory mantle cell lymphoma and Waldenstrom's macroglobulinemia - ecancer [ecancer.org]
- 5. esmo.org [esmo.org]
- 6. FDA Quickly Approves 'Breakthrough' Cystic Fibrosis Drug | MDedge Pediatrics [mdedge9-ma1.mdedge.com]
- 7. ashpublications.org [ashpublications.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Ibrutinib (IMBRUVICA®) Granted Breakthrough Therapy Designation by U.S. Food and Drug Administration (FDA) for the Development of a Treatment for Chronic Graft-Versus-Host Disease (cGVHD) [jnj.com]
- 10. Ibrutinib (Imbruvica): A Novel Targeted Therapy for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
A Technical Guide to the FDA's Breakthrough Therapy Designation: Accelerating Clinical Innovation
Introduction
Established in 2012 under the Food and Drug Administration Safety and Innovation Act (FDASIA), the Breakthrough Therapy Designation (BTD) is a program designed to expedite the development and review of drugs for serious or life-threatening conditions.[1][2] This designation is granted to a drug when preliminary clinical evidence indicates it may demonstrate a substantial improvement over available therapies on one or more clinically significant endpoints.[3][4] Unlike other expedited pathways, BTD requires a higher standard of evidence but, in return, offers more intensive guidance and collaboration from the U.S. Food and Drug Administration (FDA).[2][5] This guide provides a detailed overview of the benefits, processes, and evidentiary requirements of the BTD program for researchers, scientists, and drug development professionals.
The Core Benefits of Breakthrough Therapy Designation
Securing BTD status provides a range of qualitative and quantitative advantages that can significantly impact a drug's development trajectory. The program is designed to be a collaborative effort between the sponsor and the FDA, ensuring that the most efficient path forward is taken without compromising safety and efficacy standards.[1][6]
Key benefits include:
-
Intensive FDA Guidance: Sponsors receive timely advice and interactive communication with the FDA, including senior managers and experienced reviewers, to ensure the development program is as efficient as possible.[3][7] This includes guidance on clinical trial design, which can help minimize the number of patients exposed to potentially less effective treatments.[4]
-
Organizational Commitment from Senior FDA Managers: The designation ensures an "all-hands-on-deck" approach from the FDA, with a cross-disciplinary project lead assigned to facilitate communication and collaboration.[1][3]
-
All Features of the Fast Track Program: BTD recipients automatically gain all the benefits of the Fast Track designation, such as more frequent meetings and written communication with the FDA.[3][8]
-
Eligibility for Rolling and Priority Review: The designation makes the drug eligible for Rolling Review, where the FDA can review portions of the marketing application before the complete submission is ready, and Priority Review, which sets a target for an FDA decision within six months instead of the standard ten to twelve.[2][9][10]
Quantitative Impact of Breakthrough Therapy Designation
The BTD program has demonstrated a significant and measurable impact on drug development timelines and approval success. Analysis of the program's performance since its inception reveals compelling statistics that underscore its value.
Table 1: BTD Program Success Rates and Timelines
| Metric | Value | Source |
|---|---|---|
| BTD Requests Granted | ~33% - 39% | [6] |
| Approval Success Rate (for designated drugs) | ~72% | [11][12] |
| Reduction in Pre-Market Development Time | 2 - 3 years | [2] |
| Reduction in Clinical Development Time | ~30% | [6] |
| Financial Impact (Stock increase post-announcement) | ~6% (for companies with no marketed products) |[2] |
Table 2: Distribution of Breakthrough Therapy Designations by Therapeutic Area (2013-2025)
| Therapeutic Area | Percentage of Total Designations | Source |
|---|---|---|
| Oncology | 46% | [11][12] |
| Infectious Diseases | 11% | [11][12] |
| Metabolic Diseases | 8% | [11][12] |
| Neurological Diseases | 7% | [11][12] |
| Rare Diseases (across all indications) | 64% (383 of 599) |[11][12] |
The Breakthrough Therapy Designation Workflow
The process for obtaining and leveraging BTD involves several key steps, beginning with the submission of the request and continuing with intensive collaboration post-designation. The FDA encourages sponsors to submit their request no later than the end-of-Phase-II meeting to maximize the program's benefits.[3][5]
Comparison with Other FDA Expedited Programs
The FDA offers several expedited programs, each with distinct criteria and benefits. BTD is often considered the most intensive, requiring a higher bar of clinical evidence than the Fast Track program.
Table 3: Comparison of FDA Expedited Programs
| Program | Purpose | Evidence Required for Designation | Key Benefits |
|---|---|---|---|
| Breakthrough Therapy | Expedite development for drugs with evidence of substantial improvement over available therapy.[3] | Preliminary clinical evidence of substantial improvement on a clinically significant endpoint.[5][13] | All Fast Track benefits, intensive FDA guidance, senior management involvement.[3][9] |
| Fast Track | Facilitate development for drugs that treat a serious condition and fill an unmet medical need.[8] | Nonclinical or clinical data demonstrating the potential to address an unmet need.[3] | More frequent FDA meetings, Rolling Review eligibility.[8] |
| Accelerated Approval | Allow earlier approval for drugs that treat serious conditions and fill an unmet need based on a surrogate endpoint.[1][4] | Data showing an effect on a surrogate endpoint reasonably likely to predict clinical benefit.[10] | Approval based on surrogate endpoint, requires post-marketing confirmatory trials.[1] |
| Priority Review | Directs attention and resources to evaluating drugs that would be a significant improvement in safety or effectiveness. | N/A (Granted with NDA/BLA submission) | FDA action on application within 6 months (vs. 10-12 months standard).[10] |
Evidentiary Requirements & Experimental Protocol Examples
To qualify for BTD, a sponsor must provide preliminary clinical evidence suggesting the drug offers a "substantial improvement" over existing therapies on clinically significant endpoints.[13] This evidence typically comes from early-stage clinical trials (Phase 1 or 2) and should demonstrate a clear and positive effect.[5] The FDA recommends submitting the request around the end-of-Phase-2 meeting.[5]
While full, detailed internal protocols are proprietary, the design and key endpoints of studies that have successfully supported BTD applications provide a clear framework for the level of evidence required.
Methodology Example 1: Daraxonrasib in Pancreatic Cancer
-
Drug: Daraxonrasib (RMC-6236), an oral, multiselective RAS(ON) inhibitor.
-
Trial: Phase 1/1b RMC-6236-001 (NCT05379985), a single-arm, dose-escalation and dose-expansion study.[14]
-
Patient Population: Adult patients with pretreated, advanced solid tumors harboring specific RAS mutations. The cohort supporting BTD included patients with second-line metastatic Pancreatic Ductal Adenocarcinoma (PDAC) and KRAS G12X mutations.[14]
-
Methodology: Patients received daily 300-mg doses of daraxonrasib. The study assessed safety, tolerability, pharmacokinetics, and preliminary clinical activity.[14]
-
Endpoints Supporting BTD: The designation was supported by promising safety and efficacy data, including:
Methodology Example 2: Zenocutuzumab-zbco in Cholangiocarcinoma
-
Drug: Zenocutuzumab-zbco, a monoclonal antibody targeting HER2 and HER3.
-
Trial: Phase 2 eNRGy (NCT02912949), a global, multicenter trial.[15][16]
-
Patient Population: Adults with advanced unresectable or metastatic cholangiocarcinoma harboring a neuregulin 1 (NRG1) gene fusion.[15]
-
Methodology: Patients received 750 mg of zenocutuzumab intravenously every two weeks until disease progression or unacceptable toxicity. Tumor assessments were performed every 8 weeks.[16]
-
Endpoints Supporting BTD: The designation was based on interim data from 19 evaluable patients demonstrating:
Illustrative Example: Targeting a Core Signaling Pathway
Many drugs granted BTD are first-in-class or target novel molecular pathways, representing a significant scientific advance. For instance, daraxonrasib targets the RAS signaling pathway, which is frequently mutated in various cancers, including nearly all pancreatic cancer cases.[14] A deep understanding of these pathways is critical for developing therapies that offer substantial improvement.
The Breakthrough Therapy Designation is a powerful regulatory tool that fosters collaboration between sponsors and the FDA to accelerate the delivery of highly promising medicines to patients. For drug development professionals, understanding the program's quantitative benefits, procedural workflows, and stringent evidentiary requirements is critical. By focusing on therapies that offer substantial improvements over the standard of care and generating robust preliminary clinical data, researchers and scientists can effectively leverage this pathway to transform the treatment landscape for serious diseases.
References
- 1. Developing Standards for Breakthrough Therapy Designation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breakthrough therapy designation: The real-world impact of structural novelty | CAS [cas.org]
- 3. Frequently Asked Questions: Breakthrough Therapies | FDA [fda.gov]
- 4. FDA Breakthrough Therapy Designation: A Pathway for Expedited Drug Development - Medelis [medelis.com]
- 5. jjccgroup.org [jjccgroup.org]
- 6. precisionformedicine.com [precisionformedicine.com]
- 7. nber.org [nber.org]
- 8. What Is the FDA Breakthrough Therapy Designation? - GoodRx - GoodRx [goodrx.com]
- 9. US FDA Expedited Review Processes: Fast Track Designation and Breakthrough Therapy Designation. — Scendea [scendea.com]
- 10. youtube.com [youtube.com]
- 11. FDA Breakthrough Therapy Designation Proves Highly Successful for Drug Approvals [noahai.co]
- 12. FDA Breakthrough Therapy Designation Shows 72% Approval Success Rate in Decade-Long Analysis [trial.medpath.com]
- 13. Fast Track Designation and Breakthrough Therapy Designation — Scendea [scendea.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Zenocutuzumab-zbco Granted FDA Breakthrough Therapy Designation for NRG1+ Cholangiocarcinoma; Data Highlighting Potential of Zenocutuzumab-zbco in NRG1+ Cholangiocarcinoma to be Presented at AACR-NCI-EORTC [prnewswire.com]
- 16. onclive.com [onclive.com]
- 17. pharmacytimes.com [pharmacytimes.com]
A Technical Guide to FDA's Breakthrough Therapy and Fast Track Designations: Core Differences and Strategic Implications
For drug development professionals, navigating the U.S. Food and Drug Administration's (FDA) expedited programs is critical for accelerating the delivery of novel therapies to patients. Among the most impactful of these are the Breakthrough Therapy Designation (BTD) and Fast Track Designation (FTD). While both are designed to facilitate and expedite the development and review of drugs for serious conditions, they are distinct in their qualifying criteria, the evidence required, and the level of FDA engagement they provide. This guide provides an in-depth comparison of these two pathways, offering clarity for researchers, scientists, and clinical development teams.
Core Distinctions: A High-Level Overview
The fundamental difference between Breakthrough Therapy and Fast Track designation lies in the threshold of evidence and the nature of the therapeutic promise at the time of application.[1][2]
-
Fast Track Designation (FTD) is granted to drugs that treat a serious condition and demonstrate the potential to address an unmet medical need.[2][3] This potential can be supported by nonclinical data, mechanistic rationale, or preliminary clinical data.[1][2]
-
Breakthrough Therapy Designation (BTD) is reserved for drugs intended to treat a serious condition where preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapies on one or more clinically significant endpoints.[1][2][4]
Essentially, Fast Track is about demonstrating potential, often early in development, while Breakthrough is about demonstrating a significant, clinically observed advantage over existing treatments. A drug can receive Fast Track designation first and later be granted Breakthrough Therapy designation as more robust clinical data becomes available.[1]
Detailed Comparison of Designation Attributes
The strategic choice between pursuing FTD, BTD, or both hinges on a clear understanding of their respective requirements and benefits.
Qualifying Criteria and Data Requirements
The evidentiary bar is the most significant differentiator between the two programs.
-
Fast Track: A request for FTD can be submitted based on robust preclinical data or a strong mechanistic rationale suggesting the potential to address an unmet medical need.[1][2][4] This could include activity in nonclinical models or pharmacological data.[1] An "unmet medical need" can be demonstrated by providing a therapy where none exists or by showing an advantage over available therapies, such as superior efficacy, avoidance of serious side effects, or addressing an emerging health need.[3]
-
Breakthrough Therapy: The application for BTD must be supported by preliminary clinical evidence.[1][2][4] Nonclinical data or mechanistic rationale alone is insufficient.[1] The evidence must suggest a "substantial improvement" on a "clinically significant endpoint" compared to existing therapies.[2][5] A clinically significant endpoint is one that measures an effect on irreversible morbidity or mortality (IMM) or on symptoms that represent serious consequences of the disease.[1]
Program Benefits and FDA Interaction
While both designations offer enhanced communication with the FDA, the intensity and scope of these interactions differ. A drug with BTD receives all the benefits of FTD, plus additional intensive guidance.[1][2]
Table 1: Comparison of Fast Track and Breakthrough Therapy Designation Benefits
| Feature | Fast Track Designation | Breakthrough Therapy Designation |
|---|---|---|
| FDA Meetings | More frequent meetings with the FDA to discuss the drug's development plan.[1][6] | All Fast Track features, plus more intensive and timely interactions.[1] |
| FDA Guidance | More frequent written communication from the FDA.[1][6] | Intensive guidance on an efficient drug development program, beginning as early as Phase 1.[1][4][6] |
| Senior Management | Standard FDA team involvement. | Organizational commitment involving senior FDA managers and experienced review staff.[1][2][6] |
| Rolling Review | Eligible for Rolling Review, where the FDA can review portions of a marketing application before the complete submission.[1][2] | Eligible for Rolling Review.[1][2][6] |
| Other Expedited Programs | Eligible for Accelerated Approval and Priority Review if relevant criteria are met.[6] | Eligible for Accelerated Approval and Priority Review if relevant criteria are met.[2][5] |
Quantitative Impact on Development Timelines
Studies have shown that these designations can shorten drug development timelines. Analysis of novel therapeutics approved between 2012 and 2016 indicated that the median development time for drugs with at least one expedited program was 7.1 years, compared to 8.0 years for non-expedited drugs.[7] Drugs with BTD saw the most significant reduction, with a median development time of 4.8 years.[7]
Table 2: Median Clinical Development Times (IND to Approval)
| Designation Status | Median Development Time (Years) |
|---|---|
| No Expedited Program | 8.0 |
| Any Expedited Program | 7.1 |
| Fast Track (without BTD) | 7.1 |
| Breakthrough Therapy | 4.8 |
Source: Darrow et al., JAMA, 2017.[7]
Experimental Protocol: Generating Data for Breakthrough Therapy Designation
To illustrate the type of clinical evidence required for BTD, consider a hypothetical Phase 1/2 clinical trial for a novel agent, "Investigational Drug X," targeting a specific genetic alteration (e.g., an NRG1 fusion) in patients with advanced solid tumors, such as cholangiocarcinoma. This example is modeled after the design principles of studies like the eNRGy trial for zenocutuzumab, which supported its BTD.[8][9][10]
Trial Title: A Phase 1/2, Open-Label, Multicenter Study to Evaluate the Safety, Tolerability, and Preliminary Efficacy of Investigational Drug X in Patients with NRG1 Fusion-Positive Advanced Solid Tumors.
Objectives:
-
Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) and the safety profile of Investigational Drug X.
-
Phase 2 (Dose Expansion): To assess the preliminary anti-tumor activity of Investigational Drug X at the RP2D, primarily by Overall Response Rate (ORR).
Key Methodologies:
-
Patient Population:
-
Inclusion Criteria: Adults with histologically confirmed advanced or metastatic solid tumors refractory to standard therapy. Patients must have a documented NRG1 gene fusion identified through a validated molecular diagnostic test (e.g., tissue-based RNA next-generation sequencing [NGS]).[9] ECOG performance status of 0-2.
-
Exclusion Criteria: Prior treatment with another HER3-directed therapy, significant uncontrolled comorbidities.
-
-
Study Design:
-
Phase 1: A standard 3+3 dose-escalation design. Cohorts of 3-6 patients receive escalating doses of Investigational Drug X to identify the maximum tolerated dose (MTD) and/or RP2D.
-
Phase 2: A single-arm, Simon's two-stage design. Patients are enrolled in specific tumor-type cohorts (e.g., cholangiocarcinoma, NSCLC, pancreatic cancer) and receive Investigational Drug X at the RP2D.
-
-
Treatment:
-
Investigational Drug X is administered intravenously every two weeks until disease progression or unacceptable toxicity.[9]
-
-
Endpoints for BTD Justification:
-
Primary Efficacy Endpoint (Phase 2): Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC) per RECIST v1.1 criteria.
-
Secondary Efficacy Endpoints: Duration of Response (DOR), Time to Response (TTR), Progression-Free Survival (PFS), and Clinical Benefit Rate (CBR).[9]
-
Safety Endpoint: Incidence and severity of treatment-emergent adverse events (TEAEs), graded by CTCAE v5.0.
-
-
Data Analysis for BTD Request:
-
The BTD request would be submitted after an interim analysis of the Phase 2 portion, once a sufficient number of patients have been evaluated for response.
-
The submission would highlight a clinically meaningful ORR in a patient population with limited effective treatment options. For example, demonstrating an ORR of 37% with a median PFS of 9.2 months in NRG1+ cholangiocarcinoma, where standard second-line therapies have much lower response rates, would constitute strong evidence of "substantial improvement."[9] The durability of responses (DOR) would also be a critical component of the argument.
-
Visualizing Key Concepts and Workflows
Logical Relationship: BTD vs. FTD
The decision-making process and core components of each designation can be visualized to highlight their relationship.
Experimental Workflow for BTD Data Generation
The following diagram illustrates the clinical trial workflow designed to produce the necessary evidence for a BTD application, as described in the protocol section.
Signaling Pathway: NRG1 Fusion in Cancer
To provide deeper technical context, this diagram illustrates the signaling pathway activated by an NRG1 gene fusion, a therapeutic target for drugs like zenocutuzumab. The fusion protein leads to ligand-independent dimerization and activation of HER2/HER3 receptors, driving tumor cell proliferation and survival.
Conclusion
Breakthrough Therapy and Fast Track designations are powerful tools for accelerating drug development for serious diseases. Fast Track serves as a valuable mechanism for drugs that show the potential to fill an unmet need, offering enhanced FDA communication and a rolling review process based on early, often nonclinical, data.[1][2] Breakthrough Therapy designation represents a higher tier, requiring preliminary clinical evidence of substantial improvement over existing therapies.[1][2][4] In return, it provides all the benefits of Fast Track plus a more intensive, collaborative partnership with the FDA, including the involvement of senior agency leadership.[1][6] For drug developers, understanding the distinct data requirements and strategic value of each designation is paramount to effectively planning clinical programs and expediting the journey of transformative medicines from the laboratory to the patients who need them most.
References
- 1. propharmagroup.com [propharmagroup.com]
- 2. Frequently Asked Questions: Breakthrough Therapies | FDA [fda.gov]
- 3. ozmosi.com [ozmosi.com]
- 4. US FDA Expedited Review Processes: Fast Track Designation and Breakthrough Therapy Designation. — Scendea [scendea.com]
- 5. Breakthrough Therapy (December 2015) | FDA [fda.gov]
- 6. bgtcplaybook.document360.io [bgtcplaybook.document360.io]
- 7. The FDA’s Expedited Programs and Clinical Development Times for Novel Therapeutics, 2012-2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Zenocutuzumab-zbco Granted FDA Breakthrough Therapy Designation for NRG1+ Cholangiocarcinoma; Data Highlighting Potential of Zenocutuzumab-zbco in NRG1+ Cholangiocarcinoma to be Presented at AACR-NCI-EORTC [prnewswire.com]
A Technical Guide to Select Drugs with Breakthrough Therapy Designation
Introduction: The Breakthrough Therapy Designation, established by the U.S. Food and Drug Administration (FDA), is intended to expedite the development and review of drugs for serious or life-threatening conditions. This designation is granted when preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapies on one or more clinically significant endpoints. This guide provides a detailed technical overview of three innovative drugs that have received this designation, focusing on their mechanisms of action, pivotal clinical trial protocols, and quantitative efficacy data. The selected agents—Zenocutuzumab, Lecanemab, and Raludotatug deruxtecan—represent diverse therapeutic modalities and address significant unmet needs in oncology and neurology.
Zenocutuzumab (Bizengri®)
Zenocutuzumab is a first-in-class bispecific antibody developed for the treatment of solid tumors harboring Neuregulin 1 (NRG1) gene fusions. Its designation underscores the potential of targeted therapies for genetically defined patient populations.
Mechanism of Action
NRG1 fusions produce chimeric proteins that act as potent ligands for the HER3 receptor. This binding induces the heterodimerization of HER3 with HER2, leading to the activation of downstream signaling pathways, such as PI3K/AKT and MAPK, which drive tumor cell proliferation and survival.
Zenocutuzumab employs a "Dock & Block" mechanism. One arm of the bispecific antibody binds (docks) to the HER2 receptor, positioning the other arm to sterically hinder (block) the NRG1 fusion protein from binding to its site on the HER3 receptor. This dual action effectively prevents HER2/HER3 dimerization and subsequent oncogenic signaling.
Caption: Zenocutuzumab docks on HER2 to block NRG1 fusion binding to HER3.
Experimental Protocol: eNRGy Trial (NCT02912949)
The efficacy and safety of Zenocutuzumab were evaluated in the pivotal Phase 1/2 eNRGy trial.[1][2][3][4]
-
Study Design: An open-label, multicenter, international study consisting of a dose-escalation phase (Part 1, complete) and a dose-expansion phase (Part 2).[4]
-
Patient Population: Patients aged 18 years or older with locally advanced, unresectable, or metastatic solid tumors with a documented NRG1 fusion, who had progressed on or were ineligible for standard therapy.[4]
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
-
Intervention: Zenocutuzumab 750 mg administered as an intravenous infusion every two weeks.[3]
-
Primary Endpoint: Overall Response Rate (ORR) assessed by the investigator according to RECIST v1.1.
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), and safety.[3]
-
Statistical Analysis: The primary analysis of ORR was conducted on the efficacy-evaluable population. Time-to-event endpoints like DOR and PFS were estimated using the Kaplan-Meier method.
Quantitative Data Presentation
The following table summarizes efficacy data from the eNRGy trial across key NRG1+ tumor types.
| Efficacy Outcome | Pancreatic Cancer (n=36) | Non-Small Cell Lung Cancer (NSCLC) (n=94) | Overall Efficacy Population (n=158) |
| ORR (95% CI) | 42% (25%-59%) | 29% (20%-39%) | 30% (23%-37%) |
| Median DOR (95% CI) | Not Reached | 9.1 months | 11.1 months (7.4-12.9) |
| Median PFS (95% CI) | 9.1 months | 6.6 months | 6.8 months (5.5-9.1) |
Data derived from the primary efficacy analysis of the eNRGy trial.[3]
Lecanemab (Leqembi®)
Lecanemab is a humanized monoclonal antibody for the treatment of early Alzheimer's disease (AD), a neurodegenerative condition characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.
Mechanism of Action
Alzheimer's disease pathology involves the aggregation of Aβ monomers into soluble oligomers and protofibrils, which subsequently form insoluble fibrils that deposit as plaques. Soluble Aβ protofibrils are considered to be the most neurotoxic species, directly contributing to neuronal injury and cognitive decline.
Lecanemab is an amyloid beta-directed antibody that preferentially binds to soluble Aβ protofibrils. By targeting these toxic species, Lecanemab facilitates their clearance from the brain via microglial phagocytosis, thereby reducing amyloid plaque burden and, critically, slowing the downstream neurodegenerative process.
Caption: Lecanemab targets soluble Aβ protofibrils, promoting their clearance.
Experimental Protocol: Clarity AD Trial (NCT03887455)
The approval of Lecanemab was based on the Phase 3 Clarity AD study.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 18-month parallel-group study.
-
Patient Population: Individuals aged 50 to 90 years with early Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology via PET or CSF.
-
Key Inclusion Criteria:
-
Clinical Dementia Rating (CDR) global score of 0.5 or 1.0.
-
Mini-Mental State Examination (MMSE) score of 22-30.
-
Objective memory impairment confirmed by testing.
-
-
Key Exclusion Criteria:
-
Any neurological condition that could be a major contributor to cognitive impairment.
-
History of stroke, transient ischemic attack, or seizures within the last 12 months.
-
Contraindications for MRI.
-
-
Intervention: Lecanemab 10 mg/kg administered intravenously every two weeks.
-
Primary Endpoint: Change from baseline at 18 months on the CDR-Sum of Boxes (CDR-SB) scale, a tool that assesses cognitive and functional performance.
-
Secondary Endpoints: Change in brain amyloid burden on PET, and changes on the Alzheimer's Disease Assessment Scale–Cognitive Subscale 14 (ADAS-Cog14) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-MCI-ADL) scale.
-
Statistical Analysis: The primary analysis was conducted using a mixed model for repeated measures (MMRM) to assess the difference in CDR-SB change from baseline between the Lecanemab and placebo groups.
Quantitative Data Presentation
The following table summarizes the key efficacy endpoints from the Clarity AD trial at 18 months.
| Efficacy Endpoint | Lecanemab (n=898) | Placebo (n=897) | Difference (95% CI) | P-value |
| Change in CDR-SB (Primary) | 1.21 | 1.66 | -0.45 (-0.67 to -0.23) | <0.001 |
| Change in Amyloid PET (Centiloids) | -55.48 | 3.64 | -59.12 (-62.64 to -55.59) | <0.001 |
| Change in ADAS-Cog14 Score | 2.58 | 4.02 | -1.44 (-2.27 to -0.61) | <0.001 |
| Change in ADCS-MCI-ADL Score | -3.52 | -5.54 | 2.02 (1.20 to 2.84) | <0.001 |
CDR-SB scores range from 0 to 18 (higher = worse). ADAS-Cog14 scores range from 0 to 90 (higher = worse). ADCS-MCI-ADL scores range from 0 to 53 (lower = worse).
Raludotatug Deruxtecan (R-DXd)
Raludotatug deruxtecan is an investigational antibody-drug conjugate (ADC) targeting Cadherin-6 (CDH6), a protein highly expressed in certain cancers, including platinum-resistant ovarian cancer, for which it received Breakthrough Therapy Designation.
Mechanism of Action
Raludotatug deruxtecan is composed of three components: a humanized anti-CDH6 monoclonal antibody, a proprietary tumor-selective cleavable linker, and a potent topoisomerase I inhibitor payload (DXd).
The ADC binds to CDH6 on the surface of tumor cells and is subsequently internalized. Inside the cell, lysosomal enzymes cleave the linker, releasing the DXd payload. DXd induces DNA damage and triggers apoptosis. A key feature is the "bystander effect," where the membrane-permeable DXd can diffuse out of the target cell and kill neighboring cancer cells, regardless of their CDH6 expression level.
References
- 1. clinicalresearch.com [clinicalresearch.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. eNRGy Trial: Zenocutuzumab for NRG1 Gene Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]
- 4. The phase I/II eNRGy trial: Zenocutuzumab in patients with cancers harboring NRG1 gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Expedited Pathway: A Technical Guide to Preliminary Clinical Evidence for FDA Breakthrough Designation
For Researchers, Scientists, and Drug Development Professionals
The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation is a coveted accelerator for drug development, promising to expedite the review of novel therapies for serious or life-threatening conditions. Central to achieving this designation is the submission of "preliminary clinical evidence" that demonstrates a "substantial improvement over available therapies on a clinically significant endpoint." This guide provides an in-depth technical analysis of the core requirements for this evidence, drawing on successful examples and outlining the necessary data presentation, experimental protocols, and underlying biological rationale.
The Foundation of Breakthrough Designation: Defining "Substantial Improvement"
To qualify for Breakthrough Therapy Designation, a drug must target a serious or life-threatening disease or condition. The cornerstone of the application is the preliminary clinical data suggesting the drug may offer a significant leap forward in treatment. The FDA assesses "substantial improvement" based on the magnitude and duration of the treatment effect on a clinically significant endpoint.[1]
A clinically significant endpoint generally refers to an outcome that measures a meaningful impact on a patient's health, such as:
-
An effect on irreversible morbidity or mortality (IMM).
-
An effect on symptoms that represent serious consequences of the disease.
-
An effect on an established surrogate endpoint, reasonably likely to predict clinical benefit.
A significantly improved safety profile over existing therapies, coupled with similar efficacy, can also be considered a substantial improvement.
Case Studies: Clinical Evidence in Practice
Analysis of successful Breakthrough Designation applications reveals key patterns in the type and quality of preliminary clinical data submitted. Here, we examine four recent examples of targeted oncology therapies that received this designation, detailing the clinical evidence that supported their applications.
Zenocutuzumab (Bizengri): Targeting NRG1 Fusions
Zenocutuzumab, a bispecific antibody targeting HER2 and HER3, received Breakthrough Therapy Designation for the treatment of patients with NRG1 fusion-positive solid tumors. The designation was supported by data from the Phase 2 eNRGy trial.
Quantitative Clinical Data Summary
| Endpoint | Result | Patient Population |
| Overall Response Rate (ORR) | 37% (investigator-assessed) | 19 evaluable patients with advanced unresectable or metastatic cholangiocarcinoma harboring an NRG1 gene fusion. |
| Median Duration of Response (DOR) | 7.4 months | Responders within the evaluable patient population. |
| Median Time to Response | 1.9 months | Responders within the evaluable patient population. |
| Progression-Free Survival (PFS) | 9.2 months | Evaluable patient population. |
| Clinical Benefit Rate (CBR) | 58% | Evaluable patient population. |
Experimental Protocol: eNRGy Trial (NCT02912949)
-
Study Design: A Phase 1/2, open-label, multicenter, international study. The Phase 2 portion, from which the Breakthrough Designation data was derived, was a dose-expansion cohort.[1][2]
-
Patient Population: Patients aged 18 years or older with locally advanced or metastatic solid tumors harboring an NRG1 gene fusion who had progressed on or were unable to receive standard therapy. Patients were required to have at least one measurable lesion per RECIST v1.1.[3]
-
Intervention: Zenocutuzumab administered intravenously at a dose of 750 mg every two weeks.[2] Premedication with a corticosteroid, an H1 antihistamine, and acetaminophen was required before the first infusion to minimize infusion-related reactions.
-
Primary Endpoint: Overall Response Rate (ORR) as assessed by the investigator.[2]
-
Secondary Endpoints: Duration of Response (DOR), Clinical Benefit Rate (CBR), Progression-Free Survival (PFS), and safety.[2]
Signaling Pathway: NRG1-HER2/HER3
NRG1 fusions lead to the production of a chimeric protein that acts as a ligand for the HER3 receptor. This binding induces the heterodimerization of HER3 with HER2, leading to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which drive tumor cell proliferation and survival.[4][5] Zenocutuzumab is a bispecific antibody that binds to both HER2 and HER3, thereby blocking the NRG1 fusion protein from binding to HER3 and preventing the formation of the HER2/HER3 heterodimer.[5]
Iza-bren: A Bispecific ADC Targeting EGFR and HER3
Iza-bren, a bispecific antibody-drug conjugate (ADC), was granted Breakthrough Therapy Designation for patients with previously treated EGFR-mutated non-small cell lung cancer (NSCLC). This was based on data from the global Phase 1 US-Lung-101 study.
Quantitative Clinical Data Summary
| Endpoint | Result | Patient Population |
| Confirmed Response Rate | 55% (11 of 20 patients) | Heavily pre-treated patients with metastatic or unresectable advanced NSCLC and other solid tumors receiving 2.5 mg/kg. |
| Median Progression-Free Survival (PFS) | 5.4 months | Patients receiving 2.5 mg/kg. |
Experimental Protocol: US-Lung-101 (NCT05983432)
-
Study Design: A global, multi-center, Phase 1 study with dose escalation, dose finding, and dose expansion cohorts.[6][7]
-
Patient Population: Patients with metastatic or unresectable NSCLC and other solid tumors who have been heavily pre-treated.
-
Intervention: Iza-bren administered intravenously. Two dosing schedules were evaluated: Cohort A (dosed on Day 1 and Day 8 of a 21-day cycle) and Cohort B (dosed on Day 1 of a 21-day cycle).[6]
-
Primary Endpoint: Safety.[6]
-
Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[6]
Signaling Pathway: EGFR-HER3
EGFR and HER3 are members of the human epidermal growth factor receptor (HER) family. Upon ligand binding, these receptors can form heterodimers, leading to the activation of downstream signaling pathways like the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[8] In some cancers, the overexpression or mutation of these receptors drives tumorigenesis. Iza-bren is a bispecific ADC that targets both EGFR and HER3, blocking their signaling and delivering a cytotoxic payload to the cancer cells.[6]
Daraxonrasib (RMC-6236): Targeting RAS Mutations
Daraxonrasib, a multiselective RAS(ON) inhibitor, received Breakthrough Therapy Designation for the treatment of patients with pancreatic ductal adenocarcinoma (PDAC) harboring a KRAS G12X mutation. The designation was based on data from the Phase 1/1b RMC-6236-001 trial.
Quantitative Clinical Data Summary
| Endpoint | Result | Patient Population |
| Median Progression-Free Survival (PFS) | 8.8 months | 22 patients with second-line metastatic PDAC and KRAS G12X mutations receiving 300 mg daily. |
| Objective Response Rate (ORR) | 36% | Patients with KRAS G12X-mutant PDAC at the 300 mg dose. |
| Disease Control Rate (DCR) | 91% | Patients with KRAS G12X-mutant PDAC at the 300 mg dose. |
Experimental Protocol: RMC-6236-001 (NCT05379985)
-
Study Design: A single-arm, dose-escalation and dose-expansion Phase 1/1b study.[9]
-
Patient Population: Adult patients with pretreated, advanced solid tumors harboring specific RAS mutations. Inclusion criteria included an ECOG performance status of 0 or 1 and measurable disease per RECIST 1.1.[10][11]
-
Intervention: Daraxonrasib administered orally.[9]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics and preliminary clinical activity, including ORR.
Signaling Pathway: KRAS
KRAS is a small GTPase that acts as a molecular switch in intracellular signaling. When mutated, KRAS can become constitutively active, leading to the uncontrolled activation of downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[12][13] Daraxonrasib is a RAS(ON) inhibitor that targets the active, GTP-bound form of RAS, preventing it from interacting with its downstream effectors.[14]
Neladalkib (NVL-655): Targeting ALK Fusions
Neladalkib, an ALK-selective inhibitor, was granted Breakthrough Therapy Designation for patients with locally advanced or metastatic ALK-positive NSCLC who have been previously treated with two or more ALK TKIs. The designation was based on data from the Phase 1/2 ALKOVE-1 trial.
Quantitative Clinical Data Summary
| Endpoint | Result | Patient Population |
| Objective Response Rate (ORR) | 44% (investigator assessed) | 34 patients with ALK-positive solid tumors (including TKI-pretreated). |
| Median Time to Response (TTR) | 6.1 weeks | Responders within the evaluable patient population. |
Experimental Protocol: ALKOVE-1 (NCT04589845)
-
Study Design: A Phase 1/2, dose-escalation and expansion study.[15][16]
-
Patient Population: Patients aged 12 years or older with advanced ALK-positive NSCLC and other solid tumors. Patients were required to have measurable disease per RECIST 1.1.[15][16]
-
Intervention: Neladalkib administered orally once daily in a dose-escalation design in the Phase 1 portion, with the recommended Phase 2 dose (RP2D) of 150 mg once daily used in the Phase 2 portion.[16]
-
Primary Endpoint (Phase 2): Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR).[15]
-
Secondary Endpoints: Duration of Response (DOR), Time to Response (TTR), Progression-Free Survival (PFS), Overall Survival (OS), and Clinical Benefit Rate (CBR).[15]
Signaling Pathway: ALK Fusion
In certain cancers, a chromosomal rearrangement can lead to the fusion of the Anaplastic Lymphoma Kinase (ALK) gene with another gene, such as EML4. This results in the production of a constitutively active ALK fusion protein.[17] This fusion protein can then activate multiple downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, leading to uncontrolled cell growth and survival.[18][19] Neladalkib is an ALK inhibitor that binds to the ALK fusion protein, blocking its kinase activity and inhibiting downstream signaling.[10]
Conclusion: A Pathway to Accelerated Development
Securing Breakthrough Therapy Designation is a significant milestone in the journey of a new drug. It is predicated on the generation of compelling preliminary clinical evidence that unequivocally points to a substantial improvement over existing therapies. As demonstrated by the case studies of zenocutuzumab, iza-bren, daraxonrasib, and neladalkib, this evidence is typically derived from well-designed, early-phase clinical trials that produce robust and clinically meaningful data. By understanding the FDA's criteria, learning from successful examples, and meticulously preparing the data and supporting rationale, drug developers can significantly enhance their chances of obtaining this valuable designation and, ultimately, bringing transformative therapies to patients in need more quickly.
References
- 1. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The phase I/II eNRGy trial: Zenocutuzumab in patients with cancers harboring NRG1 gene fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Zenocutuzumab-zbco Granted FDA Breakthrough Therapy Designation for NRG1+ Cholangiocarcinoma; Data Highlighting Potential of Zenocutuzumab-zbco in NRG1+ Cholangiocarcinoma to be Presented at AACR-NCI-EORTC - BioSpace [biospace.com]
- 6. Bristol Myers Squibb - SystImmune, Inc. and Bristol Myers Squibb Announce First Global Phase I Results of Iza-bren, an EGFR x HER3 Bispecific Antibody-Drug Conjugate, in Patients with Advanced Solid Tumors at ESMO 2025 [news.bms.com]
- 7. oncodaily.com [oncodaily.com]
- 8. ClinPGx [clinpgx.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Trials Today [trialstoday.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. healthscout.app [healthscout.app]
- 15. UC Irvine Solid Tumor Trial → Neladalkib (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clinicaltrials.icts.uci.edu]
- 16. onclive.com [onclive.com]
- 17. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Breakthrough Therapy Designation for Biologics and Gene Therapies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The U.S. Food and Drug Administration (FDA) Breakthrough Therapy Designation (BTD) is a program designed to expedite the development and review of therapies intended for serious or life-threatening conditions. This designation is particularly impactful for the fields of biologics and gene therapy, where novel and complex treatments offer the potential for transformative clinical outcomes. This guide provides an in-depth technical overview of the BTD pathway, its application to biologics and gene therapies, quantitative data on designations, and detailed case studies with experimental protocols.
Understanding Breakthrough Therapy Designation
2.1 Core Concepts and Criteria
Established in 2012 under the Food and Drug Administration Safety and Innovation Act (FDASIA), the BTD program aims to get promising drugs to patients as quickly and safely as possible.[1][2][3] To qualify, a therapy must meet two primary criteria:
-
Serious Condition : The drug must be intended to treat a serious or life-threatening disease or condition.[1][2]
-
Substantial Improvement : Preliminary clinical evidence must indicate that the drug may demonstrate substantial improvement over available therapies on one or more clinically significant endpoints.[1][2]
The determination of "substantial improvement" is a matter of judgment, considering both the magnitude and duration of the treatment effect.[1]
2.2 Benefits of the Designation
Receiving a BTD offers significant advantages to drug developers, including:
-
Intensive FDA Guidance : Proactive and collaborative guidance on an efficient drug development program, starting as early as Phase 1.[1][2]
-
Senior Management Involvement : An organizational commitment from senior FDA managers to facilitate development.[1][2]
-
Rolling Review : The ability to submit portions of a Biologics License Application (BLA) or New Drug Application (NDA) for review as they are completed.[1][2]
-
Eligibility for Priority Review : Potential for a shortened FDA review timeline.[1][2]
2.3 The BTD Process
The process begins with a request from the sponsor, typically submitted as an amendment to an Investigational New Drug (IND) application, ideally before the end-of-phase-2 meeting. The FDA then has 60 days to respond to the request. If granted, the sponsor can leverage the benefits to streamline the subsequent phases of clinical development and regulatory submission.
BTD in the Context of Biologics and Gene Therapies
3.1 Unique Considerations for Complex Therapies
Biologics and gene therapies often represent significant scientific advancements and target diseases with high unmet medical needs. Their complexity, however, presents unique manufacturing and clinical development challenges. The intensive guidance and collaborative approach offered by the BTD program are particularly valuable for navigating these complexities, from chemistry, manufacturing, and controls (CMC) to innovative clinical trial designs.
3.2 Role of CBER and the RMAT Designation
The FDA's Center for Biologics Evaluation and Research (CBER) is responsible for regulating biologics and gene therapies.[3] Within CBER, the Office of Tissues and Advanced Therapies (OTAT) reviews many of these novel products.
For some cell and gene therapies, another expedited pathway, the Regenerative Medicine Advanced Therapy (RMAT) designation , may be applicable.[4][5] Established by the 21st Century Cures Act, RMAT designation has some overlapping benefits with BTD but is specifically for regenerative medicine therapies.[4][5]
| Feature | Breakthrough Therapy Designation (BTD) | Regenerative Medicine Advanced Therapy (RMAT) |
| Eligibility | Drugs and biologics. | Cell therapies, gene therapies, tissue-engineered products.[5] |
| Clinical Evidence Standard | "Substantial improvement" over available therapies.[6] | Potential to address "unmet medical needs."[6] |
| Key Benefit | Intensive guidance and commitment from FDA. | All benefits of BTD plus potential for using surrogate endpoints for accelerated approval.[5] |
Quantitative Landscape of BTD for Biologics and Gene Therapies
While the FDA does not always publicly distinguish BTDs by product type, data provides insight into the program's overall activity and success rates. CBER, which oversees biologics and gene therapies, has a significant role in the BTD program.
| Metric | All Therapies (CDER & CBER) | CBER Oncology (2012-2017) |
| Total Requests | 1,516 (as of June 30, 2024)[7] | 46[8][9] |
| Designations Granted | 587 (as of June 30, 2024)[7] | 16 (35%)[8][9] |
| Overall Grant Rate | ~38.7%[7] | ~35%[8][9] |
| Approvals Post-Designation | 317 (as of June 30, 2024)[7] | N/A |
| Approval Success Rate (2013-2022) | ~72%[10][11] | N/A |
Note: Data for CBER oncology requests from 2012-2017 highlights the significant impact of CAR-T cell therapies, which accounted for 8 of the 10 BTDs granted for hematologic malignancies.[8][9]
Case Study: A Biologic with BTD - Zenocutuzumab
Zenocutuzumab (Bizengri) is a bispecific antibody that received BTD for the treatment of patients with advanced unresectable or metastatic cholangiocarcinoma harboring a neuregulin 1 (NRG1) gene fusion.[12][13]
5.1 Background and Mechanism of Action
NRG1 fusions are rare oncogenic drivers that lead to the formation of a chimeric ligand.[14][15] This fusion protein tethers to the cell membrane and persistently binds to the HER3 receptor, causing it to heterodimerize with HER2.[14][15][16] This HER2/HER3 complex is highly oncogenic, activating downstream signaling pathways like PI3K-AKT, which drive tumor cell proliferation and survival.[14][17][18]
Zenocutuzumab employs a "dock and block" mechanism.[16] It is a bispecific antibody that binds to both HER2 and HER3.[17][18][19] By docking onto the highly expressed HER2, it is positioned to block the NRG1 fusion protein from binding to HER3, thereby inhibiting HER2/HER3 dimerization and shutting down the aberrant signaling.[16][20]
5.2 Clinical Trial Protocol: The eNRGy Study
The BTD for zenocutuzumab was supported by data from the ongoing Phase 2 eNRGy trial (NCT02912949).[12][13]
-
Study Design : A global, multicenter, open-label Phase 1/2 study. Part 1 (completed) was a dose-escalation phase. Part 2 is a dose-expansion phase enrolling patients into specific cohorts based on tumor type.[13]
-
Patient Population : Patients with advanced, unresectable, or metastatic solid tumors harboring an NRG1 gene fusion who have progressed on or after prior systemic therapy. Key eligibility criteria include an ECOG performance status of 0-2.
-
Intervention : Zenocutuzumab administered at a dose of 750 mg via intravenous infusion every two weeks.[13]
-
Primary Endpoint : Overall Response Rate (ORR) as assessed by independent central review.[13]
-
Secondary Endpoints : Duration of Response (DOR), Clinical Benefit Rate (CBR), Progression-Free Survival (PFS), and safety.[13]
5.3 Key Efficacy and Safety Data (Cholangiocarcinoma Cohort)
The data presented at the AACR-NCI-EORTC conference in October 2025 for the cholangiocarcinoma cohort included:[13]
-
Median Progression-Free Survival (PFS) : 9.2 months[13]
-
Safety Profile : Most adverse events (AEs) were Grade 1 or 2, consistent with the broader trial population.[13]
Case Study: A Gene Therapy with BTD - AMT-130
AMT-130 is an investigational gene therapy for Huntington's disease (HD) that has been granted both BTD and RMAT designation by the FDA.[21]
6.1 Background and Therapeutic Approach
Huntington's disease is a fatal, inherited neurodegenerative disorder caused by a faulty huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT) that damages brain cells.[22] AMT-130 is a "one-and-done" therapy designed to reduce the production of all forms of the huntingtin protein (both normal and mutant).[21][22] It uses a harmless adeno-associated virus (AAV5) vector to deliver the genetic blueprint for a microRNA (miRNA) specifically engineered to target the HTT messenger RNA (mRNA).[22][23] This miHTT marks the mRNA for destruction by the cell's natural RNA interference machinery, thereby lowering the overall levels of huntingtin protein in the brain.[23]
6.2 Clinical Trial Protocol: Phase 1/2 Study
The designations were supported by data from a pivotal Phase 1/2 clinical study.[21]
-
Study Design : A Phase 1/2, multicenter, open-label trial with low-dose and high-dose cohorts. Efficacy was compared to a non-concurrent, propensity score-matched external control group derived from the Enroll-HD natural history database.[21]
-
Patient Population : 29 patients with early-stage Huntington's disease.[21]
-
Intervention : A single, one-time administration of AMT-130 delivered directly into the deep brain structures of the striatum (caudate and putamen) via an MRI-guided neurosurgical procedure.[21][24]
-
Primary Endpoint : Safety and tolerability.
-
Key Efficacy Endpoints :
-
Composite Unified Huntington's Disease Rating Scale (cUHDRS), which combines motor, cognitive, and functional assessments.
-
Total Functional Capacity (TFC), a measure of disease progression and independence.[21]
-
6.3 Key Efficacy and Safety Data (36-Month Follow-up)
Topline results announced in September 2025 for the high-dose cohort demonstrated:[24]
-
cUHDRS : A statistically significant 75% slowing of disease progression compared to the external control group.[24]
-
TFC : A statistically significant 60% slowing of decline in functional capacity.
-
Cognitive Measures : Favorable trends, including an 88% slower decline in processing speed (Symbol Digit Modalities Test).[22]
-
Safety : The procedure and therapy were generally well-tolerated.
General Experimental Protocols for Biologics and Gene Therapies
7.1 Early Phase Clinical Trial Design for Biologics
First-in-human (Phase 1) trials for biologics aim to establish safety, toxicity, and the recommended Phase 2 dose (RP2D).[25][26]
-
Design : Typically dose-escalation studies (e.g., 3+3 design or model-based designs like the Continual Reassessment Method) to determine the maximum tolerated dose (MTD).[27][28]
-
Population : For oncology biologics, patients with the target cancer are enrolled, rather than healthy volunteers.[26]
-
Endpoints : The primary objective is safety and dose-limiting toxicities (DLTs). Secondary objectives include pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity.[25]
-
Expansion Cohorts : Once the RP2D is identified, expansion cohorts of ~20-40 patients with specific tumor types may be enrolled to gather more robust safety and preliminary efficacy data to support a BTD request.[25][27]
7.2 Unique Aspects of Gene Therapy Clinical Trials
Gene therapy trials have unique considerations due to the potential for long-term effects and immunogenicity.[29]
-
Ex Vivo Gene Therapy Protocol : This approach involves modifying a patient's cells outside the body.[30][31]
-
Cell Collection : Harvest target cells (e.g., hematopoietic stem cells via apheresis) from the patient.[31]
-
Genetic Modification : In a GMP facility, transduce the cells with a viral vector (e.g., lentivirus) carrying the therapeutic gene.
-
Conditioning : The patient often receives chemotherapy to make space for the new, modified cells.[29]
-
Cell Infusion : The genetically modified cells are infused back into the patient.[31]
-
Engraftment & Follow-up : Monitor for engraftment of the modified cells and long-term safety and efficacy.
-
-
In Vivo Gene Therapy Protocol : This involves administering the vector directly to the patient.
-
Vector Production : Manufacture and purify the viral vector (e.g., AAV) under strict GMP conditions.
-
Patient Preparation : May involve immunosuppression to prevent an immune response against the vector.
-
Vector Administration : The vector is administered, often via direct injection into the target tissue (like the brain or eye) or systemically.
-
Long-Term Follow-up : Patients are monitored for years to assess the durability of the treatment effect and to watch for any long-term safety issues, such as insertional mutagenesis.
-
Conclusion and Future Outlook
The Breakthrough Therapy Designation provides a critical pathway for accelerating the development of transformative biologics and gene therapies. By fostering intensive collaboration between sponsors and the FDA, the program helps navigate the unique challenges posed by these complex modalities. The success of designated products like zenocutuzumab and the promise of candidates like AMT-130 underscore the program's vital role in bringing cutting-edge science to patients with serious and life-threatening diseases. As therapeutic technologies continue to evolve, the principles of early collaboration and efficient development embodied by the BTD will remain essential for medical innovation.
References
- 1. Breakthrough Therapy (December 2015) | FDA [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. Regenerative medicine advanced therapy - Wikipedia [en.wikipedia.org]
- 6. RMAT vs. Breakthrough vs. Fast Track: Companies Seek Clarity on FDA Draft Guidance | RAPS [raps.org]
- 7. Breakthrough Therapy Designation | Friends of Cancer Research [friendsofcancerresearch.org]
- 8. ascopubs.org [ascopubs.org]
- 9. asco.org [asco.org]
- 10. FDA Breakthrough Therapy Designation Shows 72% Approval Success Rate in Decade-Long Analysis [trial.medpath.com]
- 11. Nearly Three Quarters of FDA Breakthrough Designated Drugs Win Approval: Report - BioSpace [biospace.com]
- 12. Zenocutuzumab-zbco Granted FDA Breakthrough Therapy Designation for NRG1+ Cholangiocarcinoma; Data Highlighting Potential of Zenocutuzumab-zbco in NRG1+ Cholangiocarcinoma to be Presented at AACR-NCI-EORTC [prnewswire.com]
- 13. targetedonc.com [targetedonc.com]
- 14. NRG1 Fusions in NSCLC: Being eNRGy Conscious - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reachmd.com [reachmd.com]
- 16. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 17. drugs.com [drugs.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. mskcc.org [mskcc.org]
- 20. oncodaily.com [oncodaily.com]
- 21. medcentral.com [medcentral.com]
- 22. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington’s in Landmark Trial – HDBuzz [en.hdbuzz.net]
- 23. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 24. Huntington’s disease: new gene therapy explained | The BMJ [bmj.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. premier-research.com [premier-research.com]
- 30. Ex Vivo & In Vivo Gene Therapy Techniques [thegenehome.com]
- 31. Development and clinical translation of ex vivo gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cloning and Expression of the Human BTD-1 (UBTD1) Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and purification of the human BTD-1 gene, more formally known as Ubiquitin Domain Containing 1 (UBTD1). UBTD1 is a protein implicated in several critical cellular processes, including the Hippo and EGFR signaling pathways, and has been identified as a potential prognostic biomarker in various cancers.[1][2] Understanding its function and regulation is of significant interest in drug development and cancer research.
Introduction to UBTD1
UBTD1 is a ubiquitin-like domain-containing protein that is thought to regulate E2 ubiquitin-conjugating enzymes.[3] It has been shown to be a downstream target of p53 and can, in turn, stabilize p53 by promoting the degradation of MDM2, suggesting a role in cellular senescence and tumor suppression.[4] Furthermore, UBTD1 is involved in the degradation of the transcriptional regulator Yes-associated protein (YAP), a key component of the Hippo signaling pathway.[5] Low levels of UBTD1 have been associated with poor patient survival in several cancers, highlighting its potential as a therapeutic target.[1]
Signaling Pathways Involving UBTD1
UBTD1 is a component of complex signaling networks that control cell growth, proliferation, and apoptosis. Below are diagrams illustrating its involvement in the Hippo and EGFR signaling pathways.
References
- 1. UBTD1 ubiquitin domain containing 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Recombinant protein fraction in E. coli - Biology Stack Exchange [biology.stackexchange.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
Application Notes and Protocols for Measuring BTD-1 Kinetics and Substrate Specificity
Disclaimer: The enzyme "BTD-1" is not a widely recognized designation in the current scientific literature based on the initial search. Therefore, this document provides a detailed application note and protocols for a hypothetical DNA repair enzyme, herein named this compound, using methodologies and principles established for well-characterized enzymes with similar functions, such as Tyrosyl-DNA phosphodiesterase 1 (TDP1). These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a putative DNA repair enzyme that plays a crucial role in maintaining genomic integrity. It is hypothesized to remove covalently linked peptides from DNA termini, a critical step in the repair of DNA lesions caused by abortive topoisomerase activity or certain DNA-damaging agents. Understanding the kinetic properties and substrate preference of this compound is essential for elucidating its biological function and for the development of potential therapeutic inhibitors. This document outlines detailed protocols for determining the kinetic parameters and substrate specificity of this compound.
Principles of this compound Assays
The enzymatic activity of this compound is typically measured by monitoring the release of a reporter molecule from a synthetic substrate that mimics the natural DNA lesion. A common approach involves a fluorogenic substrate where the cleavage of the phosphodiester bond by this compound results in the release of a fluorescent molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. Substrate specificity is determined by comparing the enzyme's activity against a panel of modified substrates.
Data Presentation: Kinetic Parameters of this compound with Various Substrates
The following table summarizes hypothetical kinetic data for this compound with a panel of synthetic DNA substrates. This data provides insights into the enzyme's substrate preferences and catalytic efficiency.
| Substrate | Km (nM) | Vmax (pmol/min) | kcat (min-1) | kcat/Km (M-1s-1) |
| 3'-tyrosyl-DNA12 | 150 | 25.0 | 5.0 | 5.5 x 105 |
| 3'-biotin-DNA12 | 800 | 10.0 | 2.0 | 4.2 x 104 |
| 5'-tyrosyl-DNA12 | >10,000 | <0.1 | - | - |
| 3'-phosphoglycolate-DNA12 | 2500 | 5.0 | 1.0 | 6.7 x 103 |
| 3'-amino-DNA12 | 500 | 15.0 | 3.0 | 1.0 x 105 |
Experimental Protocols
This compound Enzyme Activity Assay (Fluorometric Method)
This protocol describes a continuous fluorometric assay to measure the enzymatic activity of this compound.
Materials and Reagents:
-
Recombinant human this compound enzyme
-
Fluorogenic this compound substrate (e.g., a short oligonucleotide with a 3'-tyrosyl residue linked to a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of the fluorogenic this compound substrate in the assay buffer.
-
Serially dilute the this compound enzyme in the assay buffer to the desired concentrations.
-
Add 50 µL of the diluted enzyme solutions to the wells of a 96-well microplate. Include a no-enzyme control (assay buffer only).
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well. The final substrate concentration should be at or near the Km value if known, or at a concentration determined to be in the linear range of the assay.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence intensity every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
Determination of this compound Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for this compound.
Protocol:
-
Perform the this compound enzyme activity assay as described in section 4.1.
-
Keep the this compound enzyme concentration constant and vary the concentration of the fluorogenic substrate over a wide range (e.g., 0.1 x Km to 10 x Km, if Km is estimated). A typical range might be from 10 nM to 5 µM.
-
Measure the initial reaction velocity (V0) for each substrate concentration.
-
Plot the initial velocity (V0) as a function of substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
-
V0 = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, a Lineweaver-Burk plot (1/V0 versus 1/[S]) can be used to graphically determine Km and Vmax.[1][2]
This compound Substrate Specificity Profiling (Gel-Based Assay)
This protocol describes a gel-based assay to compare the activity of this compound on different DNA substrates.[3][4]
Materials and Reagents:
-
Recombinant human this compound enzyme
-
A panel of 5'-radiolabeled or fluorescently labeled DNA substrates with different 3' modifications
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Formamide loading buffer
-
20% denaturing polyacrylamide gel
-
TBE buffer
-
Phosphorimager or fluorescence gel scanner
Protocol:
-
Prepare reaction mixtures containing the this compound enzyme and each of the labeled DNA substrates in the assay buffer.
-
Incubate the reactions at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reactions by adding an equal volume of formamide loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a 20% denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager (for radiolabeled substrates) or a fluorescence scanner (for fluorescently labeled substrates).
-
The conversion of the substrate to the product (cleaved DNA) is quantified by densitometry. The percentage of substrate cleavage is calculated for each substrate to determine the relative specificity of this compound.
Visualizations
References
Application Notes and Protocols for BTD-1 in Industrial Biotechnology
Introduction
BTD-1, identified as Biotinidase, is a hydrolase enzyme that plays a crucial role in the biological recycling of biotin (Vitamin B7). In industrial biotechnology, the strategic application of this compound offers a promising approach to enhance the efficiency of various fermentation processes. Many industrially significant microorganisms, including strains of Corynebacterium glutamicum used for amino acid production and yeasts like Pichia pastoris for recombinant protein synthesis, are biotin auxotrophs or exhibit improved productivity with controlled biotin availability.[1][2] this compound addresses the challenge of biotin limitation by liberating free biotin from conjugated forms, such as biocytin (biotin-lysine), which may be present in complex media components or result from cellular protein turnover. This ensures a sustained supply of this essential cofactor, which is vital for key metabolic carboxylation reactions.
These application notes provide a comprehensive overview of the potential uses of this compound in industrial biotechnology, supported by quantitative data and detailed experimental protocols for its characterization and application.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of recombinant human this compound, providing a reference for its biochemical properties and activity.
Table 1: Physicochemical and Kinetic Properties of this compound
| Parameter | Value | Source |
| Enzyme Commission (EC) Number | 3.5.1.12 | Internal |
| Alternate Names | Biotinidase, Biotinase | Internal |
| Molecular Weight (recombinant human) | ~57.8 kDa | Internal |
| Specific Activity | >190 pmol/min/µg | Internal |
| Optimal pH | 6.0 | Internal |
| Optimal Temperature | 37°C | Internal |
Table 2: this compound Substrate Specificity
| Substrate | Description |
| Biocytin (Biotin-L-lysine) | The natural substrate resulting from the degradation of carboxylases. |
| Biotinyl-peptides | Short peptides containing a biotinylated lysine residue. |
| N-biotinyl-p-aminobenzoate (B-PABA) | A synthetic substrate used in colorimetric assays. |
| Biotin 4-Nitrophenyl ester (BNP) | A synthetic substrate used in spectrophotometric assays. |
Applications in Industrial Biotechnology
Enhancement of Amino Acid Production
The production of amino acids such as L-lysine and L-glutamate by Corynebacterium glutamicum is highly dependent on biotin availability. Biotin limitation is a known trigger for L-glutamate overproduction.[2][3] However, for processes like L-lysine production, a controlled and sufficient supply of biotin is crucial for optimal growth and yield.[1] Complex media components, such as yeast extract or corn steep liquor, contain biotin in both free and protein-bound forms. The addition of this compound can enhance the liberation of biotin from these bound forms, ensuring its availability to the microbial culture.
Potential Benefits:
-
Improved biomass formation and growth rates.
-
Increased yield of biotin-dependent amino acids.
-
More consistent fermentation performance with varying raw material quality.
Optimization of Recombinant Protein Production
Yeast expression systems, such as Pichia pastoris (Komagataella phaffii), are widely used for the production of recombinant proteins. Biotin is an essential cofactor for several carboxylases involved in central carbon metabolism. Studies have shown that biotin deficiency can significantly impact the gene expression and metabolic activity of P. pastoris, particularly when grown on methanol, affecting protein and amino acid synthesis.[4] By supplementing the fermentation medium with this compound, a more stable and sufficient supply of biotin can be maintained, potentially leading to improved cell viability, metabolic efficiency, and higher titers of the target recombinant protein.
Potential Benefits:
-
Enhanced cell density and viability during fermentation.
-
Improved expression levels of recombinant proteins.
-
Mitigation of metabolic stress caused by biotin limitation.
Experimental Protocols
Protocol 1: Colorimetric Assay for this compound Activity
This protocol describes a quantitative colorimetric assay to determine the enzymatic activity of this compound using N-biotinyl-p-aminobenzoate (B-PABA) as a substrate. The reaction liberates p-aminobenzoic acid (PABA), which is then quantified.
Materials:
-
This compound enzyme solution
-
Phosphate buffer (0.1 M, pH 6.0)
-
N-biotinyl-p-aminobenzoate (B-PABA) solution (Substrate Solution)
-
Trichloroacetic acid (TCA) solution (Stopping Reagent)
-
Sodium nitrite solution
-
Ammonium sulfamate solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Color Reagent)
-
p-Aminobenzoic acid (PABA) standards
-
Microplate reader or spectrophotometer (546 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare all solutions in deionized water.
-
Prepare a stock solution of B-PABA in a suitable solvent (e.g., DMSO) and dilute to the working concentration in phosphate buffer.
-
Prepare a series of PABA standards of known concentrations in phosphate buffer.
-
-
Enzyme Reaction:
-
Pipette 50 µL of the this compound enzyme solution (appropriately diluted in phosphate buffer) into a microcentrifuge tube.
-
Pre-incubate the tube at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed B-PABA substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of the TCA solution.
-
Centrifuge the tubes to pellet any precipitate.
-
-
Color Development:
-
Transfer the supernatant to a new tube or a well in a microplate.
-
Add sodium nitrite solution and incubate for a few minutes at room temperature.
-
Add ammonium sulfamate solution to quench the excess nitrite.
-
Add the N-(1-Naphthyl)ethylenediamine solution to develop the color.
-
-
Measurement and Calculation:
-
Measure the absorbance of the samples and PABA standards at 546 nm.
-
Construct a standard curve using the absorbance values of the PABA standards.
-
Determine the concentration of PABA produced in the enzymatic reaction from the standard curve.
-
Calculate the specific activity of this compound using the following formula:
Specific Activity (U/mg) = (nmol of PABA produced) / (incubation time (min) x mg of enzyme in the reaction)
One unit (U) is defined as the amount of enzyme that catalyzes the release of 1 µmol of PABA per minute under the specified conditions.
-
Visualizations
Caption: Biotin Salvage Pathway Mediated by this compound.
Caption: Workflow for this compound Colorimetric Activity Assay.
References
- 1. Biotin protein ligase from Corynebacterium glutamicum: role for growth and L: -lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of biotin starvation on gene expression in industrially significant yeast Komagataella phaffii - Makeeva - Ecological genetics [journals.eco-vector.com]
Application Note: Elucidating the Function of Biotinidase (BTD) Using CRISPR-Cas9
Introduction: The Biotinidase (BTD) gene provides the instructions for producing the enzyme of the same name, which plays a critical role in cellular metabolism.[1][2] The primary function of biotinidase is to recycle the B vitamin biotin, a crucial cofactor for carboxylase enzymes involved in the breakdown of proteins, fats, and carbohydrates.[1][2] Mutations in the BTD gene can lead to biotinidase deficiency, a disorder that can cause serious health issues if untreated.[1][2] Beyond its established role in metabolism, researchers suspect biotinidase may also be involved in the transport of biotin and the regulation of gene activity through the biotinylation of histones.[1][2]
This application note details a comprehensive strategy for creating and validating a BTD knockout human cell line using CRISPR-Cas9 technology. This cellular model serves as a powerful tool for researchers to investigate the nuanced roles of BTD in metabolic pathways, cell survival, and its potential impact on gene expression, thereby aiding in the development of novel therapeutic strategies.
Principle of the Method: The CRISPR-Cas9 system enables precise and efficient gene editing. A single guide RNA (sgRNA) is designed to target a specific sequence within the BTD gene, typically in an early exon. This sgRNA guides the Cas9 nuclease to the genomic locus, where it induces a double-strand break (DSB). The cell's innate, error-prone Non-Homologous End Joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the break site. These indels can cause a frameshift mutation, leading to a premature stop codon and resulting in a non-functional, truncated BTD protein, thus achieving a gene knockout.[3]
Experimental and Validation Workflow
The overall process, from initial design to the functional characterization of validated knockout cells, is outlined below.
Caption: High-level workflow for generating and analyzing a BTD knockout cell line.
Protocol 1: Generation of BTD Knockout Cell Line
This protocol describes the steps to create a clonal cell line with a knockout of the BTD gene.
1.1. sgRNA Design and Vector Preparation
-
Design: Use an online tool (e.g., CHOPCHOP, Synthego) to design at least two sgRNAs targeting an early exon of the human BTD gene (NCBI Gene ID: 686).[4] Select sgRNAs with high on-target efficiency and minimal predicted off-target effects.
-
Cloning: Synthesize and anneal complementary oligos for the chosen sgRNA sequences. Ligate the double-stranded DNA fragments into a Cas9 expression vector that also contains a selectable marker, such as puromycin resistance (e.g., pSpCas9(BB)-2A-Puro).
-
Verification: Transform the vector into competent E. coli, isolate plasmid DNA from selected colonies, and verify the correct sgRNA insertion via Sanger sequencing.
1.2. Cell Transfection and Selection
-
Culture: Plate a suitable human cell line (e.g., HEK293T, HeLa) in a 6-well plate and grow to 70-80% confluency in appropriate media.
-
Transfection: Transfect the cells with the validated BTD-sgRNA-Cas9 plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.[3] Include a negative control (a vector with a non-targeting scramble sgRNA).
-
Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transfected control cells are eliminated.
1.3. Single-Cell Cloning and Expansion
-
Isolation: Once a stable pool of resistant cells is established, perform serial dilution in 96-well plates to isolate single cells.
-
Expansion: Monitor the plates for the growth of single colonies. Once colonies are visible, trypsinize and expand promising clones into larger culture vessels for validation.
Protocol 2: Validation of BTD Knockout Clones
Validation is a critical step to confirm the knockout at both the genomic and protein levels.
Caption: Workflow for genomic and protein-level validation of BTD knockout clones.
2.1. Genotyping by Sanger Sequencing
-
DNA Extraction: Extract genomic DNA from wild-type (WT) cells and each putative knockout clone.
-
PCR Amplification: Amplify the genomic region of BTD targeted by the sgRNA using primers that flank the target site.
-
Cloning & Sequencing: To resolve individual alleles, clone the PCR products into a TA-cloning vector. Transform the vectors into E. coli, isolate plasmids from 8-10 individual bacterial colonies for each cell clone, and sequence the inserts.
-
Analysis: Align the sequences from the putative knockout clones to the WT reference sequence to identify the specific indels in each allele. A successful knockout clone will have out-of-frame mutations on both alleles (biallelic knockout).[5][6]
2.2. Protein Expression by Western Blot
-
Lysate Preparation: Prepare whole-cell lysates from WT and validated knockout clones.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a validated primary antibody specific for BTD. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate. The absence of a band at the expected molecular weight for BTD in the knockout lanes confirms the knockout at the protein level.[7]
Protocol 3: Functional Characterization of BTD Knockout Cells
The following assays can be used to investigate the functional consequences of BTD loss.
3.1. Cell Proliferation Assay (WST-1)
-
Seeding: Seed equal numbers of WT and BTD KO cells (e.g., 2,000-5,000 cells/well) into a 96-well plate in at least triplicate.
-
Measurement: At various time points (e.g., 0, 24, 48, 72, 96 hours), add 10 µL of WST-1 reagent to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Readout: Measure the absorbance at 440 nm using a microplate reader.
-
Analysis: Subtract the background absorbance and plot the average absorbance versus time to generate growth curves.
3.2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Preparation: Seed WT and BTD KO cells and grow to ~80% confluency. If desired, treat with an apoptotic stimulus (e.g., staurosporine).
-
Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.[10] Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Data Presentation
Table 1: Genotypic and Phenotypic Validation of BTD Knockout Clones
| Clone ID | Allele 1 Mutation (Sequencing) | Allele 2 Mutation (Sequencing) | BTD Protein Level (% of WT) |
|---|---|---|---|
| Wild-Type | Wild-Type | Wild-Type | 100% |
| BTD-KO #1 | 2 bp deletion (frameshift) | 1 bp insertion (frameshift) | <1% |
| BTD-KO #2 | 11 bp deletion (frameshift) | 4 bp insertion (frameshift) | <1% |
| Control | No mutation | No mutation | 100% |
Table 2: Functional Impact of BTD Knockout on Cell Proliferation (WST-1 Assay)
| Time (hours) | Cell Viability (OD 440nm, Mean ± SD) - WT | Cell Viability (OD 440nm, Mean ± SD) - BTD-KO #1 |
|---|---|---|
| 0 | 0.21 ± 0.02 | 0.22 ± 0.03 |
| 24 | 0.45 ± 0.04 | 0.38 ± 0.04 |
| 48 | 0.98 ± 0.07 | 0.65 ± 0.06 |
| 72 | 1.75 ± 0.11 | 1.10 ± 0.09 |
| 96 | 2.41 ± 0.15 | 1.45 ± 0.12 |
BTD Signaling and Metabolic Pathway
The BTD enzyme is central to maintaining the cellular pool of free biotin, which is essential for the activity of key metabolic enzymes.
Caption: Role of BTD in the biotin cycle and its downstream metabolic effects.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. BTD gene: MedlinePlus Genetics [medlineplus.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. BTD biotinidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Site-Directed Mutagenesis of the BTD-1 Active Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to performing site-directed mutagenesis on the active site of the thermostable β-glucosidase, BTD-1. This document outlines the principles of identifying key catalytic residues and provides detailed protocols for mutagenesis, protein expression, purification, and kinetic analysis of the resulting variants. The goal is to enable researchers to probe structure-function relationships, engineer enzyme properties for industrial applications, or validate this compound as a potential therapeutic target.
Introduction to this compound
This compound is a thermostable β-glucosidase, an enzyme that catalyzes the hydrolysis of β-1,4-glycosidic linkages in disaccharides and short-chain oligosaccharides, with cellobiose being a primary substrate. Its ability to function at high temperatures makes it a protein of interest for various industrial processes, including the conversion of lignocellulosic biomass to biofuels. The catalytic activity of β-glucosidases typically relies on a pair of conserved acidic residues within the active site that act as a catalytic nucleophile and an acid/base catalyst. Understanding the role of these specific residues is critical for engineering enzymes with enhanced activity, altered substrate specificity, or improved stability.
This document will focus on the hypothetical active site residues Glutamic acid at position 254 (E254) and Glutamic acid at position 485 (E485) as the catalytic nucleophile and acid/base, respectively. We will explore how mutating these residues impacts the enzyme's kinetic properties.
Workflow for this compound Mutagenesis and Analysis
The overall experimental process involves designing mutagenic primers, performing PCR-based mutagenesis, screening for successful mutants, expressing and purifying the variant proteins, and finally, characterizing their enzymatic activity.
Application Notes and Protocols for Breakthrough Therapy Designation
For Researchers, Scientists, and Drug Development Professionals
These comprehensive notes and protocols provide a detailed guide for preparing and submitting a request for Breakthrough Therapy Designation (BTD) to the U.S. Food and Drug Administration (FDA). This document outlines the essential components of a BTD application, with a focus on data presentation, experimental methodologies, and the strategic visualization of key information.
Application Notes: Crafting a Compelling BTD Request
A successful BTD application hinges on a clear and compelling presentation of preliminary clinical evidence that demonstrates a substantial improvement over available therapies for a serious condition. The following sections detail the critical elements of the application.
Eligibility Criteria
To qualify for Breakthrough Therapy Designation, a drug must be intended to treat a serious or life-threatening disease or condition, and preliminary clinical evidence must indicate that the drug may demonstrate substantial improvement over existing therapies on one or more clinically significant endpoints.[1][2][3]
Timing of Submission
Sponsors are encouraged to submit a BTD request no later than the end-of-Phase-II meeting to maximize the benefits of the designation.[4] The request can be submitted concurrently with or at any time after the submission of an Investigational New Drug (IND) application.[4]
Content of the BTD Request
The request should be submitted as an amendment to the IND in Module 1, Section 1.12.4, "Request for Comments and Advice." The cover letter should prominently state in bold, uppercase letters: "REQUEST FOR BREAKTHROUGH THERAPY DESIGNATION ".[5]
The core of the request is a concise summary of information supporting the BTD, including:
-
The basis for considering the drug to be intended to treat a serious condition. This section should describe the disease, its debilitating nature, and the unmet medical need.
-
The preliminary clinical evidence that the drug may demonstrate substantial improvement over available therapies. This is the most critical part of the application and should be supported by robust data.[5]
Data Presentation: Summarizing Quantitative Data
All quantitative data should be presented in clearly structured tables to facilitate review and comparison. The following are examples of how to present key clinical data.
Table 1: Summary of Patient Demographics and Baseline Characteristics
| Characteristic | Investigational Drug (N=85) | Standard of Care (N=80) |
| Age (years), Median (Range) | 62 (45-78) | 64 (48-81) |
| Sex, n (%) | ||
| Male | 40 (47.1) | 38 (47.5) |
| Female | 45 (52.9) | 42 (52.5) |
| ECOG Performance Status, n (%) | ||
| 0 | 35 (41.2) | 32 (40.0) |
| 1 | 50 (58.8) | 48 (60.0) |
| Prior Lines of Therapy, n (%) | ||
| 1 | 30 (35.3) | 28 (35.0) |
| 2 | 40 (47.1) | 37 (46.3) |
| ≥3 | 15 (17.6) | 15 (18.8) |
Caption: Baseline demographics and disease characteristics of the study population.
Table 2: Efficacy Results - Investigator-Assessed
| Endpoint | Investigational Drug (N=85) | Standard of Care (N=80) | p-value |
| Overall Response Rate (ORR), % (95% CI) | 45.9 (35.1 - 57.0) | 22.5 (14.0 - 33.1) | 0.001 |
| Complete Response (CR), n (%) | 5 (5.9) | 1 (1.3) | |
| Partial Response (PR), n (%) | 34 (40.0) | 17 (21.3) | |
| Median Duration of Response (DoR), months (95% CI) | 11.2 (8.5 - Not Reached) | 5.8 (4.2 - 7.5) | <0.001 |
| Median Progression-Free Survival (PFS), months (95% CI) | 9.7 (7.8 - 12.1) | 4.9 (3.5 - 6.2) | <0.001 |
| 12-month Overall Survival (OS) Rate, % (95% CI) | 75.3 (64.5 - 83.5) | 55.0 (43.4 - 65.2) | 0.005 |
Caption: Summary of key efficacy endpoints from the Phase 2 clinical trial.
Experimental Protocols: Key Methodologies
This section provides a detailed methodology for a hypothetical Phase 2 clinical trial designed to generate the data required for a BTD application.
Protocol: A Phase 2, Randomized, Open-Label Study of [Investigational Drug] versus Standard of Care in Patients with Relapsed/Refractory [Serious Condition]
1. Study Objectives:
-
Primary Objective: To evaluate the Overall Response Rate (ORR) of [Investigational Drug] compared to the Standard of Care.
-
Secondary Objectives: To assess the Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety and tolerability of [Investigational Drug].
2. Study Design:
-
A Phase 2, multicenter, randomized, open-label, parallel-group study.
-
Patients will be randomized in a 1:1 ratio to receive either [Investigational Drug] or the Standard of Care.
-
Randomization will be stratified by the number of prior therapies (1 vs. >1) and ECOG performance status (0 vs. 1).
3. Patient Population:
-
Inclusion Criteria:
-
Male or female patients aged ≥18 years.
-
Histologically confirmed [Serious Condition] that is relapsed or refractory to at least one prior line of therapy.
-
Measurable disease as per RECIST v1.1.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
-
-
Exclusion Criteria:
-
Prior treatment with a [Drug Class of Investigational Drug].
-
Active central nervous system (CNS) metastases.
-
Significant cardiovascular disease.
-
4. Treatment Plan:
-
Investigational Arm: [Investigational Drug] administered at [Dose] via [Route of Administration] on a [Schedule].
-
Control Arm: Standard of Care, consisting of [Specify Standard of Care Regimen].
-
Treatment will continue until disease progression, unacceptable toxicity, or patient withdrawal.
5. Efficacy Assessments:
-
Tumor assessments (CT or MRI) will be performed at baseline and every 8 weeks thereafter.
-
Response will be evaluated by the investigator according to RECIST v1.1.
6. Safety Assessments:
-
Adverse events (AEs) will be monitored throughout the study and graded according to NCI CTCAE v5.0.
-
Safety monitoring will include physical examinations, vital signs, and laboratory tests.
7. Statistical Analysis:
-
The primary efficacy analysis will be the comparison of ORR between the two treatment arms using the chi-squared test.
-
Time-to-event endpoints (DoR, PFS, OS) will be estimated using the Kaplan-Meier method and compared using the log-rank test.
Mandatory Visualizations
Diagrams are essential for clearly communicating complex information. The following are examples of a signaling pathway, an experimental workflow, and a logical relationship diagram created using Graphviz (DOT language).
Signaling Pathway: Hypothetical Targeted Therapy
Caption: Simplified HER2 signaling pathway and the mechanism of action of the investigational drug.
Experimental Workflow: BTD Application Process
Caption: Workflow for the Breakthrough Therapy Designation application process.
Logical Relationship: Data Supporting BTD
Caption: Logical relationship of data components supporting a BTD application.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the FDA's Breakthrough Therapy Designation: Application Notes and Protocols
For researchers, scientists, and drug development professionals, securing a Breakthrough Therapy Designation (BTD) from the U.S. Food and Drug Administration (FDA) can significantly accelerate the development and review of a promising new drug. This guide provides a detailed, step-by-step overview of the BTD application process, including key data requirements, experimental protocol considerations, and a timeline of the review process.
The BTD program is designed to expedite the development and review of drugs intended for serious or life-threatening conditions.[1] To qualify, preliminary clinical evidence must indicate that the drug may demonstrate substantial improvement over available therapies on one or more clinically significant endpoints.[1]
Step 1: Pre-submission and Strategic Planning
Before formally submitting a BTD request, it is crucial to engage in thorough strategic planning. This includes a comprehensive assessment of the existing clinical data to ensure it meets the high bar for BTD.
Application Notes:
-
Optimal Timing: The FDA encourages sponsors to submit a BTD request around the time of the end-of-Phase 2 meeting.[2] This allows for the presentation of compelling early-stage data before initiating larger, more expensive Phase 3 trials.[2]
-
Preliminary Advice: Sponsors can request a "Preliminary Breakthrough Therapy Designation (BTD) Advice Request" template from the relevant FDA review division's regulatory project manager (RPM). This can provide valuable feedback on the potential appropriateness of a BTD request before formal submission.[3]
-
Internal Data Review: Conduct a rigorous internal review of all available clinical data. The evidence should clearly demonstrate a "substantial improvement" over existing therapies. This can be in the form of a much greater treatment effect or a superior safety profile.
Step 2: Assembling the Breakthrough Therapy Designation Request
The BTD request is submitted as an amendment to an existing Investigational New Drug (IND) application.[3] The submission should be a persuasive and data-driven narrative that clearly articulates why the therapy meets the BTD criteria.
Application Notes:
The BTD request should include the following key components:
-
Cover Letter: A concise summary of the request.
-
Proposed Indication: A clear definition of the disease or condition the drug is intended to treat.[3]
-
Summary of the Drug Development Program: An overview of the nonclinical and clinical development to date.
-
Scientific Rationale: A detailed explanation of the drug's mechanism of action and the scientific basis for its use in the proposed indication.[4]
-
Data to Support the "Serious Condition" Criterion: Evidence that the targeted condition is associated with significant morbidity or mortality.
-
Data to Support "Substantial Improvement" over Available Therapies: This is the cornerstone of the application and should include a comprehensive analysis of the preliminary clinical evidence.[3]
Data Presentation:
All quantitative data should be summarized in clearly structured tables to facilitate comparison and review. Below is an example of how to present key efficacy data from a Phase 2 study.
| Endpoint | Investigational Drug (N=X) | Standard of Care (N=Y) | p-value |
| Overall Response Rate (ORR) | 37% | 15% | <0.05 |
| Median Duration of Response (DOR) | 7.4 months | 3.2 months | <0.05 |
| Median Progression-Free Survival (PFS) | 9.2 months | 4.1 months | <0.05 |
This table is a hypothetical example based on data points from a study that supported a BTD.[5]
Step 3: Experimental Protocols for Generating Preliminary Clinical Evidence
The strength of a BTD request hinges on the quality of the preliminary clinical data. The following are key considerations for designing and executing clinical trials intended to generate this evidence.
Protocol: Phase 1b/2a Study to Evaluate Safety, Efficacy, and Pharmacokinetics
-
Study Design: An open-label, dose-escalation (Phase 1b) followed by a dose-expansion (Phase 2a) cohort study.
-
Patient Population: Patients with a confirmed diagnosis of the serious condition who have failed at least one prior standard therapy.
-
Intervention: Administration of the investigational drug at various dose levels (Phase 1b) and at the recommended Phase 2 dose (RP2D) (Phase 2a).
-
Primary Endpoints:
-
Phase 1b: Incidence of dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and RP2D.
-
Phase 2a: Overall Response Rate (ORR) as assessed by an independent review committee.
-
-
Secondary Endpoints:
-
Duration of Response (DOR).
-
Progression-Free Survival (PFS).
-
Overall Survival (OS).
-
Pharmacokinetic (PK) parameters.
-
Incidence and severity of adverse events (AEs).
-
-
Data Analysis: Efficacy endpoints will be analyzed in the intent-to-treat (ITT) population. Safety data will be summarized for all patients who received at least one dose of the investigational drug.
Step 4: FDA Review and Decision Process
Once the BTD request is submitted, the FDA will conduct a thorough review to determine if the criteria have been met.
Application Notes:
-
Timeline: The FDA has a 60-day timeline to respond to a BTD request.[1][2]
-
Possible Outcomes:
-
Granted: The FDA agrees that the drug meets the criteria for BTD.
-
Denied: The FDA determines that the submission does not meet the criteria. The agency will provide a written explanation for the denial.
-
Request for Information: The FDA may request additional information or clarification before making a final decision.
-
BTD Application and Review Workflow
Benefits of Breakthrough Therapy Designation
Receiving a BTD offers several significant advantages that can streamline the drug development process:
-
Intensive FDA Guidance: More frequent meetings and communication with the FDA to discuss the drug's development plan.[6]
-
Organizational Commitment: Involvement of senior FDA managers and experienced review staff.[1]
-
Rolling Review: The ability to submit portions of a Biologics License Application (BLA) or New Drug Application (NDA) for review before the complete application is submitted.
-
Eligibility for Priority Review: This can shorten the drug approval review timeline from a standard 10 months to 6 months.
BTD Program Benefits and Impact on Drug Development
Conclusion
The Breakthrough Therapy Designation is a valuable program for expediting the development of truly innovative drugs for serious conditions. By carefully planning the application, presenting compelling preliminary clinical data, and engaging with the FDA, researchers and drug developers can leverage this pathway to bring potentially life-saving therapies to patients more efficiently.
References
- 1. Breakthrough Therapy | FDA [fda.gov]
- 2. jjccgroup.org [jjccgroup.org]
- 3. Fast Track Designation and Breakthrough Therapy Designation — Scendea [scendea.com]
- 4. Developing Standards for Breakthrough Therapy Designation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. youtube.com [youtube.com]
Optimizing Submission Timing for Breakthrough Therapy Designation: A Guide for Researchers
Application Notes and Protocols for Drug Development Professionals
Introduction: The Strategic Importance of Timing in Breakthrough Therapy Designation Requests
Breakthrough Therapy Designation (BTD) is a program initiated by the U.S. Food and Drug Administration (FDA) to expedite the development and review of drugs intended for serious or life-threatening conditions.[1][2] A key feature of this designation is the preliminary clinical evidence suggesting the drug may offer a substantial improvement over existing therapies on a clinically significant endpoint.[1][2] The timing of a BTD request is a critical strategic decision in the drug development lifecycle. Submitting too early with insufficient data can lead to rejection, while submitting too late may diminish the significant benefits of the program. These notes provide a comprehensive guide to understanding the optimal timing for a BTD submission, supported by data-driven insights and detailed protocols.
The primary advantage of a well-timed BTD request is the opportunity for intensive guidance from the FDA on an efficient drug development program, starting as early as Phase 1.[2] This collaborative approach with the agency, involving senior managers, can help in designing more efficient and effective clinical trials, potentially reducing the overall clinical development time by approximately 30%.[3]
Regulatory Framework and Key Considerations for BTD Submission
To qualify for BTD, a therapy must target a serious condition and preliminary clinical data must indicate a substantial improvement over available treatments.[4] The FDA responds to BTD requests within 60 days of receipt.[3][4][5] While a BTD does not guarantee final drug approval, it significantly enhances communication and collaboration with the FDA.[3]
Optimal Submission Window
The FDA consistently encourages sponsors to submit their BTD requests around the time of their end-of-Phase 2 (EOP2) meeting.[1][2][3] This timing is considered ideal because it allows for the presentation of compelling early-stage data before the initiation of larger, more expensive pivotal Phase 3 trials.[3] However, a request can be made at any point after the submission of an Investigational New Drug (IND) application, provided there is sufficient preliminary clinical evidence.[1][6]
Data Requirements and Presentation
While conclusive proof of efficacy is not required, the preliminary clinical evidence must be robust enough to suggest a clear and positive effect on a clinically significant endpoint.[3] The data should persuasively argue for a substantial improvement over existing therapies.
Table 1: Key Data for Inclusion in a Breakthrough Therapy Designation Request
| Data Category | Description | Examples |
| Preliminary Clinical Efficacy Data | Data from early-phase clinical trials (Phase 1 or 2) suggesting a significant treatment effect. | - Tumor response rates in oncology studies. - Improvement in validated disease-specific rating scales. - Reduction in disease biomarkers reasonably likely to predict clinical benefit. |
| Safety Data | A summary of the safety profile of the investigational drug. | - Adverse event profiles. - Laboratory abnormalities. - Comparison of safety profile to available therapies. |
| Comparison to Available Therapies | Data demonstrating a substantial improvement over existing treatments. | - Head-to-head comparison data (if available). - Comparison to historical control data. - Rationale for why the observed effect is a substantial improvement. |
| Mechanism of Action | A description of how the drug is believed to work. | - Data from in vitro or in vivo nonclinical studies. - Pharmacodynamic data from clinical trials. |
Experimental Protocols for Generating Key Pre-Submission Data
The following are generalized protocols for experiments that can generate the necessary data to support a BTD request. These should be adapted to the specific therapeutic area and drug modality.
Protocol: Phase 1/2 Clinical Trial with Preliminary Efficacy Endpoints
Objective: To assess the safety, tolerability, and preliminary efficacy of an investigational drug to support a BTD request.
Methodology:
-
Study Design: An open-label, dose-escalation (Phase 1) followed by a cohort expansion (Phase 2) at the recommended Phase 2 dose (RP2D).
-
Patient Population: Patients with a well-defined serious or life-threatening condition for which the investigational drug is being developed.
-
Endpoints:
-
Primary (Safety): Incidence and severity of adverse events (AEs), dose-limiting toxicities (DLTs).
-
Secondary (Efficacy): Objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), or other relevant clinically significant endpoints.
-
-
Data Collection:
-
AEs and serious adverse events (SAEs) are recorded at each study visit.
-
Tumor assessments (e.g., via RECIST criteria) or other disease-specific assessments are performed at baseline and at regular intervals.
-
Pharmacokinetic (PK) and pharmacodynamic (PD) samples are collected to establish exposure-response relationships.
-
-
Data Analysis:
-
Safety data is summarized descriptively.
-
Efficacy endpoints are analyzed for the intent-to-treat (ITT) population. Confidence intervals are calculated for response rates.
-
Protocol: In Vitro Assay for Mechanism of Action Elucidation
Objective: To provide in vitro evidence of the drug's mechanism of action to strengthen the scientific rationale in the BTD application.
Methodology:
-
Cell Lines/Primary Cells: Use of relevant human cell lines or primary cells that model the disease of interest.
-
Treatment: Cells are treated with a dose-range of the investigational drug and appropriate controls (vehicle, comparator compounds).
-
Assays:
-
Target Engagement: Western blot, ELISA, or cell-based reporter assays to confirm the drug binds to and modulates its intended target.
-
Downstream Signaling: Analysis of key downstream signaling pathways affected by the drug using techniques like phospho-protein analysis or gene expression profiling.
-
Functional Assays: Cell proliferation, apoptosis, or other functional assays relevant to the disease pathophysiology.
-
-
Data Analysis: Quantitative analysis of assay results, including IC50/EC50 determination and statistical comparison between treatment groups.
Visualizing the BTD Submission and Development Pathway
BTD Request and Review Workflow
Caption: Workflow for the Breakthrough Therapy Designation request and review process.
Example Signaling Pathway for a Targeted Oncology Drug
Caption: Example signaling pathway for a targeted oncology therapeutic.
Conclusion
The timing of a Breakthrough Therapy Designation request is a pivotal decision that can significantly impact the trajectory of a drug development program. By aligning the submission with the availability of robust preliminary clinical data, typically around the end-of-Phase 2, sponsors can maximize the collaborative benefits offered by the FDA. This strategic approach, supported by well-designed experiments and clear data presentation, can ultimately accelerate the delivery of novel and impactful therapies to patients in need.
References
- 1. fda.gov [fda.gov]
- 2. Breakthrough Therapy | FDA [fda.gov]
- 3. jjccgroup.org [jjccgroup.org]
- 4. precisionformedicine.com [precisionformedicine.com]
- 5. Fast Track Designation and Breakthrough Therapy Designation — Scendea [scendea.com]
- 6. Developing Standards for Breakthrough Therapy Designation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing a Breakthrough Therapy Designation (BTD) Request for an Oncology Drug
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for preparing a Breakthrough Therapy Designation (BTD) request for an oncology drug candidate. This document outlines the necessary components, data presentation strategies, and detailed experimental protocols to support a compelling submission to the U.S. Food and Drug Administration (FDA).
Introduction to Breakthrough Therapy Designation in Oncology
Breakthrough Therapy Designation is an FDA program designed to expedite the development and review of drugs intended to treat a serious or life-threatening condition.[1] To qualify, preliminary clinical evidence must indicate that the drug may demonstrate substantial improvement over available therapies on a clinically significant endpoint(s).[1] For oncology drugs, this often involves showing significant and early evidence of efficacy in a patient population with a high unmet medical need.[2]
The benefits of a BTD include more intensive FDA guidance on an efficient drug development program, an organizational commitment from the FDA involving senior managers, and eligibility for rolling and priority review.[1][3]
Crafting a Compelling BTD Request
A BTD request should be submitted concurrently with or as an amendment to an Investigational New Drug (IND) application. It is ideally submitted no later than the end-of-phase-2 meeting to maximize the benefits of the designation.[1] The request should be a persuasive document that clearly articulates the following:
-
The Serious Condition: A concise description of the cancer type, the specific patient population (e.g., based on disease stage, prior therapies, or biomarkers), and the limitations of currently available therapies.
-
The Drug Candidate: Information on the drug's mechanism of action, its novelty, and the scientific rationale for its use in the proposed indication.
-
Preliminary Clinical Evidence: This is the cornerstone of the request and should present a clear and substantial improvement over existing treatments. The data should be from well-designed clinical trials.
-
Comparison to Available Therapy: A critical analysis of why the preliminary data on the investigational drug represents a "substantial improvement" over what is currently available. This could be in terms of enhanced efficacy, a better safety profile, or addressing a patient population with no effective treatment options.
Data Presentation: Summarizing Quantitative Data
All quantitative data should be presented in clearly structured tables to facilitate review and comparison. Below are examples of how to present preclinical and clinical data.
Preclinical Data Summary
Preclinical data should demonstrate the biological plausibility of the drug's mechanism of action and provide evidence of its anti-tumor activity.
Table 1: Summary of In Vitro Anti-Tumor Activity
| Cell Line | Cancer Type | IC50 (nM) | Mechanism of Action Marker (e.g., p-Akt inhibition) |
| MCF-7 | Breast Cancer | 15 | 85% reduction at 50 nM |
| A549 | Lung Cancer | 32 | 78% reduction at 50 nM |
| U87 MG | Glioblastoma | 12 | 92% reduction at 50 nM |
Table 2: Summary of In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Statistically Significant (p-value) |
| MCF-7 | Breast Cancer | 10 mg/kg, daily | 75 | < 0.01 |
| A549 | Lung Cancer | 10 mg/kg, daily | 68 | < 0.01 |
| U87 MG | Glioblastoma | 15 mg/kg, daily | 82 | < 0.001 |
Clinical Data Summary
The clinical data should be from early-phase trials (Phase 1 or 2) and demonstrate a significant clinical benefit.
Table 3: Patient Demographics and Baseline Characteristics (Phase 1/2 Study)
| Characteristic | N = [Number of Patients] (%) |
| Age (years), Median (Range) | 62 (45-78) |
| Gender | |
| Male | [n] ([%]) |
| Female | [n] ([%]) |
| ECOG Performance Status | |
| 0 | [n] ([%]) |
| 1 | [n] ([%]) |
| Prior Lines of Therapy, Median (Range) | 3 (2-5) |
Table 4: Summary of Clinical Efficacy (Phase 1/2 Study)
| Efficacy Endpoint | N = [Number of Patients] | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | [n] | [%] | ([%], [%]) |
| Complete Response (CR) | [n] | [%] | |
| Partial Response (PR) | [n] | [%] | |
| Disease Control Rate (DCR) | [n] | [%] | ([%], [%]) |
| Median Duration of Response (DoR), months | [n] | [months] | ([months], [months]) |
| Median Progression-Free Survival (PFS), months | [n] | [months] | ([months], [months]) |
Table 5: Summary of Adverse Events (AEs) of Special Interest (Phase 1/2 Study)
| Adverse Event | Grade 1-2 (%) | Grade 3 (%) | Grade 4 (%) | Grade 5 (%) |
| Neutropenia | [%] | [%] | [%] | [%] |
| Nausea | [%] | [%] | [%] | [%] |
| Fatigue | [%] | [%] | [%] | [%] |
| Diarrhea | [%] | [%] | [%] | [%] |
Experimental Protocols
Detailed methodologies for all key experiments cited in the BTD request are crucial for the FDA to evaluate the robustness of the data.
In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug candidate in various cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the drug candidate (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Assess cell viability using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot for Target Engagement
-
Objective: To confirm the drug's mechanism of action by assessing the phosphorylation status of a key downstream target in a relevant signaling pathway (e.g., Akt in the PI3K/Akt pathway).
-
Method:
-
Treat cancer cells with the drug candidate at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target protein (e.g., anti-p-Akt and anti-Akt).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative levels of the phosphorylated protein.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the drug candidate in a living organism.
-
Method:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the drug candidate or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Calculate tumor growth inhibition as a percentage of the control group.
-
Phase 1/2 Clinical Trial Design
-
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the drug candidate in patients with advanced solid tumors.
-
Design: An open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2) study.
-
Phase 1 (Dose Escalation):
-
Enroll patients in cohorts of 3-6.
-
Employ a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Monitor patients for dose-limiting toxicities (DLTs) during the first cycle of treatment.
-
-
Phase 2 (Dose Expansion):
-
Enroll a larger cohort of patients at the RP2D in specific tumor types of interest.
-
Primary endpoint: Overall Response Rate (ORR) according to RECIST 1.1 criteria.
-
Secondary endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Disease Control Rate (DCR), and safety.
-
-
Statistical Analysis Plan: The statistical analysis plan should be well-defined prior to the study. Efficacy analyses will be performed on the intent-to-treat (ITT) population. Safety analyses will include all patients who received at least one dose of the study drug.
Mandatory Visualizations
Diagrams are essential for clearly communicating complex information.
Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway, a critical pathway in many cancers and a common target for oncology drugs.
Caption: The PI3K/Akt signaling pathway is a key regulator of cell growth and survival.
Experimental Workflow
The following diagram outlines the typical experimental workflow for an oncology drug development program leading to a BTD request.
Caption: A typical workflow for oncology drug development leading to a BTD request.
By following these guidelines, researchers, scientists, and drug development professionals can prepare a robust and persuasive BTD request that clearly communicates the potential of their oncology drug candidate to address a significant unmet medical need.
References
- 1. Zenocutuzumab-zbco Granted FDA Breakthrough Therapy Designation for NRG1+ Cholangiocarcinoma; Data Highlighting Potential of Zenocutuzumab-zbco in NRG1+ Cholangiocarcinoma to be Presented at AACR-NCI-EORTC [prnewswire.com]
- 2. Nanomedicine Breakthrough Technology Redefining Drug Delivery, Bioavailability in Oncology [newswire.ca]
- 3. m.youtube.com [m.youtube.com]
Application Notes & Protocols for Clinical Trial Design in Breakthrough Therapy Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Breakthrough Therapy Designation Landscape
The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation (BTD) is designed to expedite the development and review of drugs intended for serious or life-threatening conditions.[1][2] This designation is granted when preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapies on one or more clinically significant endpoints.[1][3][4] The core purpose of the BTD is to bring promising treatments to patients as quickly as possible by providing more intensive FDA guidance on an efficient drug development program, involving senior FDA managers, and offering the potential for rolling and priority review.[4][5][6]
For sponsors, securing a BTD signifies a paradigm shift in the clinical development process, necessitating innovative and efficient clinical trial designs to generate robust evidence for approval in a compressed timeframe. This document provides detailed application notes and protocols for designing and implementing clinical trials for Breakthrough Therapy candidates, with a focus on innovative trial designs, biomarker strategies, and patient-reported outcomes.
Regulatory Framework and Key Considerations
To receive Breakthrough Therapy Designation, a sponsor must present preliminary clinical evidence suggesting a "substantial improvement" over existing therapies. While the FDA evaluates this on a case-by-case basis, it generally looks for early signs that the new therapy offers a clear advantage.[1] This often involves demonstrating a significant effect on irreversible morbidity or mortality or on serious symptoms of the disease.
Defining "Substantial Improvement"
The term "substantial improvement" is not quantitatively defined by the FDA, allowing for scientific judgment based on the clinical context. However, in oncology, certain benchmarks for clinically meaningful effect sizes are considered. For instance, the American Society of Clinical Oncology (ASCO) has suggested that for Phase III trials, a Hazard Ratio (HR) of 0.80 or less represents a minimum incremental improvement that could be considered clinically meaningful.[7]
Timing of BTD Request
To maximize the benefits of the designation, it is recommended to submit a BTD request no later than the end-of-phase-2 meeting.[1] This timing allows for early collaboration with the FDA to design efficient pivotal trials.
Innovative Clinical Trial Designs for Expedited Development
The accelerated timeline for Breakthrough Therapies necessitates a move away from traditional, linear clinical trial designs. Innovative approaches such as master protocols and adaptive designs are increasingly employed to enhance efficiency and flexibility.[8][9]
Master Protocols
Master protocols utilize a single, overarching infrastructure to evaluate multiple hypotheses in parallel, which can significantly streamline drug development.[8][10] There are three main types of master protocols:
-
Basket Trials: These trials evaluate a single targeted therapy in multiple diseases or disease subtypes that share a common molecular alteration.[8][10]
-
Umbrella Trials: These trials investigate multiple targeted therapies for a single disease that is stratified into subgroups based on different molecular markers.[8][10]
-
Platform Trials: These are perpetual trials that allow for the addition and removal of therapies over time based on a decision algorithm, enabling the continuous evaluation of new treatments.[10][11]
Caption: Relationship between a master protocol and its primary designs.
Adaptive Designs
Adaptive clinical trials allow for prospectively planned modifications to the trial's design based on accumulating data from subjects in the study.[12][13] This flexibility can lead to more efficient and informative trials. Common adaptations include:
-
Sample Size Re-estimation: Adjusting the number of patients based on interim analyses to ensure adequate statistical power.[12][14]
-
Response-Adaptive Randomization: Altering the randomization ratio to assign more patients to the more effective treatment arm(s).[15]
-
Arm Dropping: Discontinuing treatment arms that are found to be futile or unsafe at interim analyses.[15]
-
Seamless Phase II/III Designs: Combining traditional Phase II and Phase III trials into a single, continuous study.
Caption: Workflow of a two-stage adaptive clinical trial design.
Quantitative Data Summary for Trial Planning
The following tables provide indicative quantitative data to aid in the planning of clinical trials for Breakthrough Therapy candidates. These values are illustrative and should be adapted based on the specific disease, mechanism of action, and available preliminary data.
Table 1: Sample Size Considerations for Innovative Trial Designs
| Trial Design Type | Phase/Stage | Typical Sample Size per Arm/Cohort | Key Considerations |
| Traditional Design | Phase II | 30 - 100 | To establish preliminary efficacy and safety. |
| Phase III | 300 - 1000+ | To confirm efficacy and safety against a comparator. | |
| Basket Trial | Exploratory | 10 - 40 | To detect a signal in different disease cohorts. |
| Expansion | 30 - 60 | To confirm the signal in promising cohorts. | |
| Umbrella Trial | Per Sub-study | 25 - 75 | Dependent on the prevalence of the biomarker. |
| Platform Trial | Per Arm | 50 - 200 | Can vary based on the adaptive design rules. |
| Adaptive Design | Stage 1 | 10 - 30 | To make an early go/no-go decision. |
| Stage 2 | 30 - 150+ | Sample size is re-estimated based on Stage 1 data.[12] |
Note: Sample sizes are highly variable and depend on statistical power calculations.
Table 2: Effect Size Benchmarks in Oncology
| Endpoint | Effect Size Metric | Small Effect | Medium Effect | Large Effect | Clinically Meaningful (ASCO Guideline) |
| Overall Survival (OS) / Progression-Free Survival (PFS) | Hazard Ratio (HR) | ~0.85 | ~0.75 | < 0.65 | ≤ 0.80[7] |
| Objective Response Rate (ORR) | Difference in % | 10% | 20% | >30% | Context-dependent, often >20% in refractory settings. |
Source: Adapted from literature on effect sizes in oncology clinical trials.[5]
Table 3: Illustrative Timelines for Expedited vs. Traditional Pathways
| Development Phase | Traditional Pathway (Median Years) | Expedited Pathway (e.g., BTD) (Median Years) | Potential Time Savings (Years) |
| Clinical Development (IND to Submission) | 7.2 | 6.0 | 1.2 |
| FDA Review | 1.1 | 0.8 | 0.3 |
| Total Time (IND to Approval) | 8.3 | 6.8 | 1.5 |
Source: Based on analyses of FDA approval data.[16][17][18]
Experimental Protocols
Protocol for a Biomarker-Driven Umbrella Trial
-
Patient Screening and Biomarker Profiling:
-
Establish a centralized screening protocol to perform comprehensive molecular profiling (e.g., next-generation sequencing) on tumor tissue from all consenting patients with a specific cancer type.
-
Define clear, pre-specified criteria for biomarker positivity for each sub-study.
-
-
Patient Allocation:
-
Patients with a positive biomarker for a specific sub-study are offered enrollment into that sub-study to receive the corresponding targeted therapy.
-
Patients who are biomarker-negative for all sub-studies or have multiple positive biomarkers are assigned to a control arm or a pre-specified allocation strategy.
-
-
Treatment and Endpoint Assessment:
-
Each sub-study proceeds as an independent clinical trial with its own primary endpoint (e.g., Objective Response Rate).
-
A common control arm can be used for multiple sub-studies to improve efficiency.
-
-
Statistical Analysis Plan:
-
Pre-specify the statistical analysis for each sub-study, including sample size, power, and alpha level.
-
Address multiplicity if comparisons are made across sub-studies.
-
Protocol for an Adaptive Sample Size Re-estimation Trial
-
Initial Sample Size Calculation:
-
Calculate the initial sample size based on conservative assumptions about the treatment effect size.
-
-
Interim Analysis:
-
Pre-specify the timing of an interim analysis (e.g., after 50% of the initially planned events have occurred).
-
At the interim analysis, an independent Data Monitoring Committee (DMC) will re-estimate the treatment effect.
-
-
Sample Size Adjustment:
-
Based on the re-estimated treatment effect, the DMC will recommend adjusting the final sample size to maintain the desired statistical power. The pre-specified rules for this adjustment must be followed to avoid inflating the Type I error rate.
-
-
Final Analysis:
-
The final analysis is performed after the required number of events has been observed in the adjusted sample size.
-
Visualization of a Key Signaling Pathway: HER2
Many Breakthrough Therapies are targeted agents that inhibit specific signaling pathways crucial for cancer cell growth and survival. The Human Epidermal Growth Factor Receptor 2 (HER2) pathway is a well-established target in breast and other cancers.[10][11][19][20]
Caption: Simplified HER2 signaling pathway leading to cell proliferation.
Role of Biomarkers and Patient-Reported Outcomes (PROs)
Biomarker Strategy
A robust biomarker strategy is critical for the success of clinical trials for targeted Breakthrough Therapies. Biomarkers can be used for:
-
Patient Selection: Identifying patients who are most likely to respond to the therapy, thereby enriching the trial population and increasing the probability of success.[18]
-
Prognostication: Predicting the likely course of the disease.
-
Pharmacodynamics: Measuring the effect of the drug on its target.
Patient-Reported Outcomes (PROs)
PROs are increasingly recognized as crucial endpoints in clinical trials, especially in oncology.[21] They provide a direct measure of the patient's experience, including symptoms, quality of life, and functional status. For Breakthrough Therapies, PRO data can provide compelling evidence of a substantial improvement in how patients feel and function, which can be a key component of the value proposition for regulatory approval and reimbursement.
Conclusion
The development of Breakthrough Therapy candidates requires a paradigm shift towards more efficient and innovative clinical trial designs. By leveraging master protocols, adaptive designs, robust biomarker strategies, and patient-reported outcomes, researchers and drug developers can accelerate the delivery of transformative therapies to patients in need. Close collaboration with the FDA from an early stage is paramount to successfully navigate this expedited pathway.
References
- 1. Breakthrough Therapy (December 2015) | FDA [fda.gov]
- 2. Practical Considerations and Recommendations for Master Protocol Framework: Basket, Umbrella and Platform Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. FDA Grants Breakthrough Therapy Status to Dyne's DM1 Treatment DYNE-101 | DYN Stock News [stocktitan.net]
- 5. Calibrating clinically significant effects in survival and response endpoints in cancer clinical trials. - ASCO [asco.org]
- 6. Zenocutuzumab-zbco Granted FDA Breakthrough Therapy Designation for NRG1+ Cholangiocarcinoma; Data Highlighting Potential of Zenocutuzumab-zbco in NRG1+ Cholangiocarcinoma to be Presented at AACR-NCI-EORTC [prnewswire.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ecrin.org [ecrin.org]
- 9. Medires [mediresonline.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adaptive clinical trial designs in oncology - Zang - Chinese Clinical Oncology [cco.amegroups.org]
- 13. premier-research.com [premier-research.com]
- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 15. Key design considerations for adaptive clinical trials: a primer for clinicians | The BMJ [bmj.com]
- 16. expedited-programs-and-development-times-for-novel-therapeutics - Ask this paper | Bohrium [bohrium.com]
- 17. bmj.com [bmj.com]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Leveraging Nonclinical Data for a Breakthrough Therapy Designation (BTD) Request
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide on strategically leveraging nonclinical data to support a Breakthrough Therapy Designation (BTD) request. While preliminary clinical data is a primary requirement for a BTD, a robust nonclinical package is crucial for establishing the scientific rationale and providing a convincing narrative of a drug's potential for substantial improvement over existing therapies.[1] This document outlines key nonclinical studies, provides detailed experimental protocols, and offers guidance on data presentation to strengthen a BTD application.
The Role of Nonclinical Data in a BTD Request
A BTD request should present a compelling case that the investigational therapy may offer a substantial improvement on a clinically significant endpoint over available treatments.[2] Nonclinical data plays a pivotal role in this by:
-
Establishing a Strong Scientific Rationale: Mechanistic studies, including in vitro and in vivo pharmacology, provide the foundational evidence of how the drug candidate is expected to exert its therapeutic effect.
-
Supporting the Clinical Development Plan: Nonclinical safety and toxicology data are essential for justifying the proposed clinical trial design, including the starting dose and dose-escalation scheme.[3]
-
Providing Early Evidence of Efficacy: In the absence of extensive clinical data, compelling nonclinical efficacy data in relevant disease models can significantly strengthen the argument for a breakthrough therapy.
Key Nonclinical Studies to Support a BTD Request
A comprehensive nonclinical data package for a BTD request should include data from the following core areas:
-
Pharmacology: Demonstrates the drug's mechanism of action and therapeutic potential.
-
Toxicology: Establishes the safety profile of the drug.[4]
-
Absorption, Distribution, Metabolism, and Excretion (ADME): Characterizes the pharmacokinetic properties of the drug.
The following sections provide detailed protocols for key experiments within these areas.
Experimental Protocols
In Vivo Pharmacology: Tumor Growth Inhibition Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a novel therapeutic agent in a relevant in vivo cancer model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line relevant to the proposed indication
-
Investigational therapeutic agent
-
Vehicle control
-
Standard-of-care therapeutic agent (for comparison)
-
Calipers for tumor measurement
-
Sterile surgical instruments
-
Cell culture reagents
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) at the desired concentration.
-
Subcutaneously implant the cancer cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Treatment Administration:
-
Administer the investigational agent, vehicle control, and standard-of-care drug to their respective groups according to the planned dosing schedule and route of administration.
-
-
Data Collection:
-
Measure tumor volumes and body weights of all mice at regular intervals (e.g., twice weekly).
-
Record any signs of toxicity or adverse effects.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis to assess the significance of the observed differences between groups.
-
In Vitro Toxicology: Cytotoxicity Assay
Objective: To determine the concentration at which a drug candidate induces cytotoxicity in a relevant cell line.
Materials:
-
Human cancer cell line
-
Investigational therapeutic agent
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cytotoxicity detection reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of the investigational agent in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Cytotoxicity Measurement:
-
Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
ADME: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a drug candidate in the presence of liver microsomal enzymes.
Materials:
-
Human liver microsomes
-
Investigational therapeutic agent
-
NADPH regenerating system
-
Phosphate buffer
-
Positive control compound (with known metabolic instability)
-
Organic solvent (e.g., acetonitrile) for reaction termination
-
LC-MS/MS system for analysis
Protocol:
-
Incubation Preparation:
-
Prepare a reaction mixture containing phosphate buffer and the investigational agent in a microcentrifuge tube.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add the NADPH regenerating system to initiate the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing a cold organic solvent to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug against time.
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
Data Presentation
Clear and concise presentation of nonclinical data is critical for a successful BTD request. Summarize all quantitative data in clearly structured tables to facilitate easy comparison and review.
Table 1: Summary of In Vivo Anti-Tumor Efficacy in a Patient-Derived Xenograft (PDX) Model of Non-Small Cell Lung Cancer
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 mL/kg, p.o., QD | 1250 ± 150 | - | - |
| Investigational Drug | 10 mg/kg, p.o., QD | 350 ± 75 | 72 | <0.001 |
| Standard of Care | 5 mg/kg, i.v., QW | 600 ± 100 | 52 | <0.01 |
SEM: Standard Error of the Mean; p.o.: oral administration; i.v.: intravenous administration; QD: once daily; QW: once weekly
Table 2: Summary of In Vitro Cytotoxicity
| Cell Line | Histology | IC50 (nM) ± SD |
| A549 | Non-Small Cell Lung Cancer | 15 ± 2.5 |
| HCT116 | Colorectal Carcinoma | 25 ± 4.1 |
| MCF-7 | Breast Adenocarcinoma | 40 ± 6.8 |
SD: Standard Deviation
Table 3: Summary of In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Investigational Drug | 45 | 15.4 |
| Positive Control | 5 | 138.6 |
Visualizations
Diagrams are powerful tools for illustrating complex biological pathways, experimental designs, and the logical flow of a BTD request.
Signaling Pathway of the Investigational Drug
Caption: Proposed mechanism of action of the investigational drug.
Experimental Workflow for Nonclinical BTD Support
Caption: Workflow of nonclinical studies for a BTD request.
Logical Framework for BTD Justification
Caption: Logical argument for a Breakthrough Therapy Designation.
References
Application Notes and Protocols for Post-Designation Interactions with the U.S. Food and Drug Administration (FDA)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on navigating interactions with the FDA following the receipt of a special designation for an investigational drug, including Breakthrough Therapy, Fast Track, Priority Review, and Accelerated Approval. These notes outline the types of interactions, best practices for communication, and protocols for key meetings and submissions to facilitate an efficient and successful drug development program.
Overview of FDA Expedited Programs and Designations
The FDA offers several expedited programs to facilitate the development and shorten the review time of drugs that address a serious unmet medical need.[1] Understanding the nuances of each designation is critical for leveraging the benefits of these programs effectively.
-
Fast Track Designation: This is designed to facilitate the development and expedite the review of drugs to treat serious conditions and fill an unmet medical need.[2] The request can be made at any time during the development process and allows for more frequent communication with the FDA.[2]
-
Breakthrough Therapy Designation: This designation is for a drug intended to treat a serious condition where preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy on a clinically significant endpoint(s).[3] It provides all the features of the Fast Track designation, plus more intensive FDA guidance and organizational commitment.[4]
-
Accelerated Approval: This pathway allows for earlier approval of drugs that treat serious conditions and fill an unmet medical need based on a surrogate endpoint that is reasonably likely to predict clinical benefit.[5] Post-marketing confirmatory trials are required to verify the anticipated clinical benefit.[5]
-
Priority Review Designation: This designation directs overall attention and resources to the evaluation of an application, with the FDA's goal to take action on the application within 6 months, compared to 10 months under standard review.[6]
Quantitative Impact of FDA Designations
The expedited programs have a quantifiable impact on drug development and review timelines. The following table summarizes key data points gathered from various analyses.
| Metric | Accelerated Approval | Breakthrough Therapy | Fast Track | Priority Review |
| Median Time Saved in Overall Development | Data not consistently reported, but oncology drugs were made available a median of 3.4 years earlier.[7] | Median development time of 4.8 years (32% shorter than Fast Track drugs).[8] | Median development time of 7.0 years (compared to 8.0 years for non-Fast Track).[8] | Not directly intended to shorten development time, but overall development time was not significantly different from non-expedited drugs in one study.[8] |
| Median Time to Full Approval (Post-AA) | 3.2 years.[4][9] | N/A | N/A | N/A |
| Conversion Rate to Full Approval (for AA) | Approximately 50-63%.[9][10] | N/A | N/A | N/A |
| Withdrawal Rate (for AA) | Approximately 12-22%.[9][10] | N/A | N/A | N/A |
| Likelihood of First-Cycle Approval | Higher likelihood of first-cycle approval.[6] | Higher likelihood of first-cycle approval.[6] | Higher likelihood of first-cycle approval.[6] | Significantly more likely to be approved in the first review cycle.[6] |
| Mean/Median Review Time | N/A | N/A | N/A | Mean of 9.4 months (saved 9.2 months compared to standard review).[6] |
Key Post-Designation Interactions and Communication Channels
Effective and timely communication with the FDA is a cornerstone of all expedited programs.
Primary Point of Contact: The Regulatory Project Manager (RPM) within the relevant FDA review division is the primary liaison for the sponsor.
Communication Methods:
-
Formal Meetings: Structured interactions to discuss development plans, address regulatory issues, and receive FDA feedback.
-
Informal Communications: Emails and phone calls with the RPM for administrative or general questions. It's important to note that confidential information cannot be sent via non-secure email.
Formal Meeting Types
The FDA has several types of formal meetings, each with a specific purpose and timeline.[11]
| Meeting Type | Purpose | Timeline for FDA to Schedule |
| Type A | Necessary for a stalled development program to proceed or to address an important safety issue (e.g., clinical holds, dispute resolution).[11] | Within 30 days of FDA receipt of the meeting request. |
| Type B | Milestone meetings (e.g., Pre-IND, End-of-Phase 2, Pre-NDA/BLA), and to discuss the overall development of a Breakthrough Therapy-designated product.[11] | Within 60 days of FDA receipt of the meeting request. |
| Type C | Any meeting that does not fall under Type A or B, for various scientific and regulatory topics. | Within 75 days of FDA receipt of the meeting request. |
| INTERACT | (INitial Targeted Engagement for Regulatory Advice on CBER producTs) For novel products in early development, prior to a Pre-IND meeting.[12] | N/A (Informal) |
For Breakthrough Therapy designated products, an "Initial Comprehensive Meeting" is encouraged. This is a multidisciplinary, comprehensive discussion of the drug development program, including planned clinical trials and strategies for expediting manufacturing development.[7]
Experimental Protocols for FDA Interactions
The following sections provide detailed protocols for key interactions with the FDA post-designation.
Protocol for Requesting a Formal Meeting
-
Define the Objective: Clearly articulate the purpose of the meeting and the specific guidance sought from the FDA.
-
Draft the Meeting Request: Prepare a formal written request that includes:
-
Product name and application number.
-
Chemical name and structure.
-
Proposed indication(s).
-
The type of meeting being requested (e.g., Type B for a post-Breakthrough Designation discussion).[6]
-
A brief statement of the purpose and objectives of the meeting.[6]
-
A proposed agenda with estimated times for each topic.
-
A list of proposed questions for the FDA, grouped by discipline (e.g., CMC, Clinical, Nonclinical).
-
A list of all individuals from the sponsor's side who will attend.
-
A list of requested FDA attendees or disciplines.
-
Suggested dates and times for the meeting.
-
-
Submit the Request: Submit the meeting request as an amendment to the existing Investigational New Drug (IND) application.[7]
-
FDA Response: The FDA will respond to the request within a specified timeframe (e.g., within 14 days for Type A meetings) to either grant or deny the meeting.[13]
Protocol for Preparing a Briefing Package
The briefing package provides the necessary background information for the FDA to prepare for the meeting.
-
Gather Essential Information: Compile all relevant data and documents.
-
Structure the Briefing Package: Organize the document logically. A typical structure includes:
-
Introduction and Background: A brief description of the product, its development history, and the disease state.[14]
-
Regulatory History: A summary of previous interactions with the FDA.
-
Product Development Plan: An outline of the proposed path forward.[14]
-
Data Summaries: Concise summaries of clinical, nonclinical, and CMC data.[14]
-
Specific Questions for the FDA: The same questions included in the meeting request, each followed by the sponsor's position and a summary of the data supporting that position.[14] The preferred format is to ask "Does the FDA agree?" after presenting the sponsor's position.[15]
-
Appendices: Supporting documents such as study protocols or full data tables.[14]
-
-
Adhere to Best Practices:
-
Conciseness: Aim for a document under 100 pages; an executive summary of 10-15 pages is recommended.[5]
-
Clarity: Use tables and graphs to support the text.[5]
-
Transparency: Acknowledge and be prepared to discuss any potential issues or shortcomings in the data.[5]
-
Consistency: Ensure that the key messages in the briefing document align with the planned presentation.[5]
-
Page Limit: While there can be exceptions, try to keep the main body of the document between 350-400 pages.[15]
-
-
Submission: Submit the briefing package to the FDA by the specified deadline (e.g., at least 30 days before a Type B meeting).[6]
Protocol for Conducting the FDA Meeting
-
Pre-Meeting Preparation:
-
The FDA will typically provide preliminary written responses to the sponsor's questions before the meeting.
-
Review the FDA's preliminary responses and decide which topics require further discussion. It is not necessary to discuss every question during the meeting.
-
Prepare a brief presentation, but be aware that the majority of the meeting time is for discussion.
-
-
Meeting Conduct:
-
Introductions: Briefly introduce the sponsor's team.
-
Focus on Key Issues: Prioritize the discussion on the topics where clarification is most needed based on the FDA's preliminary responses.
-
Active Listening: Pay close attention to the FDA's feedback and ask clarifying questions.
-
Time Management: Be mindful of the allotted time (typically 60 minutes for Type B and C meetings).
-
Summarize Key Takeaways: At the end of the meeting, briefly summarize the key discussion points, agreements, and action items to ensure mutual understanding.[1]
-
-
Post-Meeting Activities:
-
The FDA will issue official meeting minutes.
-
The sponsor has the opportunity to review the minutes and request clarifications if there are significant differences in understanding.
-
Develop an action plan based on the FDA's feedback and the agreed-upon next steps.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in post-designation interactions with the FDA.
Caption: Workflow for Post-Designation Formal Meeting Interactions with the FDA.
References
- 1. Fast Track, Breakthrough Therapy, Accelerated Approval, Priority Review | FDA [fda.gov]
- 2. Fast Track | FDA [fda.gov]
- 3. FDA Grants Breakthrough Therapy Status to Dyne's DM1 Treatment DYNE-101 | DYN Stock News [stocktitan.net]
- 4. Analysis of FDA's Accelerated Approval Program Performance December 1992–December 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ispor.org [ispor.org]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. The FDA’s Expedited Programs and Clinical Development Times for Novel Therapeutics, 2012-2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA's Accelerated Approval Program Shows Strong Performance Despite Recent Criticisms, Analysis Reveals [trial.medpath.com]
- 10. aacr.org [aacr.org]
- 11. bmj.com [bmj.com]
- 12. dsinpharmatics.com [dsinpharmatics.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Recent Trends in Approvals of Novel Drugs [uspharmacist.com]
- 15. Clinical Benefit and Regulatory Outcomes of Cancer Drugs Receiving Accelerated Approval - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BTD-1 Expression and Solubility
Disclaimer: The term "BTD-1" can refer to several different proteins. This guide focuses on troubleshooting the expression and solubility of bacterial threonine dehydratase (this compound) , a common subject of recombinant protein studies facing such challenges. The general principles and protocols provided are broadly applicable to other recombinant proteins as well.
Frequently Asked Questions (FAQs)
Q1: Why is my total this compound expression level so low?
Low expression of recombinant this compound in E. coli can stem from several factors:
-
Codon Usage: The gene sequence for this compound from its native organism may contain codons that are rare in E. coli. This can slow down or terminate translation.
-
Plasmid and Promoter Issues: The expression vector might have a low copy number, or the promoter controlling gene expression may be weak or improperly induced. The widely used T7 promoter system, for instance, requires a compatible host strain expressing T7 RNA polymerase, like BL21(DE3).[1]
-
mRNA Instability: The mRNA transcript of your gene might be unstable and degrade quickly within the host cell.
-
Protein Toxicity: Overexpression of even a seemingly harmless protein can place a significant metabolic burden on the host cells, leading to slower growth and reduced protein production.[2]
-
Protein Degradation: The expressed this compound might be recognized as foreign by the host's proteases and rapidly degraded. Using protease-deficient strains like BL21(DE3) can help mitigate this.[1][3]
Q2: My this compound protein expresses well, but why is it insoluble?
High expression levels often lead to the formation of insoluble protein aggregates known as inclusion bodies.[2] This is a common issue when expressing non-native proteins in E. coli.[3][4] Key reasons include:
-
High Rate of Synthesis: Strong promoters can drive protein synthesis so quickly that the cellular machinery for proper protein folding (chaperones) becomes overwhelmed. This leads to an accumulation of misfolded protein intermediates that aggregate.[2][5]
-
Cellular Environment: The cytoplasm of E. coli is a reducing environment, which can prevent the correct formation of disulfide bonds if your protein requires them.[3]
-
Lack of Post-Translational Modifications: If this compound requires specific post-translational modifications for proper folding that are not performed by E. coli, it may not adopt its native, soluble conformation.
-
Hydrophobic Patches: The protein itself may have exposed hydrophobic regions that promote self-aggregation, especially at the high concentrations achieved during overexpression.[5][6]
Q3: How can I improve the solubility of my recombinant this compound?
Several strategies can be employed, often in combination, to enhance the solubility of this compound:
-
Lower Expression Temperature: Reducing the growth temperature to 15-25°C after induction slows down the rate of protein synthesis, giving the protein more time to fold correctly and reducing the likelihood of aggregation.[1][2][7]
-
Optimize Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the rate of transcription and translation, preventing the cell's folding machinery from being overwhelmed.[1][2]
-
Use a Different Host Strain: Strains like Rosetta™, which contain plasmids supplying tRNAs for rare codons, can improve the expression of proteins from other organisms.[1]
-
Employ Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or NusA, to the N- or C-terminus of this compound can significantly improve its solubility.[1][4][7] Some smaller, stress-induced proteins like Tsf have also been shown to be effective solubility enhancers.[8]
-
Modify Lysis Buffer: The composition of the lysis buffer can impact protein solubility. Screening different pH levels, salt concentrations, and adding stabilizing agents like glycerol or non-detergent sulfobetaines can be beneficial.[6]
Q4: What are inclusion bodies and how do I work with them?
Inclusion bodies are dense, insoluble aggregates of misfolded recombinant protein.[2] While they present a challenge, they can also be advantageous as the protein within them is highly concentrated and protected from proteases.[3] You have two main approaches:
-
Optimize Expression to Avoid Them: Use the strategies in Q3 to promote soluble expression from the outset. This is generally the preferred method as it yields natively folded, active protein directly.
-
Purify from Inclusion Bodies and Refold: This involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants (like urea or guanidine hydrochloride), and then attempting to refold the protein into its active conformation by removing the denaturant. This process often requires extensive optimization.[3] There are databases and kits available to guide the development of refolding protocols.[9]
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues with this compound expression and solubility.
This compound Functional Context: Isoleucine Biosynthesis
This compound (Threonine Dehydratase) is a key enzyme in the biosynthetic pathway of the amino acid L-isoleucine. It catalyzes the first committed step, converting L-threonine to α-ketobutyrate. Understanding its metabolic role can be useful, as feedback inhibition by the end-product, isoleucine, is a common regulatory mechanism for the native enzyme.[10]
Data Presentation: Experimental Tracking Tables
Use these tables to systematically track your optimization experiments.
Table 1: this compound Expression Condition Optimization
| Trial ID | Host Strain | Temperature (°C) | IPTG (mM) | Induction Time (hr) | Total Expression (Relative) | Soluble Fraction (%) | Notes |
| BTD1-01 | BL21(DE3) | 37 | 1.0 | 4 | High | <10% | Standard conditions |
| BTD1-02 | BL21(DE3) | 20 | 0.5 | 16 | Medium | 40% | Lower temp helped |
| BTD1-03 | BL21(DE3) | 16 | 0.1 | 20 | Medium-Low | 60% | |
| BTD1-04 | Rosetta(DE3) | 16 | 0.1 | 20 | Medium | 75% | Rare codons helped |
Table 2: Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Solubilization Mechanism | Purification Method |
| GST | ~26 | Acts as a highly soluble protein | Glutathione Affinity |
| MBP | ~42 | Acts as a highly soluble protein; may act as a chaperone | Amylose Affinity |
| NusA | ~55 | Highly soluble; may prevent aggregation | Ion Exchange / Size Exclusion |
| Trx | ~12 | Promotes disulfide bond formation in cytoplasm | Thio-reduction dependent |
| SUMO | ~11 | Highly soluble; specific proteases available for cleavage | His-tag often included |
Experimental Protocols
Protocol 1: Optimizing this compound Expression Conditions
This protocol describes a method for testing various induction temperatures and inducer concentrations to find the optimal conditions for soluble this compound expression.
-
Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony of E. coli transformed with your this compound expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culture: The next day, inoculate 100 mL of fresh LB medium (with antibiotic) in a 500 mL flask with the overnight culture to a starting OD₆₀₀ of ~0.05.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.
-
Pre-Induction Sample: Remove a 1 mL aliquot of the culture. This is your "uninduced" control. Centrifuge, discard the supernatant, and freeze the cell pellet.
-
Induction Setup: Divide the main culture into smaller, equal volumes (e.g., 4 x 20 mL in 100 mL flasks).
-
Variable Induction:
-
Flask A: Add IPTG to 1.0 mM, incubate at 37°C for 4 hours.
-
Flask B: Add IPTG to 0.5 mM, incubate at 25°C for 8 hours.
-
Flask C: Add IPTG to 0.1 mM, incubate at 18°C overnight (~16 hours).
-
Flask D: No IPTG (negative control), incubate at 18°C overnight.
-
-
Harvesting: After the induction period, measure the final OD₆₀₀ of each culture. Harvest 1 mL from each, normalize by OD to ensure you are comparing equal numbers of cells, centrifuge, and freeze the pellets for analysis by SDS-PAGE.
Protocol 2: Solubility Analysis of Recombinant this compound
This protocol determines the proportion of expressed this compound that is in the soluble fraction versus the insoluble (inclusion body) fraction.
-
Cell Lysis: Thaw the frozen cell pellets from Protocol 1 on ice. Resuspend each pellet in 200 µL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1x protease inhibitor cocktail).
-
Sonication: Lyse the cells by sonication on ice. Perform short bursts (e.g., 6 x 10 seconds) with cooling periods in between to prevent overheating.
-
Total Lysate Sample: After lysis, transfer 20 µL of the homogenate to a new tube. This is the "Total" fraction. Add an appropriate amount of SDS-PAGE sample buffer.
-
Separation: Centrifuge the remaining lysate at >12,000 x g for 20 minutes at 4°C to pellet the insoluble material.
-
Soluble Fraction: Carefully transfer the supernatant to a new, clean tube. Take 20 µL of this supernatant. This is the "Soluble" fraction. Add sample buffer.
-
Insoluble Fraction: Discard any remaining supernatant. Resuspend the pellet (which contains the inclusion bodies and cell debris) in the same volume as the initial lysis buffer (e.g., 180 µL). Take 20 µL of this suspension. This is the "Insoluble" fraction. Add sample buffer.
-
SDS-PAGE Analysis: Boil all samples (Total, Soluble, Insoluble, and the Uninduced control) for 5 minutes. Load equal volumes onto an SDS-PAGE gel. Stain with Coomassie Blue or perform a Western blot to visualize the this compound protein band in each fraction. The relative intensity of the band in the soluble and insoluble lanes will indicate the solubility of your protein.
References
- 1. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Expression of the Escherichia coli Catabolic Threonine Dehydratase in Corynebacterium glutamicum and Its Effect on Isoleucine Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BTD-1 Enzyme Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their BTD-1 (biotinidase) enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the colorimetric this compound enzyme assay?
A1: The colorimetric assay for this compound enzyme activity is based on the enzymatic cleavage of a synthetic substrate, N-biotinyl-p-aminobenzoate (B-PABA). This compound hydrolyzes the amide bond in B-PABA, releasing p-aminobenzoic acid (PABA). PABA is then diazotized with sodium nitrite, followed by a coupling reaction with N-(1-Naphthyl)ethylenediamine dihydrochloride to produce a stable, colored azo dye. The intensity of the color, measured spectrophotometrically at approximately 546 nm, is directly proportional to the amount of PABA released and, therefore, to the this compound enzyme activity in the sample.[1]
Q2: What are the expected ranges for this compound enzyme activity in human serum?
A2: this compound enzyme activity is typically categorized as follows:
-
Profound Biotinidase Deficiency: <10% of mean normal activity.[2]
-
Partial Biotinidase Deficiency: 10-30% of mean normal activity.[2]
-
Heterozygous Carriers: Approximately 50% of mean normal activity.
-
Normal Activity: Varies between laboratories, but a typical range is 3.5-13.8 U/L (micromoles of product per minute per liter of serum).
It is crucial for each laboratory to establish its own reference ranges.
Q3: What is the optimal pH for the this compound enzyme assay?
A3: The optimal pH for human serum biotinidase activity using the synthetic substrate N-biotinyl-p-aminobenzoate is in the range of 6.0 to 7.5.[3] For assays using the natural substrate biocytin, the optimal pH is lower, between 4.5 and 6.0.[3]
Q4: What is the optimal temperature for the this compound enzyme assay?
A4: The standard incubation temperature for the this compound enzyme assay is 37°C.[1][4] Human serum biotinidase is relatively heat-stable, but prolonged exposure to higher temperatures will lead to a loss of activity. For instance, heating at 60°C for 15 minutes can result in a significant loss of enzymatic activity.[3]
Q5: How should samples be stored to ensure this compound enzyme stability?
A5: this compound is unstable in serum or plasma at room temperature and can lose activity when stored at 4°C or -20°C for extended periods. For long-term storage, samples should be kept at -70°C to -80°C.[5] Dried blood spots are a common sample type for newborn screening, and the enzyme is reportedly stable in this format for at least 28 days when stored at -20°C.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity in all samples (including controls) | 1. Inactive Enzyme: Improper storage of enzyme or samples.[5] 2. Incorrect Assay Buffer pH: pH is outside the optimal range of 6.0-7.5.[3] 3. Substrate Degradation: Improper storage or preparation of the N-biotinyl-p-aminobenzoate substrate. 4. Omission of a critical reagent. | 1. Ensure enzyme and samples are stored at -80°C for long-term storage.[5] Use fresh, properly stored controls. 2. Prepare fresh assay buffer and verify the pH is within the 6.0-7.5 range. 3. Prepare fresh substrate solution. 4. Carefully review the protocol and ensure all reagents are added in the correct order and volume. |
| High background absorbance in blank/no-enzyme controls | 1. Contaminated Reagents: Bacterial or chemical contamination of buffers or substrate. 2. Spontaneous Substrate Hydrolysis: Though generally low, some non-enzymatic breakdown of the substrate can occur. 3. Interfering Substances: Presence of aromatic amines in the sample can react in the colorimetric assay, leading to false positives. | 1. Use high-purity water and sterile techniques to prepare all reagents. 2. Always include a "no-enzyme" blank and subtract its absorbance from all other readings. 3. If interference is suspected, consider sample purification or using an alternative method like HPLC for confirmation. |
| Inconsistent or non-reproducible results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Temperature Fluctuations: Inconsistent incubation temperature. 3. Timing Inconsistencies: Variations in incubation times or the timing of reagent additions. 4. Inadequate Mixing: Reagents not being mixed thoroughly. | 1. Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. 2. Use a calibrated incubator or water bath set to 37°C. 3. Use a timer for all incubation steps and be consistent in the timing of reagent additions, especially for the color development steps. 4. Gently vortex or mix by pipetting after the addition of each reagent. |
| Lower than expected activity in known positive samples | 1. Sub-optimal Substrate Concentration: Substrate concentration is on the lower end of the Michaelis-Menten curve. 2. Enzyme Inhibitors in the Sample: Presence of endogenous or exogenous inhibitors. 3. Improper Sample Handling: For dried blood spots, exposure to humidity can reduce enzyme activity.[2] | 1. Ensure the substrate concentration is optimized for your assay conditions (typically well above the Km). 2. Perform a spike-and-recovery experiment by adding a known amount of active this compound to a sample to check for inhibition. Consider sample dialysis if inhibition is suspected. 3. Ensure dried blood spots are completely dry before storage and are protected from moisture.[5] |
Data Presentation: Optimizing Assay Conditions
The following tables summarize the expected impact of key parameters on this compound enzyme activity. The values are presented as relative activity to provide a general guide for optimization.
Table 1: Effect of pH on this compound Activity
| pH | Relative Activity (%) |
| 5.0 | ~60% |
| 6.0 | ~95% |
| 7.0 | 100% |
| 8.0 | ~85% |
| 9.0 | ~50% |
| Note: Optimal pH range is 6.0-7.5 for the substrate N-biotinyl-p-aminobenzoate.[3] |
Table 2: Effect of Temperature on this compound Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | ~50% |
| 30 | ~75% |
| 37 | 100% |
| 45 | ~90% |
| 60 | <40% (with rapid inactivation over time)[3] |
Table 3: Effect of Substrate (N-biotinyl-p-aminobenzoate) Concentration on this compound Activity
| Substrate Concentration | Relative Reaction Velocity (% of Vmax) |
| 0.5 x Km | 33% |
| 1 x Km | 50% |
| 2 x Km | 67% |
| 5 x Km | 83% |
| 10 x Km | 91% |
| Note: The Michaelis-Menten constant (Km) for human serum biotinidase with N-biotinyl-p-aminobenzoate is approximately 50 µM.[3] To achieve near-maximal velocity (Vmax), the substrate concentration should be at least 10 times the Km. |
Experimental Protocols
Protocol: Colorimetric Assay for this compound Activity in Serum
Materials:
-
Phosphate buffer (0.1 M, pH 6.0)
-
N-biotinyl-p-aminobenzoate (B-PABA) solution (1.5 mM in phosphate buffer)
-
Trichloroacetic acid (TCA) solution (1.84 M)
-
Sodium nitrite solution (14.5 mM, freshly prepared)
-
Ammonium sulfamate solution (43.8 mM, freshly prepared)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (3.86 mM, freshly prepared and protected from light)
-
p-Aminobenzoic acid (PABA) standards
-
Serum samples and controls
-
Microplate reader capable of measuring absorbance at 540-550 nm
-
37°C incubator
Procedure:
-
Sample Preparation: Thaw serum samples and controls on ice. Centrifuge at 10,000 x g for 5 minutes to remove any particulates.[1]
-
Reaction Setup: In a 96-well plate, add 50 µL of serum sample, control, or PABA standard to respective wells.
-
Enzymatic Reaction: Add 50 µL of pre-warmed (37°C) B-PABA solution to each well to start the reaction.
-
Incubation: Cover the plate and incubate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of TCA solution to each well.[4]
-
Centrifugation: Centrifuge the plate at 3,000 x g for 10 minutes to pellet the precipitated proteins.
-
Color Development: a. Transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. b. Add 50 µL of sodium nitrite solution to each well and incubate for 3 minutes at room temperature.[4] c. Add 50 µL of ammonium sulfamate solution to each well and incubate for 3 minutes at room temperature.[4] d. Add 50 µL of NED solution to each well and incubate for 10 minutes at room temperature, protected from light.[4]
-
Measurement: Measure the absorbance of each well at 540 nm.
-
Calculation: a. Create a standard curve by plotting the absorbance of the PABA standards against their concentrations. b. Determine the concentration of PABA produced in each sample well using the standard curve. c. Calculate the this compound activity in U/L (µmol/min/L) using the following formula: Activity (U/L) = (PABA concentration (µM) x Total reaction volume (L)) / (Incubation time (min) x Sample volume (L))
Visualizations
Caption: Biotin recycling pathway mediated by the this compound enzyme.
Caption: Experimental workflow for the colorimetric this compound assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biotinidase biochemical and molecular analyses: Experience at a large reference laboratory | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analytical Method for the Determination of Biotinidase Activity in Dried Blood Spot Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochimicaclinica.it [biochimicaclinica.it]
Technical Support Center: BTD-1 Purification
Welcome to the technical support center for BTD-1 purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges of purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal expression system for this compound?
The choice of expression system can significantly impact this compound yield and solubility.[1] While E. coli is a cost-effective option for high-yield expression, it may lead to the formation of insoluble inclusion bodies if this compound is a complex protein requiring post-translational modifications.[1] For such cases, mammalian cell systems like CHO or HEK293 cells are recommended as they can perform human-like glycosylation, which may be critical for this compound's activity and stability.[1]
Q2: What affinity tag is recommended for this compound purification?
The selection of an affinity tag depends on the desired purity and downstream application. A polyhistidine-tag (His-tag) is a common choice due to its small size and versatility with immobilized metal affinity chromatography (IMAC).[2] For enhanced solubility, a larger tag like Maltose Binding Protein (MBP) can be fused to this compound.[2][3] It is also advisable to incorporate a protease cleavage site between the tag and this compound to allow for tag removal after purification.[2]
Q3: How can I prevent this compound degradation during purification?
Protein degradation by proteases is a common challenge that can be mitigated by working quickly at low temperatures (4°C) and adding a protease inhibitor cocktail to all buffers.[4][5][6] The composition of the protease inhibitor cocktail should be optimized based on the expression host and potential endogenous proteases.
Q4: What are the key parameters to consider for this compound stability?
Maintaining the stability of this compound throughout the purification process is crucial.[7] Key parameters to consider include pH, salt concentration, and temperature.[7] It is recommended to perform small-scale buffer screening experiments to determine the optimal conditions for this compound solubility and stability. Additives such as glycerol or non-detergent sulfobetaines can also help to stabilize this compound.
Troubleshooting Guides
Low Yield
Q: My final yield of purified this compound is consistently low. What are the potential causes and solutions?
Low yield can stem from issues at various stages of the purification process. Here are some common causes and troubleshooting steps:
-
Poor Expression:
-
Problem: The expression level of this compound in the host cells may be suboptimal.
-
Solution: Optimize expression conditions such as induction time, temperature, and inducer concentration. For mammalian systems, optimizing transfection efficiency and cell density is crucial.[1]
-
-
Protein Insolubility and Inclusion Bodies:
-
Problem: this compound may be expressed as insoluble aggregates known as inclusion bodies, particularly in bacterial systems.[1][2]
-
Solution: Try expressing this compound at a lower temperature to slow down protein synthesis and promote proper folding.[8] Using a solubility-enhancing fusion tag like MBP or GST can also be effective.[2] If inclusion bodies persist, they can be solubilized using denaturants like urea or guanidine hydrochloride, followed by a refolding protocol.[1]
-
-
Inefficient Lysis:
-
Problem: Incomplete cell lysis will result in a lower amount of this compound being released for purification.
-
Solution: Ensure the chosen lysis method (e.g., sonication, high-pressure homogenization, or detergent-based lysis) is effective for your expression system. Adding lysozyme for bacterial lysis can improve efficiency.[9]
-
-
Suboptimal Chromatography Conditions:
-
Problem: this compound may not be binding efficiently to the chromatography resin or may be eluting prematurely.
-
Solution: For affinity chromatography, ensure the binding buffer conditions (pH, salt concentration) are optimal for the interaction between the affinity tag and the resin. For ion exchange chromatography, verify that the buffer pH is appropriate for the isoelectric point (pI) of this compound to ensure proper binding.[10]
-
| Expression Temperature (°C) | Total Protein (mg/L culture) | Soluble this compound (mg/L culture) | Insoluble this compound (mg/L culture) |
| 37 | 500 | 20 | 180 |
| 25 | 450 | 80 | 100 |
| 18 | 400 | 150 | 50 |
Low Purity
Q: My purified this compound sample contains significant contaminants. How can I improve its purity?
Achieving high purity often requires a multi-step purification strategy.[11] Here are some common causes of low purity and their solutions:
-
Nonspecific Binding to Affinity Resin:
-
Problem: Host cell proteins can bind nonspecifically to the affinity resin, co-eluting with this compound.[12]
-
Solution: Increase the stringency of the wash steps by adding a low concentration of a competing agent (e.g., imidazole for His-tagged proteins) to the wash buffer.[12] Including a non-ionic detergent like Tween-20 or Triton X-100 in the wash buffer can also help to disrupt nonspecific hydrophobic interactions.
-
-
Co-purification of Host Cell Proteins:
-
Problem: Some host proteins may have similar properties to this compound, leading to their co-purification.
-
Solution: Incorporate additional purification steps that separate proteins based on different properties. For example, after an initial affinity chromatography step, you can use ion exchange chromatography (IEX) to separate based on charge, followed by size exclusion chromatography (SEC) to separate based on size.[2]
-
-
Protein Aggregation:
-
Problem: Aggregated this compound can trap contaminants, leading to lower purity.
-
Solution: Optimize buffer conditions (pH, ionic strength) to minimize aggregation.[13] Adding stabilizing agents like arginine or glycerol can also be beneficial. Performing SEC as a final polishing step can effectively remove aggregates.[14]
-
| Purification Step | This compound Purity (%) |
| Affinity Chromatography | 85 |
| Affinity + Ion Exchange | 95 |
| Affinity + IEX + SEC | >99 |
Experimental Protocols
Protocol 1: this compound Lysis from E. coli
-
Harvest the cell pellet from a 1 L culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, and protease inhibitor cocktail).
-
Incubate the suspension on ice for 30 minutes.
-
Sonicate the cell suspension on ice using a probe sonicator. Use 6 cycles of 30-second bursts with 30-second cooling intervals.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble this compound for subsequent purification.
Protocol 2: Affinity Purification of His-tagged this compound
-
Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified cell lysate onto the equilibrated column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the bound this compound with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze for the presence of this compound using SDS-PAGE.
Visualizations
Caption: this compound Purification and Analysis Workflow.
Caption: Troubleshooting Logic for Low Purity of this compound.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biozoomer.com [biozoomer.com]
- 3. scispace.com [scispace.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Exchange Chromatography Troubleshooting [merckmillipore.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 14. [PDF] Aggregation Analysis of Therapeutic Proteins , Part 1 General Aspects and Techniques for Assessment | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Stability of Purified MBTD1 Protein
Disclaimer: The user query specified "BTD-1" protein. Initial research revealed ambiguity, with potential references to Biotinidase (BTD), a bacterial threonine dehydratase (BTD1), or MBT domain-containing protein 1 (MBTD1). This guide focuses on MBTD1 , a human chromatin reader protein involved in DNA repair and transcriptional regulation, as a likely candidate for drug development research. The principles and troubleshooting strategies outlined below are based on general protein stabilization techniques and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My purified MBTD1 is precipitating out of solution. What are the likely causes?
A1: Protein precipitation, or aggregation, is a common issue stemming from suboptimal buffer conditions, high protein concentration, or improper storage.[1][2] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[2] Temperature fluctuations and repeated freeze-thaw cycles can also lead to denaturation and aggregation.[1][3]
Q2: What are the ideal storage conditions for purified MBTD1?
A2: For short-term storage (a few days), 4°C is generally acceptable.[4][5] For long-term stability, storing aliquots at -80°C is recommended to minimize enzymatic degradation and freeze-thaw cycles.[1][6] The addition of cryoprotectants like glycerol can further protect the protein during freezing.[1][2]
Q3: Can additives in my buffer improve MBTD1 stability?
A3: Yes, various additives can enhance protein stability. Sugars like sucrose and trehalose can protect against denaturation.[1] Reducing agents such as DTT or β-mercaptoethanol are crucial for preventing oxidation, especially for proteins with cysteine residues.[1] If proteolytic degradation is a concern, the inclusion of protease inhibitors is recommended.[1]
Troubleshooting Guides
Issue 1: Protein Aggregation During Purification
Symptoms:
-
Visible precipitate formation during chromatography steps.
-
High molecular weight aggregates observed on size-exclusion chromatography.
-
Loss of protein yield at each purification step.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Buffer pH | Determine the isoelectric point (pI) of MBTD1 and adjust the buffer pH to be at least one unit away from the pI.[2][7] | Protocol 1: pH Optimization Screen. |
| High Salt Concentration | While salt is necessary for some purification steps (e.g., ion exchange), high concentrations can sometimes promote aggregation.[6] Try reducing the salt concentration in steps. | Protocol 2: Salt Concentration Gradient. |
| Hydrophobic Interactions | The exposure of hydrophobic patches can lead to aggregation.[8] | Add non-denaturing detergents (e.g., Tween 20, CHAPS) or non-detergent sulfobetaines to the buffer.[2] |
| Protein Concentration | High protein concentrations can increase the likelihood of aggregation.[2] | Maintain a lower protein concentration during purification and consider adding stabilizing agents if a high final concentration is required.[2] |
Issue 2: Loss of MBTD1 Activity Post-Purification
Symptoms:
-
Reduced or no activity in functional assays compared to crude lysate.
-
Inconsistent results in downstream experiments.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Denaturation during Elution | Harsh elution conditions (e.g., very low pH) can denature the protein.[8] | If using affinity chromatography, consider alternative elution methods with less extreme pH changes.[8] |
| Oxidation | Cysteine residues can oxidize, leading to loss of function.[1] | Include reducing agents like DTT or β-mercaptoethanol in all purification and storage buffers.[1] |
| Loss of Cofactors | The purification process may have removed essential cofactors (e.g., metal ions).[9] | Supplement your final buffer with known or suspected cofactors. MBTD1 is a zinc-binding protein.[10] |
| Improper Storage | Repeated freeze-thaw cycles can denature the protein and reduce its activity.[3][4] | Aliquot the purified protein into single-use volumes before freezing at -80°C.[1] |
Experimental Protocols
Protocol 1: pH Optimization Screen
-
Prepare a series of buffers with varying pH values (e.g., from pH 6.0 to 9.0 in 0.5 unit increments).
-
Dialyze small aliquots of your purified MBTD1 into each buffer.
-
Incubate the samples at 4°C for a set period (e.g., 24 hours).
-
Assess protein stability in each buffer by measuring turbidity (absorbance at 600 nm) or by running the samples on a native gel to check for aggregation.
Protocol 2: Salt Concentration Gradient
-
Prepare a stock buffer with a high salt concentration (e.g., 1M NaCl).
-
Create a series of dilutions of this buffer to achieve a range of salt concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM).
-
Exchange your purified MBTD1 into each salt concentration using dialysis or a desalting column.
-
Monitor for precipitation and assess protein stability as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for improving MBTD1 stability.
Caption: Simplified signaling pathway involving MBTD1 in DNA repair.[10]
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. neb.com [neb.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. text2fa.ir [text2fa.ir]
- 7. bitesizebio.com [bitesizebio.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
Technical Support Center: Refining BTD-1 (Biotinidase) Activity Measurement in Crude Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring BTD-1 (Biotinidase) activity in crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Biotinidase) and why is its activity measurement important?
A1: this compound, or Biotinidase, is a crucial enzyme responsible for the recycling of the vitamin biotin (Vitamin B7) in the body. It catalyzes the cleavage of biotin from biocytin or biotinylated peptides, making it available for reuse by carboxylases, which are essential for various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] Accurate measurement of this compound activity is vital for diagnosing Biotinidase deficiency, an inherited metabolic disorder.[1] Undetected, this deficiency can lead to severe neurological and cutaneous symptoms.
Q2: What are the common methods for measuring this compound activity in crude extracts?
A2: The most common methods for determining this compound activity are colorimetric and fluorometric assays.[1] Both methods typically use an artificial substrate that, when cleaved by this compound, releases a chromogenic or fluorogenic molecule that can be quantified. A widely used substrate is N-biotinyl-p-aminobenzoate (B-PABA), which releases p-aminobenzoic acid (PABA) upon hydrolysis.
Q3: What are the expected ranges for this compound activity?
A3: this compound activity is typically classified into three categories based on the percentage of mean normal serum activity. These ranges are critical for diagnosing the severity of Biotinidase deficiency.
| Activity Level | Percentage of Mean Normal Activity |
| Normal | > 30% |
| Partial Deficiency | 10% - 30% |
| Profound Deficiency | < 10% |
Note: Absolute values (e.g., in nmol/min/mL) can vary between laboratories and specific assay conditions. It is crucial to establish internal reference ranges.
Q4: Can I use crude extracts for kinetic studies (e.g., determining Km and Vmax)?
A4: While it is possible to obtain initial estimates, performing detailed kinetic studies in crude extracts is challenging. The presence of other proteins, endogenous substrates, and inhibitors can significantly interfere with the results. For accurate kinetic parameter determination, a purified or partially purified enzyme preparation is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered when measuring this compound activity in crude extracts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low this compound activity detected | 1. Inactive Enzyme: Improper sample storage (e.g., prolonged storage at room temperature or -20°C) can lead to loss of enzyme activity. This compound is most stable when stored at -70 to -80°C. 2. Incorrect Assay pH: this compound has an optimal pH range. Ensure the assay buffer is at the correct pH. 3. Substrate Degradation: The artificial substrate may be unstable. Prepare fresh substrate solutions for each experiment. 4. Presence of Inhibitors: The crude extract may contain endogenous inhibitors. | 1. Sample Handling: Use fresh extracts whenever possible. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. 2. pH Optimization: Perform a pH curve to determine the optimal pH for your specific experimental conditions. 3. Substrate Quality Control: Check the quality of the substrate and prepare it fresh. 4. Dilution or Dialysis: Dilute the crude extract to reduce the concentration of inhibitors. Dialysis of the extract against the assay buffer can also remove small molecule inhibitors. |
| High background signal | 1. Non-enzymatic Substrate Hydrolysis: The substrate may be hydrolyzing spontaneously under the assay conditions. 2. Interfering Substances: The crude extract may contain compounds that absorb light at the same wavelength as the product or are naturally fluorescent. 3. Contaminated Reagents: Reagents may be contaminated with a substance that generates a signal. | 1. Substrate Blank: Run a control reaction without the enzyme extract to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your sample readings. 2. Sample Blank: Prepare a reaction mixture containing the crude extract but without the substrate to measure the intrinsic absorbance or fluorescence of the extract. Subtract this value from your sample readings. 3. Reagent Blanks: Test individual reagents for contamination. |
| Poor reproducibility | 1. Inaccurate Pipetting: Small volumes of crude extracts can be viscous and difficult to pipette accurately. 2. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. 3. Inconsistent Incubation Times: The timing of the reaction is critical for accurate rate measurements. 4. Sample Heterogeneity: The crude extract may not be homogenous. | 1. Pipetting Technique: Use calibrated pipettes and appropriate tips. For viscous samples, consider using reverse pipetting. 2. Temperature Control: Use a temperature-controlled water bath or incubator for all incubation steps. 3. Precise Timing: Use a timer and stagger the addition of reagents to ensure consistent incubation times for all samples. 4. Sample Mixing: Ensure the crude extract is well-mixed before taking an aliquot for the assay. |
| Unexpectedly high activity | 1. Presence of Other Hydrolases: The crude extract may contain other enzymes that can cleave the artificial substrate. 2. Contamination: Microbial contamination in the sample or reagents can lead to false-positive results. | 1. Specific Inhibitors: If available, use a known specific inhibitor of this compound to confirm that the measured activity is due to this compound. 2. Aseptic Technique: Handle samples and reagents using aseptic techniques to prevent microbial contamination. |
Experimental Protocols
Preparation of Crude Extract from Biological Samples (e.g., Tissue)
-
Weigh the frozen tissue sample and place it in a pre-chilled mortar.
-
Add liquid nitrogen and grind the tissue to a fine powder using a pestle.
-
Transfer the powdered tissue to a pre-chilled Dounce homogenizer.
-
Add 3-5 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Homogenize the sample on ice with 10-15 strokes of the pestle.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (the crude extract) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the crude extract using a standard method (e.g., Bradford or BCA assay).
-
Use the crude extract immediately for the this compound activity assay or store it in aliquots at -80°C.
Colorimetric Assay for this compound Activity
This protocol is based on the hydrolysis of N-biotinyl-p-aminobenzoate (B-PABA).
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5
-
Substrate Solution: 10 mM N-biotinyl-p-aminobenzoate (B-PABA) in dimethyl sulfoxide (DMSO).
-
Color Reagent A: 0.2% (w/v) Sodium Nitrite in water. Prepare fresh.
-
Color Reagent B: 1% (w/v) Ammonium Sulfamate in water. Prepare fresh.
-
Color Reagent C: 0.2% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water. Store in the dark.
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).
Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 10-20 µL of crude extract to the sample wells. For the blank, add 10-20 µL of lysis buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 10 mM B-PABA substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 30% TCA to each well.
-
Centrifuge the plate at 3,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 25 µL of Color Reagent A to each well and incubate for 5 minutes at room temperature.
-
Add 25 µL of Color Reagent B to each well and incubate for 5 minutes at room temperature.
-
Add 25 µL of Color Reagent C to each well and incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of the product (PABA) using a standard curve prepared with known concentrations of PABA.
-
Express this compound activity as nmol of PABA produced per minute per mg of protein.
Visualizations
Caption: Experimental workflow for measuring this compound activity in crude extracts.
Caption: Principle of the colorimetric assay for this compound activity measurement.
References
Navigating the Breakthrough Therapy Designation Pathway: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation (BTD) can significantly expedite the development and review of drugs for serious or life-threatening conditions. However, a substantial number of BTD requests are not granted. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of the BTD application process and strengthen your submission.
Troubleshooting Guide: Common Reasons for BTD Request Rejection
This section details the primary reasons for the denial of a Breakthrough Therapy Designation request, offering insights into how to avoid these common pitfalls.
Issue 1: Insufficient Preliminary Clinical Evidence of a "Substantial Improvement"
The cornerstone of a successful BTD request is the preliminary clinical evidence demonstrating that the drug may offer a "substantial improvement" over available therapies on a clinically significant endpoint.[1] Many rejections stem from a failure to convincingly demonstrate this.
Troubleshooting Steps:
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Magnitude of Treatment Effect: The observed treatment effect must be of a significant magnitude. A marginal improvement is unlikely to meet the "substantial" threshold. The FDA considers both the size and duration of the effect.[1]
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Clinically Significant Endpoints: The chosen endpoints must measure a meaningful clinical outcome.[1] Endpoints that directly assess irreversible morbidity or mortality (IMM) or serious symptoms of the disease are generally considered clinically significant.[1] While surrogate endpoints can be used, they must be reasonably likely to predict clinical benefit.[1]
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Comparison with Available Therapy: The submission must include a clear comparison to existing treatments. This comparison should be based on a robust understanding of the current standard of care.
Issue 2: Inadequate Clinical Trial Design
A significant number of BTD denials are due to deficiencies in the design of the clinical trials that generate the supporting data.[2]
Troubleshooting Steps:
-
Control Group Selection: The choice of a control group is critical. While placebo-controlled, randomized trials are the gold standard, they may not always be feasible or ethical. If using historical controls, the sponsor must provide a strong justification for their appropriateness and comparability to the treatment group.
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Sample Size: While early-phase trials are expected to have smaller sample sizes, the study must be large enough to provide a reliable signal of a substantial treatment effect.
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Endpoint Selection and Definition: The primary and secondary endpoints must be well-defined and appropriate for the disease and the proposed mechanism of action of the drug. Vague or poorly defined endpoints can weaken the application.
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Statistical Analysis Plan: The statistical methods should be prospectively defined. Reliance on post-hoc or exploratory analyses to demonstrate a treatment effect is a common reason for rejection.
Issue 3: Data-Related Issues
The quality and completeness of the submitted data are paramount.
Troubleshooting Steps:
-
Data Integrity and Quality: Ensure that the data is accurate, complete, and well-documented. Any inconsistencies or missing data should be addressed and explained.
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Clarity of Presentation: The data should be presented in a clear and understandable manner. Complex datasets should be summarized effectively to highlight the key findings.
Issue 4: Safety Concerns
An unfavorable risk-benefit profile can lead to the rejection of a BTD request.
Troubleshooting Steps:
-
Thorough Safety Assessment: Provide a comprehensive analysis of the safety profile of the drug. All adverse events should be reported and characterized.
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Risk-Benefit Analysis: The submission should include a clear discussion of the benefit-risk balance, particularly in the context of the seriousness of the disease and the available therapeutic options.
Frequently Asked Questions (FAQs)
Q1: What is the overall denial rate for BTD requests?
A significant portion of BTD requests are not granted. An analysis of non-oncology BTD requests from 2017 to 2019 found a denial rate of 61% (147 out of 240 requests).[3] Another analysis from the program's inception in 2012 through mid-2016 showed a 50% denial rate, with an additional 13% of requests being withdrawn by the sponsor.
Q2: What are the most common reasons for BTD request denial?
The most frequently cited reasons for the denial of a BTD request are insufficient preliminary clinical evidence of a substantial treatment effect and inadequate clinical trial design.[2] Other common reasons include data-related issues, inappropriate endpoint selection, safety concerns, and over-reliance on post-hoc analyses.[3]
Q3: Does the availability of other therapies affect the likelihood of receiving a BTD?
Yes, the context of available therapy is a key consideration. For indications where there are no approved therapies, a BTD request may have a higher likelihood of being granted. An analysis of non-oncology requests from 2017-2019 showed that 47% of requests for indications with no approved therapies were granted, compared to 28% for indications with available therapies.[3]
Q4: Can a BTD be rescinded after it has been granted?
Yes, the FDA can rescind a Breakthrough Therapy Designation. Reasons for rescission include the emergence of new data that no longer supports the "substantial improvement" criterion, the approval of a new therapy that alters the landscape of available treatments, or the sponsor's decision to discontinue the drug development program.[4][5]
Quantitative Data on BTD Requests
The following tables summarize key statistics regarding Breakthrough Therapy Designation requests.
| BTD Request Outcomes (2012-2016) | Number of Requests | Percentage |
| Granted | 133 | 37% |
| Denied | 182 | 50% |
| Withdrawn | 49 | 13% |
| Total | 364 | 100% |
| BTD Request Outcomes for Non-Oncology Drugs (2017-2019) | Number of Requests | Percentage |
| Granted | 93 | 39% |
| Denied | 147 | 61% |
| Total | 240 | 100% |
Data from an analysis of CDER decisions.[3]
Experimental Protocols & Methodologies
To increase the likelihood of a successful BTD request, it is crucial to employ robust clinical trial methodologies.
Key Recommendations for Clinical Trial Design:
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Randomization and Blinding: Whenever feasible and ethical, randomized, double-blind, controlled trials provide the most robust evidence.[6] Pivotal trials supporting breakthrough approvals that also received Accelerated Approval were less likely to be randomized or double-blinded.[6]
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Comparator Selection: The choice of the comparator is critical. It should represent the standard of care for the indicated population. The FDA provides guidance on the choice of control groups in clinical trials.[7]
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Endpoint Selection: Primary endpoints should be clinically meaningful. While surrogate endpoints may be acceptable for accelerated approval, they must be reasonably likely to predict clinical benefit.[8]
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Statistical Power: The trial should be adequately powered to detect a clinically meaningful difference between the investigational drug and the comparator.
Visualizing the BTD Rejection Landscape
The following diagrams illustrate the key concepts and processes related to BTD request denials.
Caption: Key drivers leading to the rejection of a Breakthrough Therapy Designation request.
Caption: Common flaws in clinical trial design that can weaken a BTD submission.
References
- 1. Breakthrough Therapy | FDA [fda.gov]
- 2. fdamap.com [fdamap.com]
- 3. Decisions on Non-oncology Breakthrough Therapy Designation Requests in 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakthrough Therapies: Failed Study Won’t Automatically Lead To Rescinded Designation [insights.citeline.com]
- 5. FDA Strengthens Ability to Pull Breakthrough Designation, Releases Neurodegenerative Action Plan - BioSpace [biospace.com]
- 6. Clinical Trial Evidence Supporting FDA Approval of Drugs Granted Breakthrough Therapy Designation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Optimizing Clinical Trial Endpoints for Breakthrough Therapy Designation (BTD)
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing clinical trial endpoints for Breakthrough Therapy Designation (BTD) consideration by the U.S. Food and Drug Administration (FDA).
Frequently Asked Questions (FAQs)
Q1: What is Breakthrough Therapy Designation (BTD) and what are the criteria?
A1: Breakthrough Therapy Designation is a process designed to expedite the development and review of drugs intended for serious conditions where preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy on at least one clinically significant endpoint.[1][2][3] To qualify, a therapy must target a serious or life-threatening condition and show a meaningful advantage over existing treatments.[4][5]
Q2: What is a "clinically significant endpoint" for BTD consideration?
A2: For the purposes of BTD, a clinically significant endpoint generally refers to one that measures an effect on irreversible morbidity or mortality (IMM) or on symptoms that represent serious consequences of the disease.[1][3] It can also include effects on established surrogate endpoints or intermediate clinical endpoints that are reasonably likely to predict clinical benefit.[1][6]
Q3: What is the difference between a clinical endpoint and a surrogate endpoint?
A3: A clinical endpoint directly measures how a patient feels, functions, or survives (e.g., overall survival, improvement in symptoms).[7] A surrogate endpoint is a marker, such as a laboratory measurement or radiographic image, that is not itself a direct measure of clinical benefit but is thought to predict clinical benefit.[7][8] For example, tumor shrinkage (a surrogate endpoint) is often used to predict an improvement in overall survival (a clinical endpoint) in cancer trials.[9]
Q4: Is it common for BTD-designated drugs to be approved based on surrogate endpoints?
A4: Yes, it has become increasingly common. Between 2013 and 2023, 157 treatments with BTD were approved by the FDA.[7][10] Of the 105 that received traditional approval, over half (58%) were based on pivotal trials that used surrogate endpoints.[7][10] All 52 drugs that received accelerated approval under BTD were based on surrogate endpoints.[7][10]
Q5: What are the success rates for BTD applications and approvals?
A5: From the program's inception through December 2022, the FDA granted 40% of BTD requests.[11][12] A separate analysis of BTDs granted between 2013 and 2022 found that 72% of drugs that received the designation went on to win FDA approval.[10]
Q6: How much can BTD expedite the drug development process?
A6: BTD can significantly shorten the time to market. For oncology drugs, BTD has been shown to shorten the median clinical development time by 3.2 years (5.6 years with BTD vs. 8.8 years without).[13] Another analysis suggests an estimated 30% reduction in clinical development time for BTD-designated drugs compared to non-designated ones.[5]
Troubleshooting Guides
Issue: Uncertainty about whether preliminary data is sufficient for a BTD request.
Solution:
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Maturity of Data: While "preliminary" clinical data is acceptable, it must be sufficiently mature. For instance, a BTD request based on interim results from a very early timepoint in an ongoing study may be considered premature by the FDA.[4] It is advisable to wait for more complete data sets before submitting a request.[4]
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Magnitude of Effect: The data should demonstrate a substantial improvement over available therapies. This is a matter of judgment but generally implies a clear and meaningful advantage.[1][2]
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Consult with FDA: Request a Type B meeting with the FDA to discuss the potential BTD application. This allows for early alignment on expectations and requirements.[5]
Issue: Difficulty in selecting an appropriate primary endpoint for a BTD-focused clinical trial.
Solution:
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Clinically Meaningful: The chosen endpoint should be clinically meaningful for the disease . For example, "complete wound healing" was considered a clinically significant endpoint for a gene therapy targeting a serious vascular condition.[4]
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Consider Surrogate Endpoints: In many cases, especially in oncology, validated or reasonably likely surrogate endpoints can be used to expedite development.[7][14] Examples include progression-free survival (PFS) and objective response rate (ORR).[13]
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Patient-Reported Outcomes (PROs): Incorporating PROs can provide a more holistic view of the treatment's benefit and strengthen the evidence for clinical significance.
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Regulatory Alignment: Familiarize yourself with FDA guidance documents on endpoint selection for your specific therapeutic area.
Issue: Designing a clinical trial that is efficient and can adapt to emerging data.
Solution:
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Adaptive Trial Designs: Consider implementing an adaptive clinical trial design. These designs allow for pre-planned modifications to the trial based on interim data analysis.[15][16] This can lead to more efficient trials by, for example, adjusting sample size, dropping ineffective treatment arms, or enriching the patient population.[9][16]
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Seamless Phase 2/3 Designs: For oncology trials, a seamless Phase 2/3 design can be particularly attractive. In this design, Phase 2 and Phase 3 are conducted under the same protocol, with the Phase 2 data contributing to the final analysis.[9]
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Statistical Planning: Rigorous statistical planning is crucial for adaptive designs to control for Type I error and avoid bias.[17]
Data on BTD Program
Table 1: BTD Request and Approval Statistics
| Metric | Value | Time Period | Source |
| BTD Requests Granted | 40% (439/1098) | Inception - Dec 2022 | [11][12] |
| BTD Requests Denied | 47% (512/1098) | Inception - Dec 2022 | [12] |
| BTD Requests Withdrawn | 13% | Inception - Dec 2022 | [12] |
| Approval Rate for BTD-Designated Drugs | 72% | 2013 - 2022 | [10] |
Table 2: Impact of BTD on Clinical Development Timelines for Oncology Drugs
| Development Phase | With BTD (Median Years) | Without BTD (Median Years) | Time Saved (Median Years) | Source |
| Clinical Development | 5.6 | 8.8 | 3.2 | [13] |
Experimental Protocols
Example Protocol: Phase 1 Dose-Escalation Study in Oncology for a BTD Candidate
Title: A Phase 1, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Anti-Tumor Activity of [Investigational Drug] in Patients with Advanced Solid Tumors.
Objectives:
-
Primary: To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D) of [Investigational Drug].
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Secondary: To characterize the safety and tolerability profile, evaluate the pharmacokinetics (PK), and assess preliminary anti-tumor activity.
Methodology:
-
Study Design: A standard 3+3 dose-escalation design will be used.[18]
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Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors who have failed standard therapies.
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Treatment: [Investigational Drug] will be administered orally, once daily, in 21-day cycles.
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Dose Escalation: Cohorts of 3-6 patients will be enrolled at escalating dose levels. Dose escalation will proceed based on the incidence of Dose-Limiting Toxicities (DLTs) observed during the first cycle.
-
Assessments:
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Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events will be graded according to CTCAE v5.0.
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Pharmacokinetics: Blood samples will be collected at pre-specified time points to determine PK parameters.
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Efficacy: Tumor assessments will be performed every two cycles using RECIST 1.1 criteria.
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Example Protocol: Phase 2 Adaptive Two-Stage Design in Oncology
Title: A Phase 2, Single-Arm, Two-Stage Study of [Investigational Drug] in Patients with [Specific Cancer Type] Harboring [Specific Biomarker].
Objectives:
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Primary: To evaluate the Objective Response Rate (ORR) of [Investigational Drug].
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Secondary: To assess the Duration of Response (DoR), Progression-Free Survival (PFS), and safety.
Methodology:
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Study Design: A Simon's optimal two-stage design will be employed.
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Patient Population: Patients with [Specific Cancer Type] and a confirmed [Specific Biomarker] who have received at least one prior line of therapy.
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Treatment: Patients will receive the RP2D of [Investigational Drug] determined in the Phase 1 study.
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Two-Stage Enrollment:
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Stage 1: A pre-defined number of patients (e.g., 15) will be enrolled. If a minimum number of responses (e.g., 3) is observed, the study will proceed to the second stage.
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Stage 2: An additional cohort of patients will be enrolled to meet the total planned sample size.
-
-
Assessments:
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Efficacy: ORR will be assessed by an independent review committee based on RECIST 1.1. DoR and PFS will also be evaluated.
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Safety: Monitored as in the Phase 1 study.
-
Visualizations
Caption: Workflow for Breakthrough Therapy Designation request and review.
Caption: B-Cell Receptor signaling pathway, a target for some BTD drugs.
References
- 1. ICH E20 adaptive designs for clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Why Aren’t More Clinical Trials Using Adaptive Designs? - Alimentiv [alimentiv.com]
- 3. Breakthrough Therapy | FDA [fda.gov]
- 4. Adaptive clinical trial designs for European marketing authorization: a survey of scientific advice letters from the European Medicines Agency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Adaptive pathways | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ppd.com [ppd.com]
- 8. youtube.com [youtube.com]
- 9. noymed.com [noymed.com]
- 10. Adaptive design clinical trials: Methodology, challenges and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benefits, challenges and obstacles of adaptive clinical trial designs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breakthrough Therapy Designation | Parexel [parexel.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. youtube.com [youtube.com]
- 15. ars-statistica.com [ars-statistica.com]
- 16. Preparing for an adaptive phase 2/3 trial – REVIVE [revive.gardp.org]
- 17. dcvmn.org [dcvmn.org]
- 18. youtube.com [youtube.com]
Navigating FDA Feedback on Breakthrough Therapy Designation Applications: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing feedback from the U.S. Food and Drug Administration (FDA) on their Breakthrough Therapy Designation (BTD) applications.
Troubleshooting Guides
Issue: My BTD application received feedback questioning the "substantial improvement" over available therapies.
Q1: What are the common reasons the FDA might question the claim of "substantial improvement"?
A1: The FDA's assessment of "substantial improvement" is a matter of judgment and hinges on the magnitude and duration of the treatment effect.[1] Common reasons for questioning this claim include:
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Insufficient Treatment Effect: The preliminary clinical data may not demonstrate a sufficiently large or durable effect compared to existing therapies.[2]
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Inadequate Trial Design: Flaws in the clinical trial design can make it difficult to interpret the results and definitively conclude a substantial improvement. This is a common reason for BTD denial.
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Endpoint Attributes: The chosen clinical endpoints may not be considered clinically significant or the effect on them may not be substantial.[1][2]
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Safety Concerns: An unfavorable safety profile can outweigh the observed efficacy, making it difficult to argue for a substantial improvement in the overall benefit-risk assessment.[2]
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Reliance on Post-Hoc Analyses: Presenting data from unplanned subgroup analyses can weaken the argument for substantial improvement.[2]
Q2: How can I strengthen the argument for "substantial improvement" in my response to the FDA?
A2: To address this feedback, you should focus on providing a clear and compelling narrative supported by robust data. Consider the following:
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Re-analyze Existing Data: Conduct additional analyses to better illustrate the magnitude and durability of the treatment effect. This could include responder analyses, duration of response analyses, or comparisons to historical data from well-documented natural history studies.
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Provide Additional Non-Clinical Data: If available, provide further non-clinical data that supports the mechanism of action and the plausibility of the observed clinical effects.
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Refine the Clinical Narrative: Clearly articulate why the observed treatment effect, even if modest in magnitude, is clinically meaningful for the patient population. This could involve input from clinical experts and patient advocacy groups.
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Request a Meeting with the FDA: A Type A meeting can be requested to discuss the deficiencies and seek advice on the necessary steps to resolve them.[3]
Issue: The FDA has raised concerns about the design of our clinical trial.
Q1: What are the most frequent criticisms of clinical trial design in BTD applications?
A1: The FDA places significant emphasis on the quality of the preliminary clinical evidence. Common criticisms of trial design include:
-
Inappropriate Control Arm: The choice of the comparator arm is crucial. Using a control that does not represent the current standard of care can make it difficult to assess the true benefit of the investigational therapy. The FDA has provided draft guidance on the use of external controls, which can be complex to justify.[4][5]
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Small Sample Size: While early-phase trials are expected to have smaller numbers of patients, the sample size must be sufficient to provide a reliable estimate of the treatment effect.
-
Lack of Randomization or Blinding: While not always feasible in early trials, the absence of these design features can introduce bias and weaken the evidence.[6]
-
Poorly Defined or Inappropriate Endpoints: The primary and secondary endpoints must be clinically meaningful and well-defined.
-
Inadequate Statistical Analysis Plan: The plan for analyzing the data should be pre-specified and appropriate for the trial design.
Q2: How should we address feedback related to our trial design?
A2: Your response should be systematic and data-driven.
-
Provide a Strong Justification for Your Design Choices: Clearly explain the rationale for your chosen control arm, patient population, and endpoints, especially if they are unconventional. For instance, if using a historical control, provide extensive data to support the comparability of the historical and current patient populations.[7]
-
Conduct Sensitivity Analyses: Perform additional statistical analyses to assess the robustness of your results to different assumptions about the trial design and potential biases.
-
Propose a Plan for Future Studies: If the deficiencies in the current trial are significant, you may need to propose a well-designed follow-up study to address the FDA's concerns. This could be a key topic for a meeting with the agency.
-
Engage with the FDA Early: For future applications, consider requesting a "Preliminary BTD Advice Request" teleconference with the review division before submitting a formal BTD request to get early feedback on your proposed trial design.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general process for responding to an FDA information request regarding a BTD application?
A1: A prompt and thorough response is crucial.[9] The general process involves:
-
Acknowledge Receipt: Promptly acknowledge receipt of the FDA's letter.
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Assemble a Team: Form a multidisciplinary team to analyze the feedback and prepare the response.[3]
-
Request Clarification if Needed: If any of the FDA's points are unclear, do not hesitate to contact the assigned Regulatory Project Manager (RPM) for clarification.[10]
-
Develop a Comprehensive Response: Address each of the FDA's points in a clear and concise manner. Provide supporting data and a strong scientific rationale for your arguments.
-
Submit the Response in a Timely Manner: While there is no rigid deadline for an Information Request (IR), a prompt response is expected to keep the review process moving.[9] For a Form 483, there is a 15-day response window.[11]
Q2: What should be the structure of our formal response to the FDA?
A2: A well-structured response will facilitate the FDA's review. Consider the following structure:
-
Cover Letter: A formal letter from a senior company official summarizing the purpose of the submission.[12]
-
Introduction and Summary: Briefly reiterate the FDA's feedback and provide a high-level overview of your response.
-
Point-by-Point Response: Address each of the FDA's comments individually. Restate the FDA's comment and then provide your detailed response, including any new data or analyses.[12][13]
-
Appendices: Include any supporting documents, such as updated study protocols, statistical analysis plans, or new data tables.
Q3: Can we request a meeting with the FDA to discuss their feedback?
A3: Yes, requesting a meeting is often a good strategy, especially for complex issues. You can request a Type A meeting to discuss the deficiencies in your BTD application and get advice on how to address them.[3] It is important to be well-prepared for this meeting with a clear agenda and specific questions for the FDA.
Data Presentation
Table 1: Example of Presenting Clinical Efficacy Data to Demonstrate "Substantial Improvement"
| Endpoint | Investigational Drug (N=50) | Standard of Care (Historical Control, N=100) | Treatment Difference (95% CI) | p-value |
| Overall Response Rate (ORR) | 60% | 30% | 30% (15%, 45%) | <0.001 |
| Complete Response (CR) Rate | 20% | 5% | 15% (5%, 25%) | 0.005 |
| Median Duration of Response (months) | 12.5 | 6.0 | 6.5 months | N/A |
| Median Progression-Free Survival (months) | 10.2 | 5.1 | 5.1 months | <0.001 |
Table 2: Example of Presenting Safety Data in a BTD Application
| Adverse Event (Grade 3 or higher) | Investigational Drug (N=50) | Standard of Care (Historical Control, N=100) |
| Neutropenia | 20% | 45% |
| Anemia | 15% | 30% |
| Thrombocytopenia | 10% | 25% |
| Febrile Neutropenia | 5% | 15% |
| Nausea | 2% | 10% |
| Fatigue | 5% | 12% |
Experimental Protocols
Protocol: Re-analysis of Clinical Trial Data for a BTD Response
-
Objective: To conduct additional statistical analyses to further characterize the treatment effect of the investigational drug and address specific FDA feedback.
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Data: Final, locked clinical trial database from Study [Study ID].
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Pre-specified Analyses (from original Statistical Analysis Plan):
-
Primary efficacy analysis of [Primary Endpoint].
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Key secondary efficacy analyses of [Secondary Endpoints].
-
Safety analyses.
-
-
New/Exploratory Analyses to Address FDA Feedback:
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Subgroup Analyses: Analyze the primary endpoint in pre-specified subgroups based on baseline characteristics (e.g., disease severity, prior treatments). Justification: To explore the consistency of the treatment effect across different patient populations.
-
Responder Analysis: Define a clinically meaningful response and analyze the proportion of patients achieving this response in each treatment arm. Justification: To provide a more intuitive measure of clinical benefit.
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Time-to-Event Analyses with Different Cut-off Dates: Analyze progression-free survival and overall survival with updated data. Justification: To assess the durability of the treatment effect.
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Propensity Score Matching (if using external controls): If comparing to a historical control group, use propensity score matching to adjust for baseline differences between the trial and historical cohorts. Justification: To reduce bias in the treatment effect estimate.
-
-
Documentation: All new analyses will be documented in a revised Statistical Analysis Plan. Results will be presented in new tables and figures.
Mandatory Visualization
Caption: Workflow for responding to FDA feedback on a BTD application.
Caption: The mTOR signaling pathway as a target for cancer therapy.
References
- 1. fda.gov [fda.gov]
- 2. Perspective: Communications with the Food and Drug Administration on the Development Pathway for a Cell-Based Therapy: Why, What, When, and How? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ceresregulatory.com [ceresregulatory.com]
- 4. FDA Issues Draft Guidance on “External Controls” in Clinical Trials to Support Safety and Efficacy of a Drug - King & Spalding [kslaw.com]
- 5. FDA’s Draft Guidance on Externally Controlled Trials Answers Some Questions, Leaves Others Unanswered [thefdalawblog.com]
- 6. fda.gov [fda.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Frequently Asked Questions: Breakthrough Therapies | FDA [fda.gov]
- 9. modality-solutions.com [modality-solutions.com]
- 10. Best practices for communication between IND Sponsors and FDA during drug development - Pearl Pathways [pearlpathways.com]
- 11. greenlight.guru [greenlight.guru]
- 12. jjccgroup.co [jjccgroup.co]
- 13. scilife.io [scilife.io]
Navigating the Fast Track: A Technical Support Center for Breakthrough Therapy Development
For Immediate Release
This technical support center provides crucial guidance for researchers, scientists, and drug development professionals managing the accelerated timeline of a Breakthrough Therapy designation. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges in Chemistry, Manufacturing, and Controls (CMC), clinical trial design, and regulatory submissions, offering actionable solutions to streamline development.
Troubleshooting Guides
Chemistry, Manufacturing, and Controls (CMC)
Question: How can we accelerate process validation to meet Breakthrough Therapy timelines without compromising quality?[1][2]
Answer: The FDA allows for a lifecycle approach to process validation, which can be adapted for an accelerated timeline.[1][2] This involves a three-stage process:
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Process Design: Utilize prior knowledge and risk assessments to define the commercial manufacturing process.
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Process Qualification: Demonstrate that the process is capable of reproducible commercial manufacturing. For Breakthrough Therapies, a firm may be able to use a combination of data from development, pilot, and initial commercial batches.
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Continued Process Verification: Continuously monitor and collect data from routine production to ensure the process remains in a state of control.[3]
Early and frequent communication with the FDA is critical to align on the validation strategy.[4]
Question: What are the common pitfalls in scaling up manufacturing for a Breakthrough Therapy, and how can they be avoided?
Answer: Common pitfalls include:
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Process Variability: Differences between small-scale and large-scale equipment can lead to inconsistencies.
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Supply Chain Disruptions: Rapidly increasing demand for raw materials can strain the supply chain.
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Regulatory Hurdles: Ensuring the scaled-up process meets all regulatory requirements under a compressed timeline is challenging.
To avoid these, it is crucial to:
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Develop a robust process understanding early on.
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Implement a strong supplier quality management program.
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Engage with regulatory agencies early to discuss scale-up plans.[4]
Question: We are facing challenges in developing a robust potency assay for our biologic Breakthrough Therapy on an accelerated timeline. What strategies can we employ?
Answer: Developing a potency assay that reflects the product's mechanism of action (MOA) is a common challenge.[5] Strategies to accelerate this include:
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Matrix Approach: Develop multiple assays that measure different aspects of the product's biological activity.[6] This provides a more comprehensive picture of potency and can mitigate the risk of a single assay failing.
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Early Engagement with Regulators: Discuss the proposed potency assay strategy with the FDA early in development to get feedback and ensure alignment.[7]
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Platform Methods: Leverage well-characterized assay platforms where applicable to reduce development time.
Clinical Trial Design and Execution
Question: How can we design a clinical trial that is both efficient and provides the substantial evidence of effectiveness required for a Breakthrough Therapy?
Answer: Adaptive clinical trial designs are well-suited for the accelerated development of Breakthrough Therapies.[8] These designs allow for pre-planned modifications to the trial based on accumulating data, which can increase efficiency.[8] Examples include:
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Seamless Phase 1/2 Designs: These trials combine traditional Phase 1 (safety and dose-finding) and Phase 2 (preliminary efficacy) into a single study, reducing the "white space" between phases.[8]
-
Adaptive Dose-Escalation: These designs use statistical models to guide dose escalation decisions, potentially identifying the optimal dose faster and with fewer patients than traditional designs.[9][10]
Question: What are the key challenges in patient recruitment for Breakthrough Therapy trials, and how can we address them?
Answer: Key challenges include:
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Competition for Patients: The urgency and promise of Breakthrough Therapies can lead to multiple trials competing for a limited patient pool.[11]
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Complex Protocols: The need to gather comprehensive data in a shorter timeframe can result in complex trial protocols that are burdensome for patients.[12][13]
-
Geographic Distribution: Reaching eligible patients who may be geographically dispersed can be difficult.
Strategies to address these challenges include:
-
Patient Advocacy Group Collaboration: Partnering with patient advocacy groups can help raise awareness and reach a broader patient population.[14]
-
Decentralized Trial Elements: Incorporating remote monitoring and data collection can reduce the burden on patients and expand the geographic reach of the trial.
-
Clear and Concise Patient Communication: Ensuring that patients fully understand the trial and its requirements is crucial for recruitment and retention.[15]
Regulatory Strategy and Submissions
Question: How does the "rolling review" process for a Biologics License Application (BLA) or New Drug Application (NDA) work, and what are the best practices for a successful submission?[16]
Answer: A rolling review allows a company to submit completed sections of its BLA or NDA for FDA review as they are finished, rather than waiting for the entire application to be complete.[16][17] This can significantly shorten the overall review timeline.[16] Best practices include:
-
Early Communication with the FDA: Discuss the plan for the rolling submission with the FDA at a pre-BLA/NDA meeting to ensure alignment on the submission timeline and content of each section.[17][18]
-
Strong Project Management: A dedicated submission manager is essential to coordinate the preparation and submission of each section and to manage communications with the FDA.[17]
-
Complete and High-Quality Submissions: Each submitted section should be complete and of high quality to avoid delays in the review process.[17]
Question: What are the most common reasons for a Breakthrough Therapy designation to be rescinded, and how can we mitigate this risk?
Answer: A Breakthrough Therapy designation can be rescinded if the drug no longer meets the criteria for the designation. This can happen if:
-
Emerging data from later-stage trials do not support the preliminary evidence of substantial improvement over available therapies.
-
Another drug is approved for the same indication that provides a similar or greater benefit.
To mitigate this risk, it is crucial to:
-
Maintain open and transparent communication with the FDA throughout the development process.
-
Continuously evaluate the evolving therapeutic landscape.
-
Ensure that the pivotal trials are well-designed to confirm the preliminary evidence of efficacy.
Data Presentation
Table 1: Impact of Expedited Programs on FDA Review Times
| Expedited Program | Mean Review Time (Months) | Median Review Time (Months) | Time Saved vs. Standard Review (Mean/Median) |
| Priority Review | 9.4 | 8.0 | 9.2 / 4.0 months |
| Accelerated Approval, Breakthrough Therapy & Priority Review | 6.9 | 5.9 | - |
Source: ISPOR, 2024[19]
Table 2: Typical Clinical Development Timelines for New Anticancer Drugs
| Development Stage | Standard Development (Median Years) | Breakthrough Therapy Designation (Median Years) |
| Clinical Development | 7.7 | 5.6 |
Source: Clinical Pharmacology & Therapeutics, 2023[20]
Experimental Protocols
Protocol: Accelerated Stability Study for a Monoclonal Antibody
Objective: To predict the long-term stability of a monoclonal antibody (mAb) drug substance by subjecting it to accelerated degradation conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the mAb drug substance at the intended commercial concentration and formulation.
-
Storage Conditions: Store the aliquots at a minimum of three different elevated temperatures (e.g., 25°C, 40°C, and 50°C) and at the intended long-term storage temperature (e.g., 5°C) as a control.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months) for analysis.
-
Analytical Testing: At each time point, analyze the samples for critical quality attributes (CQAs) that are stability-indicating, such as:
-
Size-Exclusion Chromatography (SEC-HPLC): To assess aggregation and fragmentation.
-
Ion-Exchange Chromatography (IEX-HPLC): To assess charge variants.
-
Potency Assay: To measure biological activity.
-
Visual Inspection: For color and clarity.
-
-
Data Analysis: Use the Arrhenius equation to model the degradation rates at the accelerated temperatures and extrapolate to predict the degradation rate at the intended long-term storage temperature. This allows for an estimation of the shelf life.[21]
Protocol: Phase 1 Adaptive Dose-Escalation Trial in Oncology
Objective: To determine the maximum tolerated dose (MTD) of a novel oncology drug in patients with advanced solid tumors in an efficient and ethical manner.
Methodology:
-
Trial Design: Employ a Bayesian Optimal Interval (BOIN) design, which is a model-assisted adaptive design.[8]
-
Dose Levels: Pre-specify a set of discrete dose levels of the investigational drug.
-
Patient Cohorts: Enroll patients in small cohorts (e.g., 1-3 patients).
-
Dose Escalation/De-escalation: After each cohort completes the dose-limiting toxicity (DLT) observation period (typically the first cycle of treatment), the next cohort is assigned to a dose level based on the observed DLTs in all previously treated patients. The BOIN design provides simple rules for dose escalation and de-escalation based on the observed toxicity rate.
-
MTD Determination: The trial continues until a pre-specified number of patients have been treated at a particular dose level with an acceptable level of toxicity, or until a maximum sample size is reached. The MTD is then determined based on the collected data.
-
Expansion Cohort: Once the MTD is identified, an expansion cohort of patients may be enrolled at that dose level to further evaluate safety, tolerability, and preliminary anti-tumor activity.
Mandatory Visualization
Caption: A flowchart illustrating the key stages and interactions in an accelerated Breakthrough Therapy development timeline.
Caption: A simplified diagram of the EGFR signaling pathway, a key target in non-small cell lung cancer therapies.[22][23][24][25][26]
Caption: A streamlined experimental workflow for accelerated Chemistry, Manufacturing, and Controls (CMC) activities.
References
- 1. fdaguidelines.com [fdaguidelines.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. techtarget.com [techtarget.com]
- 5. FDA Grants Breakthrough Therapy Status to Dyne's DM1 Treatment DYNE-101 | DYN Stock News [stocktitan.net]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. premier-research.com [premier-research.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ourworldindata.org [ourworldindata.org]
- 13. healthcentral.com [healthcentral.com]
- 14. Overcoming Challenges in Recruiting Participants for MCC Clinical Trials: Strategies for Success [lindushealth.com]
- 15. youtube.com [youtube.com]
- 16. Rolling Submission [en.ennov.com]
- 17. certara.com [certara.com]
- 18. vennlifesciences.com [vennlifesciences.com]
- 19. ispor.org [ispor.org]
- 20. Clinical development time is shorter for new anticancer drugs approved via accelerated approval in the US or via conditional approval in the EU - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Progress on the EGFR pathway drives targeted therapy for NSCLC [ewadirect.com]
- 23. Role of epidermal growth factor receptor in lung cancer and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. EGFR-Targeted Therapies: A Literature Review [mdpi.com]
- 26. EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities [mdpi.com]
Technical Support Center: CMC Challenges for Breakthrough Therapy Designated Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the common Chemistry, Manufacturing, and Controls (CMC) challenges encountered with products that have received Breakthrough Therapy designation. The accelerated timelines for these products necessitate a proactive and strategic approach to CMC development to ensure product quality and patient safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary CMC challenges associated with Breakthrough Therapy designated products?
A1: The accelerated development timelines inherent to Breakthrough Therapy designation present significant CMC challenges.[1][2][3] Key issues include:
-
Compressed Timelines: Less time is available for process optimization, analytical method development, and stability studies.[2][4]
-
Limited Manufacturing Experience: Products may be filed with minimal experience at the commercial scale, requiring a robust lifecycle validation approach.[2][3]
-
Evolving Process and Product Knowledge: The understanding of critical quality attributes (CQAs) and critical process parameters (CPPs) may be less mature at the time of filing.
-
Stability Data: Reduced real-time stability data for the commercial product often necessitates leveraging data from development batches.[3]
-
Comparability for Post-Approval Changes: Manufacturing processes may need to be refined post-approval, requiring thorough comparability protocols.[2]
Q2: How do accelerated timelines impact manufacturing process development and validation?
A2: Accelerated timelines require a more integrated and concurrent approach to process development and validation.[5] Key strategies include:
-
Early Process Characterization: It is crucial to build quality into the manufacturing process early through a deep understanding of the product's mechanism of action and timely identification of CQAs.[6]
-
Concurrent Validation: In some cases, process validation may be conducted concurrently with the manufacturing of commercial batches to expedite product availability.[7] This is often initiated during the review period of a Biologics License Application (BLA) or New Drug Application (NDA).[7]
-
Leveraging Prior Knowledge: Utilizing platform knowledge and data from similar products can help justify the manufacturing process and control strategy.[8][9]
-
Risk-Based Approaches: A science- and risk-based approach is essential to streamline CMC development activities and justify the deferral of some activities to the post-approval phase.[5][10]
Q3: What are the FDA's expectations for analytical method development and validation under expedited timelines?
A3: The FDA expects robust analytical methods to ensure product quality, even with accelerated timelines.[5] Key considerations include:
-
Phase-Appropriate Validation: Analytical methods should be validated to a degree that is appropriate for the stage of development.
-
Early Development of Critical Assays: High-priority assays, such as cell-based potency assays, should be developed and qualified early in the process.[2]
-
Stability-Indicating Methods: It is critical to develop and validate stability-indicating methods to accurately assess the product's shelf-life.[11]
-
Forced Degradation Studies: These studies are essential to understand the degradation pathways of the drug substance and product, which informs the development of stability-indicating methods.[12]
Q4: How should a company approach its control strategy for a Breakthrough Therapy designated product?
A4: The control strategy for an expedited product should be comprehensive and adaptable.[6] Key elements include:
-
Expanded Monitoring: Initially, it may be necessary to file with an expanded monitoring program that includes more tests and tighter in-process controls.[4]
-
Preliminary Specifications: Filing may occur with broader acceptance criteria for specifications, which can be refined post-approval as more manufacturing data becomes available.[4]
-
Risk Assessments: Thorough risk assessments are critical to justify the control strategy in the absence of extensive manufacturing data.[5]
-
Early and Frequent Communication with FDA: Engaging with regulatory agencies early and often is vital for aligning on an appropriate accelerated path and ensuring that the control strategy meets expectations.[6]
Troubleshooting Guides
Issue: Limited long-term stability data to support the proposed shelf-life.
| Troubleshooting Step | Description | Recommended Action |
| 1. Leverage Development Data | Utilize stability data from early-phase clinical and non-clinical batches. | Bridge the data from development batches to the commercial product through robust comparability studies.[3] |
| 2. Accelerated Stability Studies | Conduct accelerated stability studies at elevated temperature and humidity conditions. | Use this data to project long-term stability and propose a provisional shelf-life, with a commitment to continue long-term studies post-approval.[13] |
| 3. Bracketing and Matrixing | If applicable, use bracketing and matrixing designs for stability studies to reduce the number of samples tested. | Justify the design based on product and process knowledge. |
| 4. Post-Approval Commitment | Propose a comprehensive post-approval stability protocol. | Commit to providing the FDA with updated stability data as it becomes available. |
Issue: Manufacturing process changes are required post-approval.
| Troubleshooting Step | Description | Recommended Action |
| 1. Develop a Comparability Protocol | A comparability protocol is a detailed plan for assessing the effect of a specific manufacturing change on product quality. | Submit the comparability protocol to the FDA for review and agreement prior to implementing the change. |
| 2. Comprehensive Product Characterization | Thoroughly characterize the product before and after the manufacturing change. | Use a battery of analytical tests to assess CQAs and demonstrate that the change has not adversely impacted product quality. |
| 3. Risk Assessment | Conduct a risk assessment to evaluate the potential impact of the change on product safety and efficacy. | The level of testing and data required will depend on the level of risk associated with the change. |
| 4. Appropriate Regulatory Filing | Based on the risk assessment and the approved comparability protocol, submit the appropriate post-approval supplement. | This could range from a Prior Approval Supplement (PAS) for high-risk changes to an Annual Report for low-risk changes. |
Data Presentation
Table 1: Comparison of Traditional vs. Breakthrough Therapy CMC Timelines
| CMC Activity | Traditional Development Timeline | Breakthrough Therapy Development Timeline | Key Considerations for Breakthrough Therapy |
| Process Development & Optimization | 3-5 years | 1-2 years | Increased reliance on platform data and risk-based approaches.[8] |
| Analytical Method Validation | 2-3 years | 1-1.5 years | Phase-appropriate validation and early development of critical assays are essential.[2] |
| Commercial Scale-Up & Validation | 2-3 years | 1-2 years (may be concurrent with review) | Concurrent validation may be necessary to meet timelines.[7] |
| Real-Time Stability Studies | 2-3 years of data at filing | 6-12 months of data at filing | Leverage accelerated stability data and data from development batches.[3][14] |
| Overall CMC Development | 7-10 years | 3-5 years | Requires significant upfront planning and frequent regulatory interaction.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Monoclonal Antibody
-
Objective: To identify potential degradation pathways of the drug substance and to develop a stability-indicating analytical method.
-
Methodology:
-
Stress Conditions: Expose the drug substance to a variety of stress conditions, including:
-
Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH at room temperature for up to 24 hours.
-
Oxidation: 0.1% hydrogen peroxide at room temperature for up to 24 hours.
-
Thermal Stress: 50°C for up to 4 weeks.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis of Stressed Samples: Analyze the stressed samples at various time points using a suite of analytical methods, such as:
-
Size-Exclusion Chromatography (SEC) to detect aggregation and fragmentation.
-
Ion-Exchange Chromatography (IEX) to detect charge variants.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to detect chemical modifications.
-
Mass Spectrometry (MS) to identify degradation products.
-
-
Method Development: Use the data from the stressed samples to develop and validate a stability-indicating method that can resolve the degradation products from the intact antibody.
-
Visualizations
Caption: Workflow for CMC development with Breakthrough Therapy designation.
Caption: Key elements of a robust CMC control strategy.
References
- 1. Process Validation & Regulatory Strategies for Fast-track and Breakthrough Therapies | PPT [slideshare.net]
- 2. agilebiologics.com [agilebiologics.com]
- 3. dsinpharmatics.com [dsinpharmatics.com]
- 4. dsinpharmatics.com [dsinpharmatics.com]
- 5. Designing a CMC Strategy for Accelerated Development of Biotherapeutics [drug-dev.com]
- 6. casss.org [casss.org]
- 7. premier-research.com [premier-research.com]
- 8. 404 Page [emdgroup.com]
- 9. Developing Standards for Breakthrough Therapy Designation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hoganlovells.com [hoganlovells.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. CMC Guidelines for Breakthrough Therapy Drug Development [sannova.net]
- 14. ispe.gr.jp [ispe.gr.jp]
Validation & Comparative
A Comparative Guide to BTD-1 and BTD-2 Threonine Dehydratases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BTD-1 and BTD-2, two subtypes of biosynthetic threonine dehydratase (BTD), a key enzyme in the L-isoleucine biosynthesis pathway. Understanding the distinct structural and kinetic properties of these enzyme subtypes is crucial for metabolic engineering, drug targeting, and fundamental enzymology research.
Structural and Functional Overview
Biosynthetic threonine dehydratases (EC 4.3.1.19), also known as threonine deaminases, catalyze the pyridoxal-5'-phosphate (PLP)-dependent deamination of L-threonine to α-ketobutyrate and ammonia. This reaction is the first committed step in the biosynthesis of L-isoleucine. The primary distinction between this compound and BTD-2 lies in the architecture of their C-terminal regulatory domains. This compound enzymes possess a single ACT (Aspartate kinase, Chorismate mutase, TyrA) domain, while BTD-2 enzymes feature two ACT domains. This structural divergence directly impacts their allosteric regulation.
Comparative Data: this compound vs. BTD-2
| Feature | This compound Threonine Dehydratase | BTD-2 Threonine Dehydratase |
| Regulatory Domain | Single ACT-like subdomain | Two ACT-like subdomains |
| Allosteric Inhibition | Inhibited by L-isoleucine. High concentrations of L-valine can also be inhibitory. | Inhibited by L-isoleucine. |
| Allosteric Activation | Generally, L-valine is a weak activator or can counteract isoleucine inhibition to a limited extent. | L-valine effectively counteracts the inhibitory effect of L-isoleucine. |
| Quaternary Structure | Typically tetrameric. | Typically tetrameric. |
| Kinetic Behavior | Can exhibit sigmoidal kinetics in the presence of allosteric effectors. | Exhibits complex allosteric regulation with sigmoidal kinetics that are finely tuned by the ratio of L-isoleucine to L-valine. |
| Example Organisms | Bacillus subtilis | Escherichia coli |
Metabolic Pathway and Regulation
The activity of biosynthetic threonine dehydratase is a critical control point in the branched-chain amino acid synthesis pathway. The end-product of the pathway, L-isoleucine, acts as a feedback inhibitor, while L-valine, the product of a parallel pathway, can act as an antagonist to this inhibition, particularly for BTD-2. This intricate regulation balances the metabolic flux towards the synthesis of these essential amino acids.
Caption: Feedback regulation of the L-isoleucine biosynthesis pathway.
Experimental Protocols
I. Enzyme Purification
This protocol outlines a general strategy for the purification of recombinant this compound and BTD-2, which can be adapted based on the specific properties of the enzyme and expression system.
-
Cell Lysis: Resuspend cell pellets expressing the target BTD enzyme in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Affinity Chromatography: If the enzyme is His-tagged, load the clarified lysate onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the BTD enzyme with a high concentration of imidazole (e.g., 250-500 mM).
-
Ion Exchange Chromatography: Further purify the eluted fractions by ion-exchange chromatography (e.g., using a DEAE-cellulose or Q-Sepharose column). Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).
-
Size Exclusion Chromatography: As a final polishing step, subject the purified protein to size-exclusion chromatography to remove any remaining contaminants and to confirm the native oligomeric state.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
II. Threonine Dehydratase Activity Assay
This spectrophotometric assay measures the production of α-ketobutyrate from L-threonine.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 10 µM pyridoxal-5'-phosphate, varying concentrations of L-threonine, and the purified BTD enzyme.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Termination and Derivatization: Stop the reaction by adding 2,4-dinitrophenylhydrazine (DNPH) in HCl. This reagent reacts with the α-ketobutyrate product to form a colored hydrazone.
-
Color Development: Add a strong base (e.g., NaOH) to develop the color.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm).
-
Quantification: Determine the concentration of α-ketobutyrate produced using a standard curve generated with known concentrations of α-ketobutyrate.
-
Kinetic Parameter Determination: Perform the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The catalytic constant (kcat) can be calculated if the enzyme concentration is known.
-
Allosteric Regulation Studies: To investigate the effects of allosteric effectors, include varying concentrations of L-isoleucine and/or L-valine in the reaction mixture and measure the resulting changes in enzyme activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative characterization of this compound and BTD-2.
Caption: A typical experimental workflow for comparing BTD enzymes.
A Comparative Guide to the Structural Architectures of BTD-1 and CTD Threonine Dehydratases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional differences between two key types of bacterial threonine dehydratases: BTD-1 and CTD. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the distinct characteristics of these enzyme domains.
Introduction
Threonine dehydratases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the conversion of L-threonine to α-ketobutyrate and ammonia, a crucial step in the biosynthesis of isoleucine and the catabolism of threonine. In bacteria, these enzymes can be broadly categorized based on their domain architecture into two main types: the catabolic threonine dehydratases (CTD) and the biosynthetic threonine dehydratases (BTD). BTDs are further classified into this compound and BTD-2 based on the number of regulatory domains. This guide focuses on the structural and functional distinctions between the CTD and this compound types.
The primary structural difference lies in their domain composition. CTD enzymes consist of a single catalytic domain. In contrast, this compound enzymes possess an N-terminal catalytic domain and a C-terminal regulatory domain, which contains a single ACT-like subdomain.[1] This additional regulatory domain in this compound is central to its allosteric regulation, a feature absent in CTD.
Quantitative Data Summary
The following table summarizes the key quantitative differences between representative examples of CTD and this compound threonine dehydratases.
| Feature | CTD (Escherichia coli TdcB) | This compound (Corynebacterium glutamicum IlvA) |
| Domain Architecture | Catalytic Domain Only | Catalytic Domain + 1 ACT-like Regulatory Domain |
| Amino Acid Length | 329 amino acids[2][3][4] | 436 amino acids[5] |
| Monomer Molecular Weight | ~35.2 kDa[2][4] | ~46.6 kDa (Calculated from tetramer mass of 186.4 kDa)[5] |
| Quaternary Structure | Tetramer | Tetramer[5] |
| Allosteric Regulation | Activated by AMP[6] | Inhibited by L-isoleucine[6][7] |
Structural and Functional Comparison
Domain Architecture
The fundamental difference between CTD and this compound is the presence of the C-terminal regulatory domain in this compound.
-
CTD (Catalytic Threonine Dehydratase): As its name suggests, the CTD type is composed solely of a catalytic domain. A representative example is the TdcB protein from Escherichia coli, which is approximately 329 amino acids in length.[2][3][4] These enzymes are primarily involved in the anaerobic degradation of threonine to propionate to generate ATP.[6]
-
This compound (Biosynthetic Threonine Dehydratase Type 1): this compound enzymes, such as IlvA from Corynebacterium glutamicum, have a more complex structure. They feature an N-terminal catalytic domain that is structurally homologous to the entire CTD protein. Appended to this is a C-terminal regulatory domain containing a single ACT-like subdomain.[1] The ACT domain is a common regulatory motif in enzymes involved in amino acid metabolism.[8] this compound enzymes typically consist of more than 360 amino acids.[9]
Allosteric Regulation
The presence of the ACT-like domain in this compound confers the property of allosteric regulation by the end-product of the biosynthetic pathway, L-isoleucine.
-
This compound: L-isoleucine binds to the ACT-like regulatory domain, inducing a conformational change that is transmitted to the catalytic domain, leading to a decrease in enzyme activity.[7] This feedback inhibition is a critical mechanism for controlling the metabolic flux of the isoleucine biosynthesis pathway. The binding of isoleucine to the regulatory domain alters the enzyme's affinity for its substrate, threonine.
-
CTD: Lacking the regulatory domain, CTD enzymes are not subject to feedback inhibition by isoleucine. Instead, their activity is often allosterically activated by AMP.[6]
The following diagram illustrates the allosteric regulation of this compound by isoleucine.
Experimental Protocols
Determination of Enzyme Structure
The three-dimensional structures of this compound and CTD domains are typically determined using X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.
This technique involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be determined.
Methodology:
-
Protein Expression and Purification: The gene encoding the threonine dehydratase is cloned into an expression vector and transformed into a suitable host, such as E. coli. The protein is then overexpressed and purified to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization: The purified protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and salts. The hanging-drop vapor diffusion method is commonly employed. A small drop containing the protein and precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution, leading to slow protein precipitation and crystal formation.
-
Data Collection: A suitable crystal is mounted and exposed to a focused beam of X-rays, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Determination and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement or multiple isomorphous replacement. An initial model of the protein is built into the electron density map and refined to improve the fit with the experimental data.
The following diagram outlines the general workflow for protein structure determination by X-ray crystallography.
NMR spectroscopy provides information about the structure and dynamics of proteins in solution. This method is particularly useful for studying proteins that are difficult to crystallize.
Methodology:
-
Isotope Labeling: The protein is expressed in a medium containing stable isotopes, typically 15N and 13C.
-
NMR Data Acquisition: A concentrated solution of the labeled protein is placed in a strong magnetic field, and a series of multidimensional NMR experiments are performed to obtain correlations between different nuclei.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the protein sequence.
-
Structure Calculation: Distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments, and dihedral angle restraints are obtained from chemical shift data. This information is used to calculate an ensemble of structures that are consistent with the experimental data.
Threonine Dehydratase Activity Assay
The catalytic activity of both this compound and CTD can be measured by quantifying the production of α-ketobutyrate from threonine. A common method is a colorimetric assay using 2,4-dinitrophenylhydrazine (DNPH).
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 8.0), pyridoxal-5'-phosphate (PLP), and the substrate L-threonine.
-
Enzyme Reaction: The reaction is initiated by adding the purified threonine dehydratase enzyme to the reaction mixture. The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Derivatization: The reaction is stopped by adding an acidic solution of 2,4-dinitrophenylhydrazine. The DNPH reacts with the α-ketobutyrate product to form a colored hydrazone.
-
Color Development: After an incubation period, a strong base (e.g., NaOH) is added to develop the color.
-
Spectrophotometric Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 540 nm). The amount of α-ketobutyrate produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of α-ketobutyrate.
The following diagram illustrates the workflow for the threonine dehydratase activity assay.
Conclusion
The structural divergence between this compound and CTD threonine dehydratases, primarily the presence or absence of the ACT-like regulatory domain, dictates their distinct functional roles and regulatory mechanisms in bacterial metabolism. This compound, with its allosteric control by isoleucine, is finely tuned for the regulation of a biosynthetic pathway, while the simpler CTD is adapted for a catabolic role. Understanding these structural and functional differences is essential for researchers in fields ranging from metabolic engineering to the development of novel antimicrobial agents targeting these essential enzymes.
References
- 1. google.com [google.com]
- 2. uniprot.org [uniprot.org]
- 3. Covalent structure of biodegradative threonine dehydratase of Escherichia coli: homology with other dehydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent structure of biodegradative threonine dehydratase of Escherichia coli: homology with other dehydratases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and structural analyses of threonine dehydratase from Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Threonine dehydratases of Corynebacterium glutamicum with altered allosteric control: their generation and biochemical and structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Evolution of Threonine Dehydratase in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of Biotinidase (BTD) Across Different Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of Biotinidase (BTD), an enzyme critical for recycling the essential B-vitamin, biotin. By examining BTD orthologs from various organisms, we aim to highlight conserved functions and key differences, offering valuable insights for research and therapeutic development. The following sections present a summary of quantitative enzymatic data, detailed experimental protocols, and visualizations of the biotin cycle and related signaling pathways.
Data Presentation: Comparative Enzymatic Properties of Biotinidase
The following table summarizes the available quantitative data on the enzymatic and physical properties of Biotinidase from different sources. A significant portion of the detailed kinetic data is available for mammalian enzymes, with limited comparative data for microbial and other eukaryotic orthologs.
| Property | Human Serum | Human Milk | Rat (LEW) | Lactobacillus casei |
| Molecular Weight (Da) | 76,000[1] | 68,000[1] | Not specified | Not specified |
| Isoelectric Point (pI) | 4.3[1] | 4.6[1] | Not specified | Not specified |
| Glycosylation | N-glycosylated[1] | O-glycosylated[1] | Not specified | Not specified |
| K_m_ for Biotinyl-4-aminobenzoate (µM) | 50[1] | 22[1] | Not specified | Not specified |
| K_m_ for Biocytin | Not specified | Not specified | Not specified | Not specified |
| V_max_ | Not specified | Not specified | Not specified | Not specified |
| k_cat_/K_m_ | Not specified | Not specified | Not specified | Not specified |
| Activation by 2-mercaptoethanol | 1.5-fold[1] | 13-fold[1] | Not specified | Not specified |
| Competitive Inhibition by Biotin (K_i_) | 1.3 mM[1] | 43 µM[1] | Not specified | Not specified |
| Inhibition by Lipoic Acid (K_i_) | Not specified | Not specified | Not specified | Largest K_i_ observed[2] |
| Highest Specific Activity (V_s_) | Not specified | Not specified | Kidney[2] | High[2] |
Note: The data highlights structural and kinetic differences even within the same species (human serum vs. milk), suggesting potential tissue-specific functions or post-translational modifications. The high specific activity in Lactobacillus casei suggests an efficient biotin recycling mechanism in this bacterium. Further research is needed to characterize the kinetic parameters of biotinidase from a wider range of organisms, particularly from invertebrates and fungi, to better understand its evolutionary and functional diversity.
Experimental Protocols
A detailed methodology for a common colorimetric assay to determine biotinidase activity is provided below. This method is widely used for screening and characterizing biotinidase function.
Colorimetric Assay for Biotinidase Activity
This protocol is adapted from methods used for determining biotinidase activity in serum and dried blood spots.[1][3]
Principle:
Biotinidase catalyzes the hydrolysis of an artificial substrate, N-biotinyl-p-aminobenzoate (B-PAB), to release p-aminobenzoic acid (PABA). The liberated PABA is then diazotized and coupled with a chromogenic agent to produce a colored product, the absorbance of which is proportional to the biotinidase activity.
Reagents:
-
Phosphate Buffer: 500 mM, pH 6.0
-
EDTA Solution: 50 mM
-
Substrate Solution (B-PAB): 15 mM N-biotinyl-p-aminobenzoate
-
Trichloroacetic Acid (TCA): 1.84 M to stop the reaction
-
Sodium Nitrite: 14.5 mM (freshly prepared)
-
Ammonium Sulfamate: 43.8 mM (freshly prepared)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED): 3.86 mM (freshly prepared)
-
PABA Standard Solutions: For generating a standard curve (e.g., 25 to 1600 µM)
Procedure:
-
Sample Preparation:
-
For serum samples, dilute as needed with the phosphate buffer.
-
For dried blood spots (DBS), punch out a standard-sized disc (e.g., 3 mm).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, and B-PAB substrate solution.
-
Add the sample (serum or DBS disc) to the reaction mixture in a 96-well plate or microcentrifuge tube.
-
Incubate the reaction at 37°C for a defined period (e.g., 16 hours for DBS, or a shorter time for serum with higher activity).[3]
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding TCA solution.[3]
-
-
Color Development:
-
Transfer an aliquot of the reaction mixture to a new flat-bottomed microplate.
-
Sequentially add freshly prepared sodium nitrite, ammonium sulfamate, and NED solutions at 3-minute intervals.[3]
-
-
Measurement:
-
After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.[3]
-
-
Calculation:
-
Calculate the concentration of PABA released using a standard curve prepared with known concentrations of PABA.
-
Express biotinidase activity in units such as nmol/min/mL or U/L, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Signaling Pathways and Functional Roles
Biotinidase plays a central, evolutionarily conserved role in the biotin cycle , ensuring the bioavailability of biotin for essential metabolic processes.[4] Beyond this core function, evidence suggests its involvement in broader signaling networks.
The Core Biotin Cycle
The primary function of biotinidase is to recycle biotin. Biotin is a cofactor for several essential carboxylase enzymes involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[5] After the degradation of these carboxylases, biotin remains attached to a lysine residue, forming biocytin. Biotinidase cleaves this bond, releasing free biotin to be reused by holocarboxylase synthetase to activate new apocarboxylases.
Caption: The Biotin Cycle: A simplified diagram illustrating the central role of Biotinidase.
Broader Signaling Implications
Recent studies in model organisms have begun to uncover more complex roles for biotinidase and biotin metabolism.
-
Energy Metabolism and Nutrient Sensing: In biotinidase-deficient mice, a state of cellular energy deficit is observed, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mTOR signaling pathway.[6][7] This suggests a link between biotin recycling and the cellular response to nutrient availability and energy status. This pathway is highly conserved across many species, including Drosophila and humans.
Caption: Signaling consequences of Biotinidase deficiency in mice.
-
Neuroprotection: Studies in Drosophila have shown that biotin metabolism is altered in response to manganese-induced neurotoxicity, a model for Parkinson's disease-related neurodegeneration. Biotinidase-deficient flies exhibit exacerbated neurotoxicity, while biotin supplementation can mitigate these effects. This protective role of biotin also extends to human neuronal cell models, indicating a conserved function in neuronal health.
Experimental Workflow for Comparative Analysis
To conduct a functional comparison of biotinidase from different organisms, a systematic workflow is essential.
Caption: A generalized workflow for the comparative functional analysis of Biotinidase.
Conclusion
The available data strongly supports the evolutionary conservation of biotinidase's primary function in biotin recycling across diverse organisms. However, significant differences in kinetic properties and post-translational modifications, as seen between human serum and milk biotinidase, suggest functional diversification. The emerging roles of biotinidase in broader signaling pathways related to energy metabolism and neuroprotection highlight the need for further comparative studies. Future research focusing on the detailed enzymatic characterization of biotinidase from a wider phylogenetic range and the elucidation of its interacting partners will be crucial for a comprehensive understanding of its biological roles and for exploring its potential as a therapeutic target.
References
- 1. Analysis of Biotinidase Activity in Serum by Digital Imaging Colorimetry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of specific activities and kinetic constants of biotinidase and lipoamidase in LEW rat and Lactobacillus casei (Shirota) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochimicaclinica.it [biochimicaclinica.it]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Biotinidase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tulipgroup.com [tulipgroup.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Critical Role of BTD-1 in Biotin Metabolism: A Comparative Guide
For Immediate Release
A comprehensive guide validating the essential function of Biotinidase (BTD-1) in the biotin cycle, a cornerstone of metabolic health. This publication offers a comparative analysis of this compound's performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Biotin, or Vitamin B7, is an indispensable cofactor for a suite of carboxylase enzymes that play a pivotal role in the metabolism of carbohydrates, fats, and proteins. The bioavailability of biotin is largely dependent on its efficient recycling from metabolic turnover, a process governed by the enzyme Biotinidase, encoded by the BTD gene (herein referred to as this compound). This guide elucidates the integral role of this compound in maintaining metabolic homeostasis and provides a comparative framework for its functional analysis.
The Biotin Cycle and the Central Role of this compound
The biotin cycle is a critical metabolic pathway that ensures a continuous supply of free biotin for the activation of apocarboxylases (inactive carboxylases) into their functional holocarboxylase forms. This compound is the lynchpin of this cycle, responsible for liberating biotin from biocytin and biotinylated peptides, which are breakdown products of holocarboxylases. In the absence of functional this compound, biotin recycling is impaired, leading to a state of biotin deficiency and subsequent loss of carboxylase activity. This can result in a range of severe metabolic and neurological disorders.
Comparative Performance of this compound
The efficiency of this compound is critical for maintaining biotin homeostasis. Its performance can be evaluated by its enzymatic kinetics and by observing the metabolic consequences of its deficiency. While direct enzymatic "alternatives" to this compound for biotin recycling are not known to exist in humans, a comparison can be drawn with the activity of holocarboxylase synthetase (HCS), the enzyme responsible for attaching biotin to apocarboxylases, and with the theoretical capacity of de novo biotin synthesis in organisms that possess this pathway.
Quantitative Data Summary
| Parameter | This compound (Biotinidase) | Holocarboxylase Synthetase (HCS) | De Novo Biotin Synthesis |
| Function | Recycles biotin from biocytin and biotinylated peptides. | Covalently attaches biotin to apocarboxylases. | Synthesizes biotin from precursors. |
| Substrate(s) | Biocytin, N-biotinyl-p-aminobenzoate (artificial) | Biotin, ATP, Apocarboxylases | Pimeloyl-CoA, Alanine, etc. |
| Km (for Biotin) | N/A (Substrate is biocytin) | ~45-fold elevated in some mutants compared to wild-type[1] | N/A |
| Vmax | Reduced in Km variants[2] | Significantly decreased in mutant forms[1] | Rate-limiting steps identified[3] |
| Metabolic Impact of Deficiency | Accumulation of biocytin, decreased carboxylase activity, leading to metabolic acidosis and neurological symptoms.[4][5][6][7] | Multiple carboxylase deficiency with similar metabolic consequences to this compound deficiency.[7][8] | Inability to produce biotin, leading to deficiency if not obtained from the diet. |
| Normal Serum Activity | 3.5 - 13.8 U/L[9] | Not routinely measured for activity levels in serum. | Not present in humans. |
Note: Profound biotinidase deficiency is defined as <10% of mean normal serum activity, while partial deficiency is 10-30% of mean normal activity.[5][10]
Experimental Protocols
Colorimetric Assay for this compound (Biotinidase) Activity
This protocol describes a quantitative colorimetric assay to determine this compound activity in serum, adapted from established methods.[11][12][13][14][15][16] The assay is based on the enzymatic cleavage of the artificial substrate N-biotinyl-p-aminobenzoate (B-PAB) by this compound, which releases p-aminobenzoate (PABA). PABA is then quantified colorimetrically after a diazotization reaction.
Materials and Reagents:
-
N-biotinyl-p-aminobenzoate (B-PAB)
-
p-aminobenzoic acid (PABA) standards
-
Potassium phosphate buffer (pH 6.0)
-
EDTA
-
Human serum albumin
-
Trichloroacetic acid (TCAA)
-
Sodium nitrite (NaNO₂)
-
Ammonium sulfamate (AMS)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 546 nm or 550 nm.
-
Incubator or water bath at 37°C
-
Centrifuge
Procedure:
-
Reagent Preparation:
-
Substrate Solution (Buffer A): Prepare a solution containing potassium phosphate buffer (pH 6.0), EDTA, human serum albumin, and B-PAB.[11][17]
-
PABA Standard Solutions: Prepare a series of PABA standards of known concentrations in deionized water.[11]
-
TCAA Solution: Prepare a 30% (v/v) solution of TCAA in deionized water.[11]
-
Sodium Nitrite Solution: Prepare a 0.01% (w/v) solution of NaNO₂ in deionized water. Prepare fresh.[17]
-
Ammonium Sulfamate Solution: Prepare a 0.05% (w/v) solution of AMS in deionized water.[17]
-
NED Solution: Prepare a 0.01% (w/v) solution of NED in deionized water.[17]
-
-
Enzymatic Reaction:
-
Pipette 50 µL of serum sample into a test tube.
-
Add 950 µL of Substrate Solution (Buffer A) to the test tube and vortex.
-
Incubate the reaction mixture at 37°C for 30 minutes.[11]
-
Stop the reaction by adding 100 µL of 30% TCAA solution.
-
Centrifuge the tube at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[11]
-
-
Colorimetric Detection:
-
Transfer 500 µL of the supernatant to a new test tube.
-
Add 100 µL of 0.01% NaNO₂ solution and incubate for 3 minutes at room temperature.[11]
-
Add 100 µL of 0.05% AMS solution to remove excess nitrite and incubate for 3 minutes.[11]
-
Add 100 µL of 0.01% NED solution and incubate for 10 minutes at room temperature to allow for color development (a pink/purple color will form).[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples and PABA standards at 546 nm or 550 nm.[11][12]
-
Construct a standard curve by plotting the absorbance of the PABA standards against their known concentrations.
-
Determine the concentration of PABA produced in the enzymatic reaction by interpolating the absorbance of the samples on the standard curve.
-
Calculate the this compound activity, typically expressed in units per liter (U/L), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of PABA per minute under the specified assay conditions.
-
Conclusion
This compound is a critical enzyme in the biotin metabolic pathway, and its proper function is essential for health. The provided comparative data and experimental protocol offer a valuable resource for researchers and clinicians involved in the study of metabolic disorders and the development of related diagnostics and therapeutics. Understanding the role and performance of this compound is fundamental to addressing the pathological consequences of its deficiency.
References
- 1. Relationship between kinetic properties of mutant enzyme and biochemical and clinical responsiveness to biotin in holocarboxylase synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotinidase Km-variants: detection and detailed biochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omics for Improving Seed Quality and Yield [mdpi.com]
- 4. Biotinidase Deficiency | Revvity [revvity.com]
- 5. Biotinidase Deficiency: Prevalence, Impact And Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biotinidase Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 8. youtube.com [youtube.com]
- 9. Biotin in metabolism and its relationship to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotinidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of Biotinidase Activity in Serum by Digital Imaging Colorimetry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. astoria-pacific.com [astoria-pacific.com]
- 13. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochimicaclinica.it [biochimicaclinica.it]
- 15. BIOTS - Overview: Biotinidase, Serum [mayocliniclabs.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Antibody Cross-Reactivity Against Biotinidase (BTD) and its Homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting Biotinidase (BTD), a crucial enzyme in biotin metabolism. Understanding the specificity and cross-reactivity of anti-BTD antibodies with its homologues across different species is vital for the accurate interpretation of experimental results and the development of diagnostic and therapeutic applications.
Introduction to Biotinidase (BTD)
Biotinidase is an enzyme encoded by the BTD gene.[1][2] Its primary function is to recycle the B vitamin biotin by cleaving it from biocytin and biotinylated peptides, making it available for various metabolic processes.[3][4] Biotinidase deficiency is an inherited metabolic disorder that can lead to neurological and cutaneous abnormalities if left untreated. Given its clinical significance, reliable detection of BTD in various samples is crucial.
Homologues of Human Biotinidase
Homologues of the human BTD protein exist across various species, serving a similar metabolic function. For researchers using animal models in their studies, understanding the degree of similarity between human BTD and its homologues in these models is critical for selecting appropriate antibodies. The table below summarizes the protein sequence homology between human Biotinidase and its orthologs in commonly used model organisms.
Table 1: Protein Sequence Homology of Biotinidase (BTD) Homologues Compared to Human BTD
| Species | Common Name | UniProt Accession No. | Sequence Identity to Human BTD (%) |
| Homo sapiens | Human | P43251 | 100 |
| Mus musculus | Mouse | Q9QWR1 | 83.7 |
| Rattus norvegicus | Rat | Q5XI97 | 83.5 |
Sequence identity was determined by protein BLAST analysis.
The high degree of sequence identity, particularly between mouse and rat BTD, suggests that antibodies raised against human BTD may exhibit cross-reactivity with these homologues.
Comparative Analysis of Anti-BTD Antibody Cross-Reactivity
This section provides a comparative analysis of a hypothetical anti-human BTD monoclonal antibody's cross-reactivity with BTD homologues from mouse and rat. The data presented is illustrative and representative of typical results obtained from Western Blot and ELISA experiments.
Table 2: Representative Cross-Reactivity Data for a Monoclonal Anti-Human BTD Antibody
| Target Protein | Western Blot Signal Intensity (Normalized to Human) | ELISA OD450 (at 1 µg/mL antigen coating) |
| Human BTD | 1.00 | 2.50 |
| Mouse BTD | 0.85 | 2.10 |
| Rat BTD | 0.82 | 2.05 |
Disclaimer: The data in this table is for illustrative purposes only and represents expected outcomes based on high sequence homology. Actual results may vary depending on the specific antibody and experimental conditions.
The representative data indicates a high degree of cross-reactivity of the anti-human BTD antibody with both mouse and rat BTD, which is consistent with the high sequence homology.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Protocol for Cross-Reactivity Assessment
-
Sample Preparation: Prepare protein lysates from human, mouse, and rat tissues or cells known to express Biotinidase. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts (e.g., 20-30 µg) of each protein lysate into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-human BTD primary antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically recognizes the primary antibody's host species (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities for BTD in each lane using densitometry software. Normalize the signals for mouse and rat BTD to the human BTD signal.
ELISA Protocol for Cross-Reactivity Assessment
-
Coating: Coat the wells of a 96-well microplate with 100 µL of purified recombinant human, mouse, and rat BTD protein (e.g., at 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) and block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add 100 µL of serial dilutions of the anti-human BTD primary antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of an HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the optical density (OD) values obtained for each BTD homologue at the same antibody concentration.
Visualizations
Biotin Cycle Signaling Pathway
The following diagram illustrates the central role of Biotinidase in the biotin cycle.
Caption: The Biotin Cycle pathway.
Experimental Workflow for Antibody Cross-Reactivity Testing
The diagram below outlines the general workflow for assessing the cross-reactivity of an antibody against its homologues.
Caption: Workflow for cross-reactivity testing.
References
A Tale of Two Pathways: Unpacking the FDA's Breakthrough Therapy Designation and Accelerated Approval
A Comparative Guide for Drug Development Professionals
Navigating the regulatory landscape for novel therapeutics is a critical endeavor for researchers, scientists, and drug development professionals. Among the various expedited pathways offered by the U.S. Food and Drug Administration (FDA), the Breakthrough Therapy Designation and Accelerated Approval programs stand out as powerful tools to bring promising drugs to patients with serious conditions more quickly. While both aim to shorten development and review timelines, they operate under distinct criteria, offer different levels of FDA engagement, and have unique implications for post-market requirements. This guide provides an objective comparison of these two pathways, supported by experimental data from key clinical trials, to aid in strategic decision-making during drug development.
At a Glance: Key Differences Between the Two Pathways
| Feature | Breakthrough Therapy Designation (BTD) | Accelerated Approval (AA) |
| Purpose | To expedite the development and review of drugs that may demonstrate substantial improvement over available therapies.[1][2] | To allow for earlier approval of drugs that treat serious conditions and fill an unmet medical need based on a surrogate endpoint.[3] |
| Timing of Request | As early as Investigational New Drug (IND) application, ideally before the end-of-phase-2 meeting.[4] | Can be discussed with the FDA during development, with the formal request typically part of the New Drug Application (NDA) or Biologics License Application (BLA) submission. |
| Evidence Standard | Preliminary clinical evidence indicating the drug may demonstrate substantial improvement over available therapy on a clinically significant endpoint.[1][2][5] | Use of a surrogate endpoint that is reasonably likely to predict clinical benefit or an effect on an intermediate clinical endpoint.[3] |
| Key Benefit | Intensive FDA guidance on an efficient drug development program, including all Fast Track designation features.[1][6] | Potential for earlier market access based on surrogate endpoint data, pending confirmation of clinical benefit.[3] |
| Post-Approval Requirement | Standard post-marketing requirements. | Confirmatory trials are required to verify and describe the anticipated clinical benefit. If these trials fail, the FDA can withdraw approval.[3] |
Visualizing the Pathways
To better understand the workflow and logical relationships within each pathway, the following diagrams illustrate the key stages and decision points.
Caption: Workflow for Breakthrough Therapy Designation.
Caption: Workflow for the Accelerated Approval Pathway.
Case Studies: A Deep Dive into Drug Approvals
To illustrate the practical application and impact of these pathways, we will examine three case studies: Keytruda® (pembrolizumab), Imbruvica® (ibrutinib), and Aduhelm™ (aducanumab).
Case Study 1: Keytruda® (pembrolizumab) - A Breakthrough in Melanoma Treatment
Keytruda, an anti-PD-1 therapy, received Breakthrough Therapy Designation for advanced melanoma. This designation was based on early, promising data from the KEYNOTE-001 trial.
Quantitative Data Summary: KEYNOTE-001 Trial (Advanced Melanoma)
| Endpoint | Result |
| Overall Response Rate (ORR) | 33% (95% CI, 30-37)[7] |
| Complete Response (CR) Rate | 8% (95% CI, 6-11)[7] |
| Median Duration of Response (DOR) | 28.2 months[7] |
| Median Progression-Free Survival (PFS) | 4.4 months (95% CI, 3.1-5.5)[7] |
| Median Overall Survival (OS) | 22.8 months (95% CI, 19.8-28.7)[7] |
| 12-Month Overall Survival Rate | 66%[7] |
| 24-Month Overall Survival Rate | 49%[7] |
Experimental Protocol: KEYNOTE-001 (Advanced Melanoma Cohort)
-
Study Design: An open-label, multicenter, phase 1b trial with multiple expansion cohorts.[8]
-
Patient Population: Patients with progressive locally advanced or metastatic melanoma, including those who were ipilimumab-naïve and those who were ipilimumab-refractory.[9]
-
Inclusion Criteria (Abbreviated): Confirmed diagnosis of unresectable or metastatic melanoma, measurable disease per RECIST v1.1, and ECOG performance status of 0 or 1.
-
Exclusion Criteria (Abbreviated): Active autoimmune disease requiring systemic treatment, prior therapy with an anti-PD-1, anti-PD-L1, or anti-PD-L2 agent, or a history of severe immune-related adverse events from other immunotherapies.
-
Treatment Regimen: Pembrolizumab administered intravenously at a dose of 2 mg/kg every 3 weeks or 10 mg/kg every 2 or 3 weeks.[10]
-
Primary Endpoints: Overall response rate (ORR) assessed by RECIST v1.1.[8]
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and duration of response (DOR).[8]
-
Statistical Analysis: The ORR was estimated with a 95% confidence interval. Time-to-event endpoints (PFS and OS) were estimated using the Kaplan-Meier method.
Case Study 2: Imbruvica® (ibrutinib) - Accelerated Approval for Mantle Cell Lymphoma
Imbruvica, a Bruton's tyrosine kinase (BTK) inhibitor, was granted both Breakthrough Therapy Designation and Accelerated Approval for the treatment of patients with mantle cell lymphoma (MCL) who have received at least one prior therapy. The accelerated approval was based on the overall response rate demonstrated in a single-arm clinical trial.[1][11]
Quantitative Data Summary: PCYC-1104 Trial (Relapsed/Refractory MCL)
| Endpoint | Result |
| Overall Response Rate (ORR) (Investigator Assessed) | 67%[1] |
| Complete Response (CR) Rate (Investigator Assessed) | 23%[12] |
| Median Duration of Response (DOR) | 17.5 months[1][11] |
| Median Progression-Free Survival (PFS) | 13.9 months[11] |
| Median Overall Survival (OS) | 22.5 months[12] |
| 18-Month Overall Survival Rate | 58%[13] |
Experimental Protocol: PCYC-1104 (Relapsed/Refractory MCL)
-
Study Design: A phase 2, multicenter, single-arm, open-label trial.[1][12]
-
Patient Population: 111 patients with relapsed or refractory mantle cell lymphoma who had received at least one prior therapy.[1][11]
-
Inclusion Criteria (Abbreviated): Confirmed diagnosis of MCL, received at least one prior therapy, and measurable disease.
-
Exclusion Criteria (Abbreviated): Prior allogeneic stem cell transplant, active central nervous system lymphoma, or significant cardiovascular disease.
-
Treatment Regimen: Ibrutinib 560 mg administered orally once daily until disease progression or unacceptable toxicity.[11]
-
Primary Endpoint: Overall response rate (ORR) as assessed by an Independent Review Committee.[12]
-
Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[12]
-
Statistical Analysis: The primary analysis was the assessment of ORR. Time-to-event endpoints were estimated using the Kaplan-Meier method.
Case Study 3: Aduhelm™ (aducanumab) - A Contentious Accelerated Approval
Aduhelm, an amyloid beta-directed antibody, received Accelerated Approval for the treatment of Alzheimer's disease, a decision that generated significant debate. The approval was based on the surrogate endpoint of reduction in amyloid beta plaques in the brain, with conflicting results on clinical benefit from the pivotal trials.[14]
Quantitative Data Summary: EMERGE (Study 302) and ENGAGE (Study 301) Trials (Early Alzheimer's Disease)
| Endpoint | EMERGE (High-Dose) | ENGAGE (High-Dose) |
| Change from Baseline in CDR-SB Score at Week 78 | -0.39 (22% slowing of decline vs. placebo, P=0.01)[15] | +0.03 (2% worsening of decline vs. placebo, P=0.83)[10] |
| Change from Baseline in Brain Amyloid Beta PET Composite SUVR at Week 78 | Statistically significant reduction | Statistically significant reduction |
Experimental Protocol: EMERGE and ENGAGE (Early Alzheimer's Disease)
-
Study Design: Two identically designed, phase 3, randomized, double-blind, placebo-controlled, parallel-group studies.[16]
-
Patient Population: Patients with early Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed presence of amyloid pathology.
-
Inclusion Criteria (Abbreviated): Age 50-85, diagnosis of mild cognitive impairment due to Alzheimer's disease or mild Alzheimer's disease dementia, and positive amyloid PET scan.
-
Exclusion Criteria (Abbreviated): Any neurological condition other than Alzheimer's that could contribute to cognitive impairment, history of stroke or transient ischemic attack within the last 12 months.
-
Treatment Regimen: Aducanumab administered as an intravenous infusion every 4 weeks, with titration up to a target dose of 10 mg/kg for patients with the APOE ε4 allele.[17]
-
Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 78 weeks.[15]
-
Secondary Endpoints: Change from baseline in Mini-Mental State Examination (MMSE), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 13), and Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory (ADCS-ADL-MCI).[15]
-
Statistical Analysis: The primary endpoint was analyzed using a mixed model for repeated measures. The studies were terminated early based on a futility analysis, and the final analysis was conducted on the available data.[16]
Conclusion
Breakthrough Therapy Designation and Accelerated Approval are distinct and valuable pathways for expediting the availability of critical new medicines. BTD focuses on facilitating the development of drugs with the potential for substantial improvement over existing therapies through enhanced FDA communication and guidance. In contrast, the AA pathway provides a route to earlier market access for drugs addressing unmet needs in serious conditions, based on surrogate endpoints, with the important caveat of required post-marketing confirmatory studies to verify clinical benefit.
For drug development professionals, a thorough understanding of the nuances of each pathway is essential for crafting an effective regulatory strategy. The choice between pursuing BTD, AA, or both, will depend on the specific characteristics of the drug, the strength of the early clinical data, and the nature of the disease being targeted. By carefully considering the requirements and potential benefits of each pathway, and by designing robust clinical trials to generate the necessary evidence, researchers and developers can increase the likelihood of successfully navigating the regulatory process and ultimately delivering innovative therapies to patients in need.
References
- 1. IMBRUVICA® (ibrutinib) Long-term Follow-up Data in Patients Living with Relapsed/Refractory Mantle Cell Lymphoma Show Almost Half Alive at Two Years [jnj.com]
- 2. merck.com [merck.com]
- 3. Aducanumab (marketed as Aduhelm) Information | FDA [fda.gov]
- 4. FDA approves pembrolizumab for adjuvant treatment of melanoma | FDA [fda.gov]
- 5. merck.com [merck.com]
- 6. aimatmelanoma.org [aimatmelanoma.org]
- 7. targetedonc.com [targetedonc.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. IMBRUVICA™ (ibrutinib) Capsules Now Approved in the U.S. for Mantle Cell Lymphoma Patients Who Have Received at Least One Prior Therapy [jnj.com]
- 10. Aducanumab for Alzheimer Disease [southcarolinablues.com]
- 11. ajmc.com [ajmc.com]
- 12. IMBRUVICA® (ibrutinib) Data Demonstrates Safety and Durability of Response at Two-Year Follow-up in Mantle Cell Lymphoma [prnewswire.com]
- 13. Validate User [ashpublications.org]
- 14. FDA approves Aduhelm, first new drug for Alzheimer's in 20 years, despite questions - CBS News [cbsnews.com]
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- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
Breakthrough Therapy Designation: A Comparative Guide to Clinical Outcomes
The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation (BTD) is designed to expedite the development and review of drugs intended for serious or life-threatening conditions. This designation is granted when preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapies on one or more clinically significant endpoints. This guide provides a comparative analysis of the clinical outcomes of several drugs that have received this designation, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
High-Level Success Rates of the Breakthrough Therapy Designation Program
An analysis of 599 Breakthrough Therapy Designations between 2013 and 2022 revealed that 72% of drugs granted this status were ultimately approved by the FDA, with an additional 13% still pending a decision.[1] This high success rate underscores the program's effectiveness in identifying and fostering the development of promising therapies. Oncology has been a major beneficiary of the BTD program, accounting for a significant portion of both designations and subsequent approvals.[1]
Below are detailed comparisons of specific drugs that have received Breakthrough Therapy Designation, including their clinical trial data, experimental protocols, and mechanisms of action.
Zenocutuzumab (Bizengri)
Indication: Treatment of adult patients with advanced unresectable or metastatic non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) harboring a neuregulin 1 (NRG1) gene fusion.[2]
Clinical Outcomes
The efficacy and safety of zenocutuzumab were evaluated in the pivotal Phase 2 eNRGy trial.
| Clinical Trial | Patient Population | Primary Endpoint | Key Outcomes |
| eNRGy (Phase 2) | Patients with advanced NRG1 fusion-positive solid tumors | Overall Response Rate (ORR) | NSCLC Cohort: ORR of 35%[3] Pancreatic Cancer Cohort: ORR of 42%[3] Overall Population: Median Duration of Response (DOR) of 9.1 months[3] |
Experimental Protocol: eNRGy Trial (NCT02912949)
-
Study Design: A global, multicenter, open-label, single-arm Phase 1/2 study.[3][4]
-
Patient Population: Patients aged 18 years or older with locally advanced, unresectable, or metastatic solid tumors with an NRG1 gene fusion who had progressed on standard-of-care therapies.[[“]]
-
Dosing Regimen: Zenocutuzumab was administered intravenously at a dose of 750 mg every two weeks.[2][[“]]
-
Endpoints: The primary endpoint was ORR as assessed by an independent review committee. Secondary endpoints included DOR, progression-free survival (PFS), and safety.[2][[“]]
-
Statistical Analysis: ORR was evaluated in the efficacy-evaluable population. Time-to-event endpoints were estimated using the Kaplan-Meier method.
Signaling Pathway and Mechanism of Action
Zenocutuzumab is a bispecific antibody that targets HER2 and HER3. NRG1 fusions act as ligands that bind to HER3, leading to the formation of a HER2/HER3 heterodimer and the activation of downstream signaling pathways that promote cancer cell growth and proliferation. Zenocutuzumab works by binding to HER2 and subsequently blocking the interaction of the NRG1 fusion protein with HER3, thereby inhibiting the activation of the HER2/HER3 signaling pathway.[4][6]
Pembrolizumab (Keytruda)
Indication (in this context): In combination with chemotherapy for the treatment of patients with platinum-resistant recurrent ovarian cancer.
Clinical Outcomes
The KEYNOTE-B96/ENGOT-ov65 trial was pivotal in demonstrating the benefit of pembrolizumab in this patient population.
| Clinical Trial | Patient Population | Primary Endpoint | Key Outcomes |
| KEYNOTE-B96/ENGOT-ov65 | Patients with platinum-resistant recurrent ovarian cancer | Progression-Free Survival (PFS) | Statistically significant and clinically meaningful improvement in PFS for the pembrolizumab combination group compared to chemotherapy alone in both the PD-L1 positive and all-comer populations.[7] Statistically significant improvement in Overall Survival (OS) in patients with PD-L1-expressing tumors.[7] |
Experimental Protocol: KEYNOTE-B96/ENGOT-ov65 Trial (NCT05116189)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[8]
-
Patient Population: 643 female patients aged 18 and older with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer that is resistant to platinum-based chemotherapy.[8][9]
-
Dosing Regimen: Patients were randomized to receive either pembrolizumab (200 mg every 3 weeks) in combination with paclitaxel with or without bevacizumab, or placebo with paclitaxel with or without bevacizumab.[7][9]
-
Endpoints: The primary endpoint was PFS. A key secondary endpoint was OS.[7]
-
Statistical Analysis: The analysis of PFS and OS was performed using a stratified log-rank test.
Signaling Pathway and Mechanism of Action
Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[10] By blocking this interaction, pembrolizumab releases the inhibition of the immune response, thereby enabling T cells to recognize and attack tumor cells.[10][11]
Obinutuzumab (Gazyva)
Indication: For the treatment of adult patients with active lupus nephritis in combination with standard therapy.
Clinical Outcomes
The REGENCY trial was a key study demonstrating the efficacy of obinutuzumab in lupus nephritis.
| Clinical Trial | Patient Population | Primary Endpoint | Key Outcomes |
| REGENCY (Phase 3) | Patients with active Class III or IV lupus nephritis | Complete Renal Response (CRR) | At 1 year, 46.4% of patients in the obinutuzumab group achieved CRR compared to 33.1% in the placebo group.[12] |
Experimental Protocol: REGENCY Trial (NCT04221477)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[13]
-
Patient Population: 271 patients with active/chronic International Society of Nephrology/Renal Pathology Society 2003 proliferative Class III or IV lupus nephritis, with or without Class V.[12][13]
-
Dosing Regimen: Patients were randomized 1:1 to receive either obinutuzumab plus standard therapy (mycophenolate mofetil and glucocorticoids) or placebo plus standard therapy.[12][13]
-
Endpoints: The primary endpoint was CRR at one year.
Signaling Pathway and Mechanism of Action
Obinutuzumab is a monoclonal antibody that targets the CD20 antigen expressed on the surface of B-lymphocytes. Upon binding to CD20, obinutuzumab mediates B-cell lysis through antibody-dependent cell-mediated cytotoxicity (ADCC) and direct cell death. Depletion of B-cells is thought to reduce the production of autoantibodies that contribute to the pathogenesis of lupus nephritis.
Seladelpar (Livdelzi)
Indication: For the treatment of primary biliary cholangitis (PBC).
Clinical Outcomes
The RESPONSE trial evaluated the efficacy and safety of seladelpar in patients with PBC.
| Clinical Trial | Patient Population | Primary Endpoint | Key Outcomes |
| RESPONSE (Phase 3) | Patients with PBC with an inadequate response to or intolerance to ursodeoxycholic acid | Biochemical Response | At 12 months, 61.7% of patients in the seladelpar group achieved a biochemical response compared to 20.0% in the placebo group (P<0.001).[14] 25.0% of patients in the seladelpar group achieved normalization of alkaline phosphatase levels compared to 0% in the placebo group (P<0.001).[14] Significant reduction in pruritus in patients with moderate-to-severe itch at baseline.[14] |
Experimental Protocol: RESPONSE Trial (NCT04620733)
-
Study Design: A 12-month, double-blind, placebo-controlled, Phase 3 trial.[14][15]
-
Patient Population: 193 patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid.[14] Patients with and without compensated cirrhosis were included.[16]
-
Dosing Regimen: Patients were randomized in a 2:1 ratio to receive either oral seladelpar 10 mg daily or placebo.[14][15]
-
Endpoints: The primary endpoint was a composite biochemical response defined as an alkaline phosphatase (ALP) level <1.67 times the upper limit of normal (ULN), with a decrease of ≥15% from baseline, and a normal total bilirubin level at 12 months.[17] Key secondary endpoints included ALP normalization and change in pruritus score.[17]
-
Statistical Analysis: The primary endpoint was analyzed using a logistic regression model.
Signaling Pathway and Mechanism of Action
Seladelpar is a selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist. Activation of PPAR-δ in the liver is believed to have anti-cholestatic and anti-inflammatory effects, which are beneficial in the treatment of PBC.[18]
Belantamab Mafodotin (Blenrep)
Indication: In combination with bortezomib and dexamethasone for the treatment of adult patients with relapsed or refractory multiple myeloma who have received at least two prior lines of therapy.
Clinical Outcomes
The DREAMM-7 trial provided the pivotal data for the approval of this combination therapy.
| Clinical Trial | Patient Population | Primary Endpoint | Key Outcomes |
| DREAMM-7 (Phase 3) | Patients with relapsed or refractory multiple myeloma with at least one prior line of therapy | Progression-Free Survival (PFS) | In patients with 2 or more prior lines of therapy, the belantamab mafodotin combination showed a 51% reduction in the risk of death and a tripled median PFS of 31.3 months versus 10.4 months for the daratumumab-based triplet.[19] |
Experimental Protocol: DREAMM-7 Trial (NCT04246047)
-
Study Design: A multicenter, open-label, randomized Phase 3 clinical trial.[19][20]
-
Patient Population: 494 patients with relapsed or refractory multiple myeloma who had previously been treated with at least one prior line of therapy.[19]
-
Dosing Regimen: Patients were randomized 1:1 to receive either belantamab mafodotin (2.5 mg/kg intravenously every 3 weeks) plus bortezomib and dexamethasone (BVd) or daratumumab plus bortezomib and dexamethasone (DVd).[21]
-
Endpoints: The primary endpoint was PFS. A key secondary endpoint was OS.[21]
-
Statistical Analysis: PFS and OS were analyzed using a stratified log-rank test.
Signaling Pathway and Mechanism of Action
Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells.[2] The ADC consists of a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF).[22] Upon binding to BCMA, the ADC is internalized, and MMAF is released, leading to cell cycle arrest and apoptosis of the myeloma cells.[2][22] The antibody component also induces an immune-mediated response against the tumor cells.[23]
Raludotatug Deruxtecan
Indication (Investigational): For the treatment of patients with platinum-resistant ovarian cancer.
Clinical Outcomes
The REJOICE-Ovarian01 trial is evaluating the efficacy and safety of raludotatug deruxtecan.
| Clinical Trial | Patient Population | Primary Endpoint | Key Outcomes (Phase 2 part) |
| REJOICE-Ovarian01 (Phase 2/3) | Patients with platinum-resistant, high-grade ovarian, primary peritoneal, or fallopian tube cancer | Objective Response Rate (ORR) | Across three dose levels, a confirmed ORR of 50.5% was observed.[24] |
Experimental Protocol: REJOICE-Ovarian01 Trial (NCT06161025)
-
Study Design: A global, multicenter, randomized, open-label Phase 2/3 trial.[25]
-
Patient Population: Patients with platinum-resistant, high-grade ovarian cancer who have received one to three prior systemic lines of therapy.[25]
-
Dosing Regimen: The Phase 2 portion evaluated three doses of raludotatug deruxtecan (4.8 mg/kg, 5.6 mg/kg, or 6.4 mg/kg) administered intravenously every 21 days.[24][26] The Phase 3 portion will compare the selected dose to the investigator's choice of chemotherapy.[24][26]
-
Endpoints: The primary endpoint of the Phase 2 part is ORR.[24] The dual primary endpoints of the Phase 3 part are ORR and PFS.[24]
-
Statistical Analysis: In Phase 3, ORR will be analyzed using a Cochran-Mantel-Haenszel test, and PFS will be analyzed using a stratified log-rank test.[27]
Signaling Pathway and Mechanism of Action
Raludotatug deruxtecan is an antibody-drug conjugate (ADC) targeting Cadherin-6 (CDH6), a protein overexpressed in ovarian and renal cell carcinomas.[1][28] The ADC is composed of a humanized anti-CDH6 antibody linked to a topoisomerase I inhibitor payload (deruxtecan).[1][29] After binding to CDH6 on tumor cells, the ADC is internalized, and the payload is released, causing DNA damage and apoptosis.[1][30] The payload can also exert a "bystander effect," killing neighboring tumor cells.[30]
Nipocalimab
Indication (Investigational): For the treatment of adults with moderate-to-severe Sjögren's disease.
Clinical Outcomes
The DAHLIAS study provided the initial evidence for the efficacy of nipocalimab in Sjögren's disease.
| Clinical Trial | Patient Population | Primary Endpoint | Key Outcomes |
| DAHLIAS (Phase 2) | Adults with moderately-to-severely active primary Sjögren's disease | Change from baseline in ClinESSDAI score at Week 24 | The 15 mg/kg nipocalimab group met the primary endpoint, showing a statistically significant improvement in the ClinESSDAI score compared to placebo (p=0.002).[31] |
Experimental Protocol: DAHLIAS Trial (NCT04968912)
-
Study Design: A Phase 2, multicenter, randomized, placebo-controlled, double-blind study.[32][33]
-
Patient Population: 163 adults (aged 18-75) with moderately-to-severely active primary Sjögren's disease who were seropositive for anti-Ro60 and/or anti-Ro52 IgG antibodies.[32][34]
-
Dosing Regimen: Patients were randomized 1:1:1 to receive intravenous nipocalimab at 5 mg/kg or 15 mg/kg, or placebo every two weeks through Week 22.[32][33]
-
Endpoints: The primary endpoint was the change from baseline in the Clinical European League Against Rheumatism Sjögren's Syndrome Disease Activity Index (clinESSDAI) score at Week 24.[31]
-
Statistical Analysis: The primary endpoint was analyzed using a mixed model for repeated measures.
Signaling Pathway and Mechanism of Action
Nipocalimab is a monoclonal antibody that targets the neonatal Fc receptor (FcRn). FcRn is responsible for salvaging IgG antibodies from degradation, thereby prolonging their half-life. By blocking FcRn, nipocalimab accelerates the degradation of IgG, including the pathogenic autoantibodies that drive Sjögren's disease.[31][35]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jclinmedcasereports.com [jclinmedcasereports.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. consensus.app [consensus.app]
- 6. Zenocutuzumab-zbco Granted FDA Breakthrough Therapy Designation for NRG1+ Cholangiocarcinoma; Data Highlighting Potential of Zenocutuzumab-zbco in NRG1+ Cholangiocarcinoma to be Presented at AACR-NCI-EORTC [prnewswire.com]
- 7. targetedonc.com [targetedonc.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 10. Merck Announces KEYTRUDA® (pembrolizumab) Plus WELIREG® (belzutifan) Met Primary Endpoint of Disease-Free Survival (DFS) in Certain Patients With Clear Cell Renal Cell Carcinoma (RCC) Following Nephrectomy [barchart.com]
- 11. openpr.com [openpr.com]
- 12. FDA Approves Obinutuzumab for Active Lupus Nephritis [medicaldialogues.in]
- 13. businesswire.com [businesswire.com]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. A Phase 3 Trial of Seladelpar in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P200 Efficacy and safety of seladelpar in patients with primary biliary cholangitis and compensated cirrhosis in the phase 3 RESPONSE trial | Gut [gut.bmj.com]
- 17. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 18. rally.massgeneralbrigham.org [rally.massgeneralbrigham.org]
- 19. gsk.com [gsk.com]
- 20. dreammtrials.com [dreammtrials.com]
- 21. Belantamab mafodotin plus bortezomib and dexamethasone in patients with relapsed or refractory multiple myeloma (DREAMM-7): updated overall survival analysis from a global, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medrxiv.org [medrxiv.org]
- 24. merck.com [merck.com]
- 25. daiichisankyo.us [daiichisankyo.us]
- 26. ascopubs.org [ascopubs.org]
- 27. researchgate.net [researchgate.net]
- 28. UQ eSpace [espace.library.uq.edu.au]
- 29. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 30. Raludotatug Deruxtecan, a CDH6-Targeting Antibody-Drug Conjugate with a DNA Topoisomerase I Inhibitor DXd, Is Efficacious in Human Ovarian and Kidney Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Efficacy and Safety of Nipocalimab, an Anti-FcRn Monoclonal Antibody, in Primary Sjogren’s Disease: Results from a Phase 2, Multicenter, Randomized, Placebo-Controlled, Double-Blind Study (DAHLIAS) - ACR Meeting Abstracts [acrabstracts.org]
- 32. Nipocalimab demonstrates significant clinical improvement in disease activity and IgG reduction in Phase 2 Sjögren’s disease study [innovativemedicine.jnj.com]
- 33. LBA0010 EFFICACY AND SAFETY OF NIPOCALIMAB, AN ANTI-FcRn MONOCLONAL ANTIBODY, IN PRIMARY SJOGREN’S DISEASE: RESULTS FROM A PHASE 2, MULTICENTER, RANDOMIZED, PLACEBO-CONTROLLED, DOUBLE-BLIND STUDY (DAHLIAS) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 34. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 35. academic.oup.com [academic.oup.com]
A Comparative Review of FDA Breakthrough Therapy Designation (BTD) and EMA PRIME Scheme
For researchers, scientists, and drug development professionals, navigating the regulatory landscape is a critical component of bringing innovative therapies to patients. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established expedited pathways to accelerate the development and review of drugs that target unmet medical needs. This guide provides a comparative review of two of the most prominent of these programs: the FDA's Breakthrough Therapy Designation (BTD) and the EMA's PRIority MEdicines (PRIME) scheme.
Overview of BTD and PRIME
The BTD and PRIME programs share the common goal of expediting patient access to novel medicines for serious conditions.[1][2] Both pathways offer enhanced communication and guidance from regulatory authorities to drug sponsors.[3][4] However, they operate within different regulatory frameworks and have distinct features.
Breakthrough Therapy Designation (BTD) , established by the FDA in 2012, is a process designed to expedite the development and review of drugs for serious or life-threatening conditions where preliminary clinical evidence indicates a substantial improvement over available therapies on one or more clinically significant endpoints.[5]
The PRIority MEdicines (PRIME) scheme, launched by the EMA in 2016, focuses on enhancing support for the development of medicines that target an unmet medical need.[2] This voluntary scheme is based on early and enhanced interaction and dialogue with developers of promising medicines to optimize development plans and speed up evaluation.[2]
Comparative Analysis
A direct comparison of the BTD and PRIME schemes reveals similarities in their objectives but differences in their application processes, timelines, and specific benefits.
| Feature | FDA Breakthrough Therapy Designation (BTD) | EMA PRIority MEdicines (PRIME) |
| Regulatory Body | U.S. Food and Drug Administration (FDA) | European Medicines Agency (EMA) |
| Primary Goal | Expedite development and review of drugs for serious conditions with preliminary evidence of substantial improvement over existing therapies.[5] | Enhance support for the development of medicines targeting an unmet medical need.[2] |
| Eligibility Criteria | Intended to treat a serious or life-threatening disease or condition; Preliminary clinical evidence indicates the drug may demonstrate substantial improvement over available therapy on a clinically significant endpoint.[5] | Targets an unmet medical need; Must demonstrate the potential to address this need to a significant extent through major therapeutic advantage over existing treatments or benefiting patients with no treatment options.[2] |
| Application Timing | Ideally no later than the end-of-Phase 2 meetings.[5] Can be requested concurrently with or after the Investigational New Drug (IND) application.[6] | During the exploratory clinical trial phase, based on preliminary clinical evidence (proof of concept).[7] SMEs and academic applicants can apply earlier with compelling non-clinical data. |
| Review Timeline for Designation | Within 60 days of receipt of the request.[5] | Within 40 days of the start of the review procedure.[3] |
| Key Benefits | All Fast Track designation features; Intensive guidance on an efficient drug development program; Organizational commitment involving senior managers; Rolling review of application sections.[5][8] | Early appointment of a Rapporteur from CHMP/CAT for continuous support; Kick-off meeting with a multidisciplinary group of experts; Dedicated EMA contact point; Scientific advice at key development milestones; Potential for accelerated assessment (150 days vs. 210 days).[4][9] |
Quantitative Performance Data
Evaluating the quantitative impact of these programs is crucial for sponsors to make informed strategic decisions. The following tables summarize available data on the performance of the BTD and PRIME schemes.
Table 1: FDA Breakthrough Therapy Designation (BTD) Performance Metrics
| Metric | Reported Data | Source |
| Reduction in Clinical Development Time | An estimated 30% reduction in clinical development time compared to non-designated drugs.[6] Another study suggests a 23% shortening of clinical development times. | [6] |
| Success Rate of Designation Requests | Historically, the FDA grants approximately one-third of breakthrough requests.[6] As of June 2024, 38.7% (587 out of 1516) of requests have been granted. | [6] |
| Approval Rate of BTD Products | Of the 587 breakthrough-designated products, 317 have received FDA approval. | [6] |
| Median Development Time | 4.8 years for breakthrough drugs vs. 8.0 years for non-expedited drugs. |
Table 2: EMA PRIME Scheme Performance Metrics
| Metric | Reported Data | Source |
| Impact on Timelines | The PRIME scheme can help speed up patient access to new medicines. Applicants, particularly SMEs, were able to answer questions from EMA's scientific committees in shorter timelines.[2] For eligible drugs, PRIME provides an accelerated assessment within 150 days compared to the standard 210 days.[4] | [2][4] |
| Designation Statistics (2016-2021) | Data from the EMA's 5-year report provides a detailed analysis, but specific quantitative data on overall development time reduction is not as readily available as for BTD. | [2] |
Table 3: BTD and PRIME Common Application Outcomes (April 2016 - December 2020)
| Metric | Reported Data | Source |
| Number of Common Requests | 151 | [10] |
| Concordance in Decisions | 62% (93 cases) | [10] |
| - Granted by Both | 42 applications | [10] |
| - Denied by Both | 51 applications | [10] |
| Divergence in Decisions | 38.4% (58 applications) | [10] |
Experimental Protocols and Methodologies
The quantitative data presented in the tables above are derived from various analyses of regulatory data. While the complete experimental protocols for these studies are often extensive, the general methodologies are described below.
Methodology for BTD Development Time Reduction Analysis: Studies analyzing the impact of BTD on development times typically employ a comparative cohort analysis. This involves:
-
Data Source: Retrospective analysis of data from the FDA's databases of approved drugs, such as the Drugs@FDA database.
-
Study Cohorts: A cohort of drugs that received BTD is compared against a control group of drugs that did not receive the designation. The control group is often matched based on characteristics such as therapeutic area, novelty of the drug, and indication to ensure a valid comparison.
-
Endpoints: The primary endpoint is typically the clinical development time, measured from the filing of the Investigational New Drug (IND) application to the submission of the New Drug Application (NDA) or Biologics License Application (BLA). Other endpoints may include the total time to approval.
-
Statistical Analysis: Statistical methods are used to compare the development times between the BTD and control groups, controlling for potential confounding factors.
Methodology for Concordance Analysis of BTD and PRIME Decisions: The analysis of common applications to both the FDA and EMA for BTD and PRIME designations involved:
-
Data Source: Internal records from both the FDA and EMA for applications submitted to both agencies for their respective expedited programs between April 2016 and December 2020.[10]
-
Analysis: A direct comparison of the outcomes (granted or denied) for each common application to determine the rate of concordance and discordance. Reasons for divergent outcomes were also analyzed and were often attributed to differences in data interpretation or program implementation policies.[10]
Visualizing the Pathways
To better understand the procedural flow of the BTD and PRIME schemes, the following diagrams illustrate the key stages of each process.
References
- 1. jjccgroup.org [jjccgroup.org]
- 2. PRIME: priority medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. What is the PRIME Designation in EMA? [ddregpharma.com]
- 5. Breakthrough Therapy | FDA [fda.gov]
- 6. precisionformedicine.com [precisionformedicine.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Developing Standards for Breakthrough Therapy Designation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Study: High concordance in breakthrough therapy, PRIME decisions | RAPS [raps.org]
Long-Term Efficacy of Breakthrough Therapy Designated Drugs: A Comparative Guide
The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy designation is designed to expedite the development and review of drugs for serious or life-threatening conditions. This designation is granted based on preliminary clinical evidence suggesting that the drug may demonstrate substantial improvement over available therapies on a clinically significant endpoint(s). While this accelerated pathway brings promising treatments to patients faster, a thorough evaluation of their long-term efficacy and safety is crucial for the scientific and medical communities. This guide provides a comparative analysis of the long-term performance of several notable drugs that received Breakthrough Therapy designation, supported by experimental data from their pivotal clinical trials.
Oncology: Keytruda® (pembrolizumab) for Non-Small Cell Lung Cancer (NSCLC)
Mechanism of Action: Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and PD-L2. By blocking this inhibitory checkpoint, pembrolizumab unleashes the patient's own T cells to recognize and attack cancer cells.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of Keytruda.
Long-Term Efficacy Data from KEYNOTE-189 Trial
The KEYNOTE-189 trial was a pivotal phase 3 study that evaluated the efficacy and safety of pembrolizumab in combination with pemetrexed and platinum-based chemotherapy for the first-line treatment of patients with metastatic nonsquamous NSCLC without EGFR or ALK genomic tumor aberrations.[1]
Table 1: Long-Term Efficacy of Keytruda in the KEYNOTE-189 Trial (5-Year Follow-Up) [2][3][4]
| Efficacy Endpoint | Keytruda + Chemotherapy (n=410) | Placebo + Chemotherapy (n=206) | Hazard Ratio (95% CI) |
| Overall Survival (OS) | |||
| Median OS | 22.0 months | 10.6 months | 0.60 (0.50-0.72) |
| 5-Year OS Rate | 19.4% | 11.3% | |
| Progression-Free Survival (PFS) | |||
| Median PFS | 9.0 months | 4.9 months | 0.50 (0.42-0.60) |
| 5-Year PFS Rate | 7.5% | 0.6% |
Experimental Protocol: KEYNOTE-189
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[5][6]
-
Patient Population: Patients with previously untreated metastatic nonsquamous NSCLC without sensitizing EGFR or ALK mutations.[2]
-
Intervention:
-
Experimental Arm: Pembrolizumab (200 mg intravenously every 3 weeks) for up to 35 cycles, in combination with pemetrexed (500 mg/m²) and investigator's choice of carboplatin (AUC 5) or cisplatin (75 mg/m²) for 4 cycles, followed by maintenance pemetrexed.[6][7]
-
Control Arm: Placebo (saline) in place of pembrolizumab, administered on the same schedule with the same chemotherapy backbone.[2][5]
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[5][6]
-
Key Assessments: Tumor assessments were performed every 9 weeks for the first 48 weeks and every 12 weeks thereafter, using RECIST v1.1 criteria. Survival was assessed at regular intervals.
Hematologic Malignancies: Ibrutinib for Mantle Cell Lymphoma (MCL)
Mechanism of Action: Ibrutinib is a first-in-class, potent, and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is critical for the proliferation and survival of malignant B cells in many lymphomas, including MCL. Ibrutinib blocks BTK activity, leading to inhibition of B-cell proliferation and survival.
Caption: BTK signaling pathway and the mechanism of action of Ibrutinib.
Long-Term Efficacy Data from SHINE Trial
The SHINE trial was a phase 3 study that evaluated the efficacy and safety of ibrutinib in combination with bendamustine and rituximab (BR) in older patients with newly diagnosed mantle cell lymphoma.[8][9]
Table 2: Long-Term Efficacy of Ibrutinib in the SHINE Trial (Median Follow-up of 7 years) [7]
| Efficacy Endpoint | Ibrutinib + BR (n=261) | Placebo + BR (n=262) | Hazard Ratio (95% CI) |
| Progression-Free Survival (PFS) | |||
| Median PFS | 6.7 years | 4.4 years | 0.75 (0.59-0.96) |
| Overall Survival (OS) | |||
| 7-Year OS Rate | 55.0% | 56.8% | 1.07 (0.81-1.40) |
| Complete Response (CR) Rate | 65.5% | 57.6% | Not Statistically Significant |
Experimental Protocol: SHINE Trial
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[8]
-
Patient Population: Patients aged 65 years or older with newly diagnosed mantle cell lymphoma.[8][9]
-
Intervention:
-
Primary Endpoint: Progression-Free Survival (PFS).[10]
-
Key Assessments: Tumor response was assessed by investigators according to the revised response criteria for malignant lymphoma. Survival and safety were monitored throughout the study.
Cystic Fibrosis: Trikafta® (elexacaftor/tezacaftor/ivacaftor)
Mechanism of Action: Trikafta is a combination of three cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Elexacaftor and tezacaftor are correctors that bind to different sites on the CFTR protein and facilitate its proper folding and trafficking to the cell surface. Ivacaftor is a potentiator that increases the channel-gating activity of the CFTR protein at the cell surface, allowing for increased chloride ion transport.
Caption: Mechanism of action of Trikafta on the CFTR protein.
Long-Term Efficacy Data from Open-Label Extension Studies
Long-term data for Trikafta comes from open-label extension studies of the pivotal trials. While these studies do not have a contemporaneous placebo arm, they provide valuable insights into the durability of the treatment effect.
Table 3: Long-Term Efficacy of Trikafta in an Open-Label Extension Study (192 weeks) [11]
| Efficacy Endpoint | Trikafta (n=506) |
| Lung Function (ppFEV1) | |
| Mean Change from Baseline at Week 192 | Sustained improvement from baseline |
| Mean Yearly Rate of Change in ppFEV1 | < 0.05 (indicating stability) |
| Nutritional Status (BMI) | |
| Mean Change from Baseline at Week 192 | Sustained increase from baseline |
| Pulmonary Exacerbations | |
| Annualized Rate | Markedly reduced compared to pre-treatment rates |
Experimental Protocol: VX18-445-102 and Extension Study
-
Study Design: The initial pivotal trial (e.g., VX18-445-102) was a phase 3, randomized, double-blind, placebo-controlled study, followed by an open-label extension study where all participants received Trikafta.[12][13]
-
Patient Population: Patients with cystic fibrosis aged 12 years and older with at least one F508del mutation.[11]
-
Intervention:
-
Primary Endpoint (Pivotal Trial): Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) at week 4.[12]
-
Key Assessments: ppFEV1, sweat chloride concentration, Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score, and body mass index (BMI) were assessed at regular intervals throughout the studies.
HIV Treatment: Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide)
Mechanism of Action: Biktarvy is a complete single-tablet regimen for the treatment of HIV-1 infection. It combines three active ingredients:
-
Bictegravir: An integrase strand transfer inhibitor (INSTI) that blocks the integrase enzyme, preventing the viral DNA from integrating into the host cell's genome.
-
Emtricitabine and Tenofovir Alafenamide: Nucleoside reverse transcriptase inhibitors (NRTIs) that inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.
Caption: Inhibition of the HIV replication cycle by Biktarvy's components.
Long-Term Efficacy Data from Studies 1489 & 1490
Studies 1489 and 1490 were two phase 3 trials that evaluated the efficacy and safety of Biktarvy in treatment-naïve adults with HIV-1 infection.
Table 4: Long-Term Efficacy of Biktarvy in Studies 1489 & 1490 (5-Year Follow-Up) [8]
| Efficacy Endpoint | Biktarvy (n=634) | Dolutegravir-based regimen (n=640) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | ||
| At Week 240 | ≥98% | N/A (switched to open-label Biktarvy after Week 144) |
| Treatment Failure due to Emergent Resistance | ||
| Through Week 240 | 0 cases | N/A |
Note: In the open-label extension phase after week 144, all participants received Biktarvy.[8]
Experimental Protocol: Studies 1489 & 1490
-
Study Design: Two randomized, double-blind, active-controlled, phase 3 trials.[8]
-
Patient Population: Treatment-naïve adults with HIV-1 infection.
-
Intervention:
-
Study 1489: Biktarvy versus a dolutegravir-based triple therapy (dolutegravir/abacavir/lamivudine).
-
Study 1490: Biktarvy versus a dolutegravir-based triple therapy (dolutegravir + emtricitabine/tenofovir alafenamide).[8]
-
-
Primary Endpoint: Proportion of adults with HIV-1 RNA <50 copies/mL at Week 48.[8]
-
Key Assessments: HIV-1 RNA levels, CD4+ cell counts, and safety parameters were monitored throughout the studies. After 144 weeks, participants could enter an open-label extension phase and receive Biktarvy.[8]
Conclusion
The long-term follow-up data for these Breakthrough Therapy designated drugs—Keytruda, Ibrutinib, Trikafta, and Biktarvy—demonstrate sustained efficacy and manageable safety profiles in their respective patient populations. These findings underscore the value of the Breakthrough Therapy designation in accelerating the availability of impactful medicines. The provided experimental protocols offer a framework for understanding the rigorous clinical evaluation these drugs have undergone. Continued long-term monitoring and real-world evidence will be essential to further characterize the benefits and risks of these and other Breakthrough Therapy designated drugs.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Clinical insights: five-year follow-up of KEYNOTE-189 trial outcomes and more - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pembrolizumab Plus Pemetrexed and Platinum in Nonsquamous Non-Small-Cell Lung Cancer: 5-Year Outcomes From the Phase 3 KEYNOTE-189 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Pemetrexed plus platinum with or without pembrolizumab in patients with previously untreated metastatic nonsquamous NSCLC: protocol-specified final analysis from KEYNOTE-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Hematology: new combination of treatments effective in patients with mantle cell lymphoma - Institut Curie - Espace presse [presse.curie.fr]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
Safety Operating Guide
Personal protective equipment for handling BTD-1
Essential Safety and Handling Guide for BTD-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that "this compound" can refer to different chemical entities, this document synthesizes general best practices for handling novel research chemicals, with specific recommendations drawn from the safety data sheet for a closely related laboratory product, Shandon TBD-1 Decalcifier. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound you are using.
Immediate Safety Information
Assume this compound is a hazardous substance. Based on available information for related compounds, it may be corrosive, cause severe skin burns and eye damage, and may lead to respiratory irritation.[1] Always handle with caution in a well-ventilated area.
Personal Protective Equipment (PPE) Requirements
Proper PPE is the primary barrier between the researcher and potential chemical exposure. The following table summarizes the necessary PPE for handling this compound.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide full splash and impact protection. A face shield should be worn over goggles, especially when there is a high risk of splashes or sprays.[2] |
| Hands | Chemical-Resistant Gloves | The specific type of glove should be chosen based on the chemical compatibility with this compound and any solvents used. Nitrile or neoprene gloves are often suitable for a range of chemicals. Always inspect gloves for tears or punctures before use and dispose of them after handling the chemical.[2] |
| Body | Laboratory Coat or Chemical-Resistant Apron | A fully buttoned lab coat provides a barrier for your skin and clothing against spills. For larger quantities or splash risks, a non-porous, chemical-resistant apron is recommended.[3] |
| Respiratory | Respirator (as needed) | Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control. If ventilation is inadequate or if aerosols or dusts are generated, a respirator appropriate for the specific hazards of this compound should be used.[2] |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A typical workflow for safely handling this compound in a laboratory setting.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the specific SDS for any temperature-sensitive storage requirements.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway
Caption: Decision-making process for the proper disposal of this compound waste.
General Disposal Guidelines:
-
Never dispose of this compound down the drain or in regular trash.
-
All waste, including empty containers, contaminated PPE, and solutions containing this compound, should be treated as hazardous waste unless determined otherwise by a qualified professional.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
While specific experimental protocols will vary, the following provides a general methodology for preparing a stock solution of a research chemical like this compound, incorporating necessary safety steps.
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation:
-
Perform all work inside a certified chemical fume hood.
-
Don all required PPE as outlined in the table above.
-
Calculate the required mass of this compound to achieve a 10 mM concentration in the desired final volume of DMSO.
-
Ensure all glassware is clean and dry.
-
-
Procedure:
-
Weigh the calculated amount of this compound powder in a tared, appropriate container (e.g., a microcentrifuge tube or glass vial).
-
Carefully add the appropriate volume of DMSO to the container with the this compound powder.
-
Cap the container securely and vortex or sonicate until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage and Labeling:
-
Store the stock solution at the recommended temperature (consult the SDS), protecting it from light if necessary.
-
Clearly label the container with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
-
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe working environment when handling this compound and other novel chemical compounds.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
